Product packaging for 3'-Methoxypuerarin(Cat. No.:)

3'-Methoxypuerarin

Numéro de catalogue: B1232487
Poids moléculaire: 446.4 g/mol
Clé InChI: HQQUZVFMUSCUJS-PGPONNFDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3'-Methoxypuerarin (CAS# 117047-07-1) is a bioactive isoflavone isolated from the botanical source Radix Pueraria (Pueraria lobata) . This compound is of significant interest in neurological and pharmacological research due to its demonstrated neuroprotective activity . Studies have shown that this compound can protect hippocampal neurons against cerebral ischemia/reperfusion (I/R) injury by significantly increasing the number of surviving neurons in the hippocampal CA1 region and markedly reducing the number of apoptotic pyramidal neurons . The mechanism behind this protective effect is attributed to the inhibition of apoptosis . Further research indicates that its neuroprotection may also involve increasing the level of prostacyclin (PGI2) in cerebral tissue, enhancing the activity of plasma tissue-type plasminogen activator (t-PA), and simultaneously inhibiting the activity of plasma plasminogen activator inhibitor (PAI) and the expression of endothelin-1 (ET-1) mRNA . In addition to its neuroprotective properties, this compound exhibits antioxidant activities, demonstrating peroxynitrite (ONOO⁻) scavenging activity as well as weak nitric oxide (NO·) and superoxide anion (O₂⁻) scavenging activities . The compound has the molecular formula C₂₂H₂₂O₁₀ and a molecular weight of approximately 446.40 g/mol . This product is provided as a high-purity white to off-white solid powder for research applications. It is intended for use in laboratory research only and is not classified as a drug, food, or cosmetic. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O10 B1232487 3'-Methoxypuerarin

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-30-14-6-9(2-4-12(14)24)11-8-31-21-10(17(11)26)3-5-13(25)16(21)22-20(29)19(28)18(27)15(7-23)32-22/h2-6,8,15,18-20,22-25,27-29H,7H2,1H3/t15-,18-,19+,20-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQUZVFMUSCUJS-PGPONNFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Neuroprotective Mechanisms of 3'-Methoxypuerarin in Neuronal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxypuerarin, an isoflavone derived from the root of Pueraria lobata, has demonstrated significant neuroprotective properties in various experimental models of neuronal injury. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound in neuronal cells. It delves into the compound's multifaceted effects on key signaling pathways, including the PI3K/Akt and MAPK pathways, and its role in mitigating oxidative stress and inhibiting apoptosis. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex signaling cascades using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in the field of neuroscience and drug development.

Introduction

Neuronal cell death and dysfunction are central to the pathophysiology of a wide range of neurological disorders, including cerebral ischemia, neurodegenerative diseases, and traumatic brain injury. The development of effective neuroprotective agents remains a critical challenge in modern medicine. This compound has emerged as a promising candidate due to its ability to protect neurons from various insults.[1][2] This guide aims to provide a detailed technical examination of its mechanism of action.

Core Mechanisms of Action

The neuroprotective effects of this compound are attributed to its influence on several interconnected cellular processes, primarily the inhibition of apoptosis and the reduction of oxidative stress. These effects are mediated through the modulation of critical intracellular signaling pathways.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a crucial process in the removal of damaged neurons. However, excessive apoptosis contributes to the pathology of many neurological diseases. This compound has been shown to inhibit neuronal apoptosis through the regulation of the Bcl-2 family of proteins and the caspase cascade.[3][4]

  • Regulation of the Bcl-2/Bax Ratio: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. This compound has been observed to increase the Bcl-2/Bax ratio, thereby shifting the balance towards cell survival.[4][5] An increased Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.[6][7]

  • Inhibition of Caspase-3 Activity: Caspases are a family of proteases that execute the final stages of apoptosis.[8][9] Caspase-3 is a key executioner caspase.[10][11] Studies have demonstrated that this compound can significantly decrease the activity of cleaved caspase-3, thereby preventing the downstream cleavage of cellular substrates and subsequent cell death.[5][12]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage. This compound exhibits potent antioxidant properties.[2][3]

  • Scavenging of Reactive Oxygen Species (ROS): this compound has been shown to possess direct scavenging activity against various free radicals, including peroxynitrite (ONOO-), nitric oxide (NO·), and superoxide anions (O2·-).[2]

  • Enhancement of Endogenous Antioxidant Defenses: The compound can also bolster the cell's own antioxidant machinery. It has been shown to increase the activity of superoxide dismutase (SOD), a key enzyme that catalyzes the dismutation of superoxide radicals.[3][13] Concurrently, it reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage.[3][13]

Key Signaling Pathways Modulated by this compound

The anti-apoptotic and antioxidant effects of this compound are orchestrated through its modulation of several critical signaling pathways within neuronal cells.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth.[14][15][16] Activation of this pathway is a key mechanism underlying the neuroprotective effects of this compound and its parent compound, puerarin.[17][18][19]

Upon activation, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic targets, including GSK-3β.[12][18] The inactivation of GSK-3β leads to the stabilization of anti-apoptotic proteins like MCL-1.[12]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in neuronal survival and death.[20] The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. While ERK activation is often associated with cell survival, the activation of JNK and p38 is typically linked to apoptosis and inflammation in response to stress.[21][22] this compound has been shown to inhibit the activation of the pro-apoptotic JNK and p38 pathways in neuronal cells exposed to oxidative stress.[4]

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress.[23][24][25] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including HO-1.[26][27] Puerarin, a closely related compound, has been shown to activate the Nrf2/HO-1 pathway, suggesting a similar mechanism for this compound.[28]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in neuronal cells.

Parameter Model Treatment Group Dosage Effect Reference
Neurological DeficitRat model of cerebral ischemia/reperfusion3'-methoxy puerarin5 mg/kg/daySignificant improvement[3]
Neurological DeficitRat model of cerebral ischemia/reperfusion3'-methoxy puerarin10 mg/kg/dayMore remarkable improvement[3][13]
Infarct VolumeRat model of cerebral ischemia/reperfusion3'-methoxy puerarin5, 10 mg/kg/dayReduction[3][13]
SOD ActivityRat cortex (cerebral ischemia-reperfusion)3'-methoxy puerarin10 mg/kgIncreased[3][13]
MDA ContentRat cortex (cerebral ischemia-reperfusion)3'-methoxy puerarin10 mg/kgReduced[3][13]
Surviving Neurons (Hippocampal CA1)Rat model of ischemia/reperfusion3'-MOPNot specifiedIncreased (P < 0.001)[3]
Apoptotic Pyramidal NeuronsRat model of ischemia/reperfusion3'-MOPNot specifiedMarkedly reduced (P < 0.001)[3]
Excitatory Amino Acids (Asp, Glu)Rat striatum (cerebral ischemia-reperfusion)3'-methoxy puerarinNot specifiedReduced concentrations[29]
Inhibitory Amino Acids (Tau, GABA)Rat striatum (cerebral ischemia-reperfusion)3'-methoxy puerarinNot specifiedSignificantly reduced concentrations[29]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Animal Models of Cerebral Ischemia
  • Middle Cerebral Artery Occlusion (MCAO): This is a widely used model to mimic focal cerebral ischemia.

    • Procedure: A filament is inserted through the external carotid artery to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.[13]

    • Assessment: Neurological deficits are scored, and infarct volume is measured using techniques like TTC staining.[3]

  • Four-Vessel Occlusion: This model induces global cerebral ischemia.

    • Procedure: The vertebral arteries are electrocauterized, and the common carotid arteries are temporarily occluded with clamps.[1]

    • Assessment: Histological changes in specific brain regions, such as the hippocampal CA1 area, are examined using H&E staining.[3]

Cell-Based Assays
  • Cell Viability Assays (e.g., MTT): To assess the protective effect of this compound against cytotoxic insults.

    • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • Procedure: Neuronal cells (e.g., PC12, SH-SY5Y) are pre-treated with this compound and then exposed to a neurotoxin (e.g., H2O2, MPP+). MTT reagent is added, and the resulting formazan product is quantified spectrophotometrically.

  • Apoptosis Assays:

    • TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.[3]

      • Procedure: Tissue sections or cultured cells are incubated with terminal deoxynucleotidyl transferase (TdT) and labeled dUTP, which incorporates into the 3'-hydroxyl ends of fragmented DNA. The labeled DNA is then visualized using fluorescence microscopy.

    • Caspase Activity Assays: Measures the activity of key apoptotic enzymes.[10]

      • Procedure: Cell lysates are incubated with a specific caspase substrate conjugated to a fluorophore or chromophore. The cleavage of the substrate by the active caspase releases the reporter molecule, which is then quantified.

Biochemical Assays
  • Western Blotting: To determine the expression levels of key proteins in signaling pathways.

    • Procedure: Protein lysates from treated and untreated cells or tissues are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, p-Akt, total Akt). Secondary antibodies conjugated to an enzyme (e.g., HRP) are then used for detection via chemiluminescence.[4]

  • Measurement of Oxidative Stress Markers:

    • SOD Activity: Assayed using commercial kits that are typically based on the inhibition of a chromogenic reaction by SOD.[3]

    • MDA Levels: Measured using the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid to form a colored product.[3]

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the proposed mechanism of action of this compound in neuronal cells.

G cluster_stress Neuronal Stress (e.g., Ischemia, Oxidative Stress) cluster_3MOP This compound cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects cluster_outcome Outcome Stress Ischemia / Oxidative Stress MAPK_pro_apoptotic JNK / p38 Stress->MAPK_pro_apoptotic ROS ROS Stress->ROS MOP This compound PI3K PI3K MOP->PI3K MOP->MAPK_pro_apoptotic Nrf2 Nrf2 MOP->Nrf2 Bax Bax MOP->Bax Bcl2 Bcl-2 MOP->Bcl2 MOP->ROS Scavenges SOD SOD MOP->SOD Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits MCL1 MCL-1 Akt->MCL1 Stabilizes Caspase3 Caspase-3 Akt->Caspase3 GSK3b->MCL1 Inhibits Apoptosis Apoptosis MCL1->Apoptosis MAPK_pro_survival ERK MAPK_pro_apoptotic->Apoptosis HO1 HO-1 Nrf2->HO1 Induces Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Bax->Apoptosis Bcl2->Bax Bcl2->Apoptosis Caspase3->Apoptosis Survival Neuronal Survival Apoptosis->Survival ROS->Oxidative_Stress SOD->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Overview of this compound's Neuroprotective Signaling Pathways.

G cluster_workflow Experimental Workflow for In Vivo Studies Animal_Model Induce Cerebral Ischemia (e.g., MCAO in rats) Treatment Administer this compound (e.g., 5, 10 mg/kg, i.p.) Animal_Model->Treatment Behavioral Neurological Deficit Scoring Treatment->Behavioral Histological Histological Analysis (H&E, TUNEL Staining) Treatment->Histological Biochemical Biochemical Assays (SOD, MDA, Western Blot) Treatment->Biochemical Analysis Data Analysis and Comparison Behavioral->Analysis Histological->Analysis Biochemical->Analysis

Caption: Typical Experimental Workflow for In Vivo Evaluation.

Conclusion

This compound exerts its neuroprotective effects through a multi-targeted mechanism of action. By inhibiting apoptosis via modulation of the Bcl-2/Bax ratio and caspase-3 activity, and by attenuating oxidative stress through direct ROS scavenging and enhancement of endogenous antioxidant defenses, this isoflavone demonstrates significant potential for the treatment of neurological disorders. Its ability to activate pro-survival signaling pathways such as PI3K/Akt and inhibit pro-apoptotic pathways like JNK/p38 underscores its therapeutic promise. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into effective therapies for patients with neurological diseases.

References

In-Depth Technical Guide: Biological Activity of 3'-Methoxypuerarin from Pueraria lobata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxypuerarin is a significant isoflavonoid isolated from the root of Pueraria lobata (kudzu). As a derivative of puerarin, this compound has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its neuroprotective, antioxidant, and anti-inflammatory properties. The information presented herein is intended to support further research and drug development endeavors.

Core Biological Activities

This compound exhibits a range of biological effects, with the most prominent being its neuroprotective and antioxidant activities. It also demonstrates potential as an anti-inflammatory agent.

Neuroprotective Activity

This compound has shown notable neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury. Studies indicate that it can protect hippocampal neurons from damage by inhibiting apoptosis.[1][2] In animal models of focal cerebral ischemia-reperfusion, administration of this compound has been shown to significantly improve neurological deficit symptoms and reduce the volume of cerebral infarction.[3][4]

A key study demonstrated that this compound increases the number of surviving neurons in the hippocampal CA1 region and markedly reduces the number of apoptotic pyramidal neurons following ischemia/reperfusion injury.[1]

Antioxidant Activity

The antioxidant properties of this compound are primarily attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has been specifically identified as a peroxynitrite (ONOO⁻) scavenger.[2] Additionally, it exhibits weak scavenging activities against nitric oxide (NO·) and superoxide anion (O₂·⁻).[2] In vivo studies have shown that this compound can increase the activity of superoxide dismutase (SOD), a critical antioxidant enzyme, in the cortex of rats subjected to cerebral ischemia-reperfusion injury.[3][4]

Anti-inflammatory Activity

While less extensively characterized than its neuroprotective and antioxidant effects, this compound is suggested to possess anti-inflammatory properties. This is supported by its ability to weakly scavenge nitric oxide, a key mediator in inflammatory processes.[2] Further research is required to fully elucidate the mechanisms and potency of its anti-inflammatory action.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vivo Neuroprotective Activity of this compound

Animal ModelDosageRoute of AdministrationObserved EffectsReference
Rat (Focal Cerebral Ischemia-Reperfusion)5 mg/kg/dayNot SpecifiedImproved neurological deficit, reduced infarct volume, increased SOD activity, reduced MDA content.[3][4]
Rat (Focal Cerebral Ischemia-Reperfusion)10 mg/kg/dayNot SpecifiedMore significant improvement in neurological deficit, reduction in infarct volume, increase in SOD activity, and reduction in MDA content compared to 5 mg/kg dose.[3][4]
Rat (Ischemia/Reperfusion Injury)Not SpecifiedNot SpecifiedIncreased number of surviving neurons in the hippocampal CA1 region; markedly reduced number of apoptotic pyramidal neurons.[1]

Table 2: Antioxidant Activity of this compound

ActivityMethodResultReference
Peroxynitrite (ONOO⁻) ScavengingNot SpecifiedActive scavenger[2]
Nitric Oxide (NO·) ScavengingNot SpecifiedWeak scavenger[2]
Superoxide Anion (O₂·⁻) ScavengingNot SpecifiedWeak scavenger[2]

Note: Specific IC50 values for the antioxidant activities of this compound are not yet widely available in the reviewed literature.

Experimental Protocols

In Vivo Model of Focal Cerebral Ischemia-Reperfusion Injury

This protocol is a standard method for inducing stroke in animal models to study the effects of neuroprotective agents.

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Anesthesia: The animals are anesthetized, often with an intraperitoneal injection of a suitable anesthetic agent.

  • Surgical Procedure:

    • A midline incision is made in the neck to expose the common carotid artery.

    • The middle cerebral artery (MCA) is occluded to induce ischemia. A common method is the intraluminal filament technique, where a nylon monofilament is inserted into the internal carotid artery and advanced to block the origin of the MCA.

  • Ischemia and Reperfusion: The MCA is typically occluded for a specific period (e.g., 2 hours), after which the filament is withdrawn to allow for reperfusion of the blood flow.

  • Drug Administration: this compound is administered at the desired doses (e.g., 5 and 10 mg/kg) at a specific time point relative to the ischemic event (e.g., at the onset of reperfusion).

  • Neurological Assessment: Neurological deficits are evaluated at various time points post-surgery using a standardized scoring system.

  • Infarct Volume Measurement: After a set period of reperfusion (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are then sliced and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

  • Biochemical Analysis: Brain tissue from the ischemic cortex can be collected to measure markers of oxidative stress, such as superoxide dismutase (SOD) activity and malondialdehyde (MDA) content.

Griess Assay for Nitric Oxide Scavenging Activity

The Griess assay is a common and straightforward colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable breakdown product, nitrite.

  • Principle: The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that can be measured spectrophotometrically at approximately 540 nm.

  • Reagents:

    • Griess Reagent: Typically a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

    • Nitrite Standard: A series of known concentrations of sodium nitrite are prepared to generate a standard curve.

    • Sample: The sample containing this compound at various concentrations is incubated with a nitric oxide donor (e.g., sodium nitroprusside).

  • Procedure:

    • Aliquots of the sample supernatant are transferred to a 96-well plate.

    • The Griess reagent is added to each well.

    • The plate is incubated at room temperature for a specified time (e.g., 10-15 minutes) to allow for color development.

    • The absorbance is read at 540 nm using a microplate reader.

  • Calculation: The nitrite concentration in the samples is determined by comparing their absorbance to the standard curve. The percentage of nitric oxide scavenging is then calculated relative to a control without the test compound.

Signaling Pathways

While the precise signaling pathways directly modulated by this compound are still under investigation, its neuroprotective effects, particularly the inhibition of apoptosis, likely involve the modulation of key regulatory proteins. Based on the known mechanisms of related isoflavones like puerarin, the following pathways are of significant interest for future research on this compound.

PI3K/Akt Signaling Pathway in Neuroprotection

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Its activation is a common mechanism for neuroprotection.

PI3K_Akt_Pathway 3_MP This compound Receptor Growth Factor Receptor 3_MP->Receptor (Potential Activation) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt p_Akt p-Akt (Active) Akt->p_Akt Bad Bad p_Akt->Bad p_Bad p-Bad (Inactive) p_Akt->p_Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Potential PI3K/Akt signaling pathway for neuroprotection by this compound.

Inhibition of Apoptosis via the Bcl-2 Family

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins determines the cell's fate.

Apoptosis_Pathway 3_MP This compound Bcl2 Bcl-2 (Anti-apoptotic) 3_MP->Bcl2 (Potential Upregulation) Bax Bax (Pro-apoptotic) 3_MP->Bax (Potential Downregulation) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Putative mechanism of apoptosis inhibition by this compound via Bcl-2 family proteins.

Experimental Workflow for Evaluating Biological Activity

The following diagram illustrates a general workflow for the investigation of the biological activities of this compound.

Experimental_Workflow Start Isolation of this compound from Pueraria lobata In_Vitro In Vitro Studies Start->In_Vitro Antioxidant_Assays Antioxidant Assays (e.g., ONOO-, NO·, O₂·- scavenging) In_Vitro->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (e.g., Griess Assay for NO) In_Vitro->Anti_inflammatory_Assays Neuroprotection_Assays Neuroprotection Assays (e.g., Cell Viability, Apoptosis) In_Vitro->Neuroprotection_Assays In_Vivo In Vivo Studies In_Vitro->In_Vivo Animal_Model Animal Model of Disease (e.g., Cerebral Ischemia) In_Vivo->Animal_Model Efficacy_Evaluation Efficacy Evaluation (e.g., Infarct Volume, Neurological Score) Animal_Model->Efficacy_Evaluation Mechanism Mechanism of Action Studies Efficacy_Evaluation->Mechanism Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) Mechanism->Signaling_Pathways Gene_Expression Gene Expression Analysis (e.g., qPCR for Bcl-2 family) Mechanism->Gene_Expression Conclusion Conclusion and Future Directions Mechanism->Conclusion

Caption: General experimental workflow for investigating this compound's biological activity.

Conclusion and Future Directions

This compound, an isoflavonoid from Pueraria lobata, demonstrates significant promise as a therapeutic agent, particularly in the realm of neuroprotection. Its antioxidant and potential anti-inflammatory activities further underscore its multifaceted pharmacological profile. While current research provides a solid foundation, further in-depth studies are necessary to fully elucidate its mechanisms of action and to quantify its biological activities with greater precision.

Future research should focus on:

  • Determining the IC50 values for its antioxidant and anti-inflammatory effects to allow for direct comparison with other compounds.

  • Conducting detailed in vitro studies to quantify its neuroprotective effects on neuronal cell lines, including dose-response relationships for cell viability and apoptosis inhibition.

  • Elucidating the specific signaling pathways directly modulated by this compound through techniques such as Western blotting, qPCR, and gene expression profiling.

  • Investigating its pharmacokinetic and pharmacodynamic properties to assess its bioavailability and in vivo efficacy more thoroughly.

  • Exploring its therapeutic potential in other disease models where oxidative stress and inflammation play a key role.

A comprehensive understanding of the biological activities and molecular targets of this compound will be instrumental in advancing its development as a novel therapeutic agent.

References

In Vitro Antioxidant Capacity of 3'-Methoxypuerarin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxypuerarin, an isoflavone glycoside derived from the medicinal plant Pueraria lobata, has garnered interest for its potential therapeutic properties, including its antioxidant effects. This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vitro antioxidant capacity of this compound. While research indicates its activity against specific reactive species, a notable gap exists in the public domain regarding quantitative efficacy data and the underlying molecular mechanisms. This document summarizes the available qualitative data, outlines general experimental protocols for relevant antioxidant assays, and discusses potential signaling pathways based on the activity of the parent compound, puerarin.

Introduction

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal cellular metabolism. An imbalance between the production of these species and the body's antioxidant defense mechanisms leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products are a significant source of novel antioxidant compounds. This compound (C₂₂H₂₂O₁₀), a methoxylated derivative of puerarin, has been identified as a compound with potential antioxidant properties. This whitepaper aims to consolidate the existing scientific literature on its in vitro antioxidant capabilities to guide further research and development.

In Vitro Antioxidant Activity: Qualitative Summary

Studies have qualitatively assessed the antioxidant activity of this compound against several key reactive species. The primary findings indicate that this compound exhibits scavenging activity against peroxynitrite (ONOO⁻) and weak scavenging activity against nitric oxide (NO·) and superoxide anions (O₂·⁻)[1][2][3]. These findings are based on in vitro assays designed to measure the direct interaction between the compound and the respective free radicals.

Quantitative Data on Antioxidant Capacity

A thorough review of the available scientific literature reveals a significant lack of quantitative data on the antioxidant capacity of this compound. Specifically, the half-maximal inhibitory concentration (IC₅₀) values, which are critical for comparing the potency of antioxidant compounds, have not been published for the peroxynitrite, nitric oxide, and superoxide anion scavenging assays. The absence of this data prevents a comprehensive evaluation of its efficacy relative to other known antioxidants.

Table 1: Summary of Available In Vitro Antioxidant Data for this compound

Assay TypeTarget RadicalResultQuantitative Data (IC₅₀)Reference
Peroxynitrite ScavengingONOO⁻ActiveNot Reported[1][2][3]
Nitric Oxide ScavengingNO·Weakly ActiveNot Reported[1][2][3]
Superoxide Anion ScavengingO₂·⁻Weakly ActiveNot Reported[1][2][3]

Postulated Mechanisms and Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound in its antioxidant action is currently unavailable, the well-documented mechanisms of its parent compound, puerarin, offer valuable insights. Puerarin is known to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2-ARE Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like puerarin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). It is plausible that this compound may share this mechanism of action.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Oxidative_Stress Oxidative Stress (e.g., ROS, RNS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces Dissociation 3_MP This compound (Postulated) 3_MP->Nrf2_Keap1 Induces Dissociation Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense Leads to Transcription->Antioxidant_Genes Upregulates

Postulated Nrf2-ARE Signaling Pathway for this compound.

Experimental Protocols (General Methodologies)

As the specific experimental details for the antioxidant assays performed on this compound are not provided in the cited literature, this section outlines the generally accepted protocols for the relevant assays. These methodologies serve as a template for future quantitative studies.

Peroxynitrite (ONOO⁻) Scavenging Assay

This assay is based on the principle that peroxynitrite induces the nitration of tyrosine, which can be quantified spectrophotometrically. An effective scavenger will inhibit this nitration.

ONOO_Workflow start Start prepare_reagents Prepare Reagents: - Tyrosine Solution - Peroxynitrite Solution - Test Compound (3'-MP) - Buffer start->prepare_reagents mix_components Mix Tyrosine, Buffer, and Test Compound/Vehicle prepare_reagents->mix_components add_onoo Add Peroxynitrite to Initiate Reaction mix_components->add_onoo incubate Incubate at Room Temperature add_onoo->incubate measure_absorbance Measure Absorbance (Nitrotyrosine Formation) incubate->measure_absorbance calculate Calculate % Inhibition measure_absorbance->calculate end End calculate->end

General Workflow for Peroxynitrite Scavenging Assay.
Nitric Oxide (NO·) Scavenging Assay

This assay typically utilizes a nitric oxide donor, such as sodium nitroprusside, which generates NO· in an aqueous solution. The NO· then reacts with oxygen to form nitrite ions, which can be quantified using the Griess reagent. A scavenger will compete with oxygen for the NO·, reducing the formation of nitrite.

NO_Workflow start Start prepare_solutions Prepare Solutions: - Sodium Nitroprusside - Test Compound (3'-MP) - Griess Reagent - Phosphate Buffer start->prepare_solutions reaction_mixture Create Reaction Mixture: Sodium Nitroprusside, Buffer, and Test Compound/Vehicle prepare_solutions->reaction_mixture incubate_light Incubate at Room Temperature (Light Exposure to Generate NO·) reaction_mixture->incubate_light add_griess Add Griess Reagent incubate_light->add_griess incubate_dark Incubate in the Dark add_griess->incubate_dark measure_absorbance Measure Absorbance (Azo Dye Formation) incubate_dark->measure_absorbance calculate Calculate % Scavenging measure_absorbance->calculate end End calculate->end

General Workflow for Nitric Oxide Scavenging Assay.
Superoxide Anion (O₂·⁻) Scavenging Assay

A common method for measuring superoxide scavenging activity involves the PMS-NADH system, where superoxide radicals are generated and subsequently reduce nitroblue tetrazolium (NBT) to a colored formazan product. A scavenger will inhibit the reduction of NBT.

Superoxide_Workflow start Start prepare_reagents Prepare Reagents: - NADH Solution - NBT Solution - PMS Solution - Test Compound (3'-MP) - Buffer start->prepare_reagents mix_reagents Mix NADH, NBT, and Test Compound/Vehicle in Buffer prepare_reagents->mix_reagents initiate_reaction Add PMS to Initiate Superoxide Generation mix_reagents->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate measure_absorbance Measure Absorbance (Formazan Formation) incubate->measure_absorbance calculate Calculate % Inhibition measure_absorbance->calculate end End calculate->end

General Workflow for Superoxide Anion Scavenging Assay.

Conclusion and Future Directions

This compound has been qualitatively identified as an in vitro scavenger of peroxynitrite, with weaker activity against nitric oxide and superoxide radicals. However, the lack of publicly available quantitative data, such as IC₅₀ values, and the absence of studies on its specific molecular mechanisms of antioxidant action are significant limitations in the current understanding of this compound.

Future research should prioritize the following:

  • Quantitative analysis: A systematic evaluation of the IC₅₀ values of this compound in a panel of antioxidant assays (DPPH, ABTS, FRAP, ORAC, as well as ONOO⁻, NO·, and O₂·⁻) is essential to determine its potency.

  • Mechanistic studies: Investigations into the ability of this compound to activate the Nrf2-ARE pathway in relevant cell models are warranted. This would clarify whether it shares the antioxidant mechanism of its parent compound, puerarin.

  • Cellular antioxidant assays: Moving beyond chemical-based assays, evaluating the ability of this compound to mitigate oxidative stress in cellular models would provide a more biologically relevant assessment of its potential.

Addressing these research gaps will be crucial in determining the viability of this compound as a lead compound for the development of novel antioxidant therapies.

References

Unveiling the Anti-Inflammatory Potential of 3'-Methoxypuerarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxypuerarin, an isoflavone derivative, is emerging as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides an in-depth analysis of its core anti-inflammatory properties, focusing on its mechanisms of action, relevant signaling pathways, and supporting experimental data. Through a comprehensive review of in vitro and in vivo studies, this document elucidates how this compound modulates key inflammatory cascades, including the NF-κB, MAPK, and NLRP3 inflammasome pathways. Detailed experimental protocols and quantitative data are presented to offer a clear and actionable resource for researchers and drug development professionals exploring the therapeutic applications of this promising compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a derivative of puerarin, has garnered attention for its potential to mitigate inflammatory processes. This guide synthesizes the current scientific knowledge on the anti-inflammatory mechanisms of this compound, providing a foundational resource for further research and development.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key signaling pathways and the production of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Puerarin, a closely related compound, has been shown to inhibit the activation of NF-κB in a dose-dependent manner in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[1] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This mechanism is crucial for downregulating the expression of NF-κB target genes, including those encoding for pro-inflammatory enzymes and cytokines.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical in transducing extracellular signals to cellular responses, including inflammation. Studies on the parent compound, puerarin, have demonstrated its ability to inhibit the phosphorylation of p38 MAPK and JNK in vascular smooth muscle cells stimulated by oxidized low-density lipoprotein.[2] By attenuating the activation of these key kinases, this compound can effectively reduce the downstream production of inflammatory mediators.

Attenuation of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. A recent study has demonstrated that this compound significantly ameliorates myocardial ischemia/reperfusion-induced pyroptosis by regulating the IGF2BP1/m6A/NLRP3 pathway.[3] In both in vivo and in vitro models, treatment with this compound led to a marked decrease in the expression of key pyroptosis-related proteins, including NLRP3, cleaved Gasdermin D (GSDMD), and cleaved Caspase-1.[3] This highlights a direct inhibitory effect of this compound on the NLRP3 inflammasome activation and subsequent inflammatory responses.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies, illustrating the dose-dependent anti-inflammatory effects of this compound and its parent compound, puerarin.

Table 1: In Vitro Anti-Inflammatory Effects of Puerarin

TargetCell LineStimulantConcentration of PuerarinObserved EffectReference
iNOS ExpressionRAW264.7LPSDose-dependentInhibition of protein and mRNA expression[1]
COX-2 ExpressionRAW264.7LPSDose-dependentInhibition of protein and mRNA expression[1]
CRP ExpressionRAW264.7LPSDose-dependentInhibition of protein and mRNA expression[1]
p-p38VSMCsox-LDLNot specifiedSignificant decrease in phosphorylation[2]
p-JNKVSMCsox-LDLNot specifiedSignificant decrease in phosphorylation[2]

Table 2: In Vitro Effects of this compound on the NLRP3 Inflammasome

Target ProteinModelTreatmentObserved EffectReference
NLRP3In vivo (Myocardial I/R)This compoundSignificantly decreased expression[3]
Cleaved GSDMDIn vivo (Myocardial I/R)This compoundSignificantly decreased expression[3]
Cleaved Caspase-1In vivo (Myocardial I/R)This compoundSignificantly decreased expression[3]
IL-1βIn vivo (Myocardial I/R)This compoundSignificantly decreased expression[3]
IL-18In vivo (Myocardial I/R)This compoundSignificantly decreased expression[3]
NLRP3 mRNAIn vitro (Cardiomyocytes)This compoundDecreased m6A methylation and destabilized mRNA[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Western Blot Analysis

Western blotting is used to quantify the protein expression levels of key inflammatory markers.

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK, NLRP3, Caspase-1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard method for evaluating acute inflammation.

  • Animal Model: Wistar rats or Swiss albino mice are commonly used.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the animal.

  • Treatment: this compound is administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Measurement of Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome cluster_nucleus Nucleus cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade IKK IKK TLR4->IKK NLRP3 NLRP3 TLR4->NLRP3 priming Gene_expression Pro-inflammatory Gene Expression MAPK_cascade->Gene_expression IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 cleavage Cytokines Cytokines (TNF-α, IL-6, IL-1β, IL-18) Casp1->Cytokines maturation NFkB_nuc->Gene_expression Gene_expression->Cytokines iNOS_COX2 iNOS, COX-2 Gene_expression->iNOS_COX2 3MP This compound 3MP->MAPK_cascade inhibits 3MP->IKK inhibits 3MP->NLRP3 inhibits

Figure 1: Signaling pathways modulated by this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis and Interpretation cell_culture Cell Culture (e.g., RAW 264.7) treatment Treatment with This compound cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation analysis Analysis of Inflammatory Markers (Western Blot, ELISA, Griess Assay) stimulation->analysis quantification Quantitative Data (IC50, % Inhibition) analysis->quantification animal_model Animal Model (e.g., Carrageenan Paw Edema) treatment_animal Administration of This compound animal_model->treatment_animal induction Induction of Inflammation treatment_animal->induction measurement Measurement of Inflammatory Response (e.g., Paw Volume) induction->measurement measurement->quantification pathway_analysis Signaling Pathway Elucidation quantification->pathway_analysis conclusion Conclusion on Anti-inflammatory Efficacy pathway_analysis->conclusion

References

The Neuroprotective Potential of 3'-Methoxypuerarin in Cerebral Ischemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal death and neurological deficits. 3'-Methoxypuerarin, an isoflavone derivative of puerarin, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the neuroprotective effects of this compound in preclinical models of cerebral ischemia. We consolidate quantitative data from multiple studies, detail key experimental protocols, and visualize the intricate signaling pathways through which this compound exerts its therapeutic effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of stroke and neuropharmacology.

Introduction

Stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke is multifaceted, involving excitotoxicity, oxidative stress, inflammation, and apoptosis. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies. This compound, a compound with enhanced lipophilicity compared to its parent compound puerarin, has demonstrated significant neuroprotective efficacy in animal models of cerebral ischemia. This guide synthesizes the current understanding of its mechanisms of action and provides a practical framework for future research and development.

Quantitative Efficacy of this compound

The neuroprotective effects of this compound have been quantified across various preclinical studies. The following tables summarize the key findings, providing a clear comparison of its efficacy on critical endpoints.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit

Animal ModelDosing RegimenInfarct Volume Reduction (%)Neurological Deficit ImprovementReference
Rat (MCAO)5 mg/kg/daySignificant reductionImproved symptoms[1][2]
Rat (MCAO)10 mg/kg/dayMore remarkable reductionSignificantly improved symptoms[1][2]

Table 2: Modulation of Oxidative Stress Markers by this compound

Animal ModelDosing RegimenSuperoxide Dismutase (SOD) ActivityMalondialdehyde (MDA) ContentReference
Rat (MCAO)5, 10 mg/kg/dayIncreasedReduced[1][2]

Table 3: Regulation of Amino Acid Neurotransmitters by this compound

Animal ModelTreatmentAspartate (Asp)Glutamate (Glu)Taurine (Tau)GABAReference
Rat (MCAO)This compoundReducedReducedSignificantly ReducedSignificantly Reduced[3][4]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the studies on this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to mimic focal cerebral ischemia in rodents.[2]

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.

  • Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • Sham Operation: Control animals undergo the same surgical procedure without the insertion of the filament.

Neurological Deficit Scoring

Neurological function is assessed using a scoring system to evaluate the extent of ischemic injury. A common 5-point scale is used:[2]

  • 0: No observable neurological deficit.

  • 1: Forelimb flexion.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

Infarct Volume Measurement (TTC Staining)

Triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable and infarcted brain tissue.[3][5][6]

  • Brain Sectioning: Following euthanasia, the brain is removed and sectioned into coronal slices (e.g., 2 mm thickness).

  • Staining: The slices are incubated in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes.

  • Analysis: Viable tissue stains red, while the infarcted tissue remains unstained (white). The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated.

Apoptosis Detection (TUNEL Assay)

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method to detect DNA fragmentation, a hallmark of apoptosis.[7][8][9]

  • Tissue Preparation: Brain tissue sections are deparaffinized and rehydrated.

  • Permeabilization: The sections are treated with proteinase K to allow enzyme access.

  • Labeling: The tissue is incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and labeled dUTP. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Detection: The incorporated label is visualized using fluorescence microscopy. TUNEL-positive cells (apoptotic cells) are quantified.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Anti-Apoptotic Signaling Pathway

Cerebral Ischemia Cerebral Ischemia Bax Bax (Pro-apoptotic) Cerebral Ischemia->Bax Apoptosis Apoptosis Cerebral Ischemia->Apoptosis 3_MP This compound PI3K_Akt PI3K/Akt Pathway 3_MP->PI3K_Akt GSK3b GSK-3β PI3K_Akt->GSK3b Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Activates GSK3b->Apoptosis Bcl2->Bax Inhibits Bax->Apoptosis

Caption: Anti-apoptotic pathway of this compound.

Antioxidant Signaling Pathway

Cerebral Ischemia Cerebral Ischemia Oxidative_Stress Oxidative Stress Cerebral Ischemia->Oxidative_Stress 3_MP This compound Nrf2 Nrf2 3_MP->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes SOD, HO-1, etc. ARE->Antioxidant_Enzymes Upregulates expression Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Antioxidant pathway of this compound.

Experimental Workflow for Preclinical Evaluation

cluster_0 In Vivo Model Animal_Model Rat MCAO Model Drug_Admin 3'-MP Administration Animal_Model->Drug_Admin Neuro_Assess Neurological Scoring Drug_Admin->Neuro_Assess Histology TTC Staining & TUNEL Assay Neuro_Assess->Histology Biochem Biochemical Analysis (SOD, MDA, etc.) Histology->Biochem

Caption: Preclinical evaluation workflow.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in the context of cerebral ischemia. Its multifaceted mechanism of action, encompassing anti-apoptotic and antioxidant properties, positions it as a compelling candidate for further drug development. Future research should focus on elucidating the complete spectrum of its molecular targets, optimizing dosing and delivery strategies, and ultimately translating these promising preclinical findings into clinical applications for the treatment of ischemic stroke. The detailed protocols and pathway diagrams provided herein offer a solid foundation for these future endeavors.

References

3'-Methoxypuerarin CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Methoxypuerarin, a derivative of the isoflavone puerarin. It details the compound's Chemical Abstracts Service (CAS) number, chemical and physical properties, and summarizes its known biological activities, with a focus on its neuroprotective, anti-inflammatory, and antioxidant effects. This document includes available data on its stability and reactivity, analytical methodologies, and explores the putative signaling pathways involved in its mechanism of action. All quantitative data is presented in structured tables for clarity, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a naturally occurring isoflavone derivative that has garnered interest for its potential therapeutic properties.[1] Its fundamental chemical and physical characteristics are summarized below.

Table 1: General and Chemical Properties of this compound

PropertyValueReference
CAS Number 117047-07-1[2][3]
Molecular Formula C₂₂H₂₂O₁₀[2][3]
Molecular Weight 446.4 g/mol [2][4]
IUPAC Name 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[4]
Synonyms 3'-Methoxy Puerarin, Puerariaglycoside 3[4]
Purity Typically ≥97%[3]

Table 2: Physical Properties of this compound

PropertyValueReference
Appearance White to off-white solid[5]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in DMSO (250 mg/mL with ultrasonic assistance)[5]

Stability and Reactivity

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7][8] Such studies involve exposing the compound to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress.[6][7]

Given the structural similarity, it can be inferred that this compound may also be susceptible to degradation under hydrolytic, oxidative, and photolytic stress. Further experimental work is required to fully characterize its stability profile and identify potential degradation products.

Experimental Protocols

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of puerarin and its derivatives.[12] A validated stability-indicating HPLC method is essential for accurately quantifying the compound and its degradation products in various matrices.[9]

General HPLC Method for Puerarin Analysis: A typical HPLC method for puerarin involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like phosphoric acid to control pH. Detection is commonly performed using a UV detector at a wavelength of 254 nm. The method should be validated according to ICH guidelines for parameters such as system suitability, specificity, accuracy, precision, linearity, robustness, and ruggedness.[12]

NMR and Mass Spectrometry: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are powerful tools for the structural elucidation and confirmation of this compound.[4][13][14][15][16] PubChem provides computed ¹³C NMR spectral data and experimental MS2 data for this compound, which can serve as a reference for experimental verification.[4]

Synthesis and Purification

Detailed, step-by-step synthesis and purification protocols for this compound are not extensively reported in the public domain. However, general organic synthesis procedures for similar flavonoid compounds can be adapted. These typically involve multi-step reactions to construct the core flavonoid structure followed by glycosylation and methylation.[17][18] Purification is often achieved through column chromatography and recrystallization.[17]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.[1][19] These effects are believed to be mediated through the modulation of several key signaling pathways.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects, particularly in the context of ischemia-reperfusion injury, where it can inhibit apoptosis.[5][19][20] The parent compound, puerarin, is known to exert its neuroprotective effects through multiple mechanisms, including the regulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and apoptosis.[21][22] Puerarin has also been shown to inhibit the MAPK signaling pathway, which is involved in cellular stress responses.[23][24]

Putative Neuroprotective Signaling Pathway of this compound:

Neuroprotection cluster_extracellular Extracellular cluster_intracellular Intracellular 3_MOP This compound Receptor Receptor 3_MOP->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival Akt->Cell_Survival MAPK->Apoptosis

Caption: Putative neuroprotective signaling pathway of this compound.

Anti-inflammatory Effects

Inflammation is a key process in many diseases, and its regulation is a major therapeutic target. The NF-κB signaling pathway is a central mediator of inflammation.[25][26] Puerarin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.[27] It is plausible that this compound shares this anti-inflammatory mechanism. The MAPK pathway is also intricately linked with NF-κB signaling and inflammatory responses.[28][29]

Putative Anti-inflammatory Signaling Pathway of this compound:

Anti_Inflammation cluster_extracellular Extracellular cluster_intracellular Intracellular 3_MOP This compound IKK IKK 3_MOP->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IκB IκB IKK->IκB P NF_kB NF-κB IκB->NF_kB Nucleus Nucleus NF_kB->Nucleus Inflammation Inflammatory Response Nucleus->Inflammation Antioxidant_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 3_MOP This compound Keap1 Keap1 3_MOP->Keap1 Nrf2 Nrf2 Nrf2->Keap1 Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes

References

The Comprehensive Guide to the Natural Sources and Isolation of 3'-Methoxypuerarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxypuerarin is an isoflavone, a class of naturally occurring phenolic compounds, that has garnered significant interest within the scientific community. As a derivative of puerarin, the major bioactive component in the roots of the kudzu plant, this compound exhibits a range of potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the genus Pueraria, within the family Leguminosae. The roots of these plants, commonly referred to as Radix Puerariae or "Gegen" in traditional Chinese medicine, are the most abundant source of this compound.

Table 1: Primary Natural Sources of this compound

Plant SpeciesCommon NamePart of Plant
Pueraria lobata (Willd.) OhwiKudzuRoot
Pueraria montana var. lobataKudzuRoot
Pueraria thomsonii Benth.Thomson's KudzuRoot
Pueraria edulis Pampan.Edible KudzuRoot

While the roots are the principal source, isoflavones, including this compound, have also been detected in the flowers of Pueraria lobata[1]. Comparative analyses have shown that the concentration of isoflavones can vary between different Pueraria species, with Pueraria lobata generally exhibiting a higher abundance of these compounds compared to Pueraria thomsonii[2][3].

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that typically involves initial extraction followed by one or more chromatographic purification stages. The following sections detail the experimental protocols for these key procedures.

Extraction Methodologies

The initial step in isolating this compound is the extraction from the dried and powdered plant material. Several techniques can be employed, with the choice of method influencing the efficiency and yield of the extraction.

Ultrasound-assisted extraction is an efficient method for obtaining isoflavones from Pueraria roots. The use of ultrasonic waves facilitates the disruption of plant cell walls, enhancing solvent penetration and mass transfer.

Experimental Protocol for Ultrasound-Assisted Extraction:

  • Sample Preparation: Air-dry the roots of the Pueraria species and grind them into a fine powder (approximately 40-60 mesh).

  • Solvent Selection: Prepare an aqueous ethanol solution. An optimized concentration for total isoflavone extraction is often around 70-80% ethanol[4].

  • Extraction Parameters:

    • Solvent-to-Material Ratio: A ratio of approximately 12:1 to 22:1 (mL of solvent to g of plant material) is recommended for optimal extraction of isoflavones[4].

    • Extraction Time: An extraction time of 50-55 minutes is generally effective[4].

    • Temperature: Maintain the extraction temperature at around 60°C.

    • Ultrasonic Power: Utilize an ultrasonic bath or probe system. The power should be optimized for the specific equipment, with typical values ranging from 250W to 580W[5].

  • Procedure: a. Combine the powdered plant material and the extraction solvent in a suitable vessel. b. Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. c. Perform the extraction under the specified conditions. d. After extraction, separate the solid material from the liquid extract by filtration or centrifugation. e. The resulting supernatant is the crude extract containing this compound and other isoflavones.

Supercritical fluid extraction, using carbon dioxide (CO2) as the solvent, offers a green alternative to traditional solvent extraction methods. The solvating power of supercritical CO2 can be tuned by modifying the temperature and pressure.

Conceptual Protocol for Supercritical Fluid Extraction:

  • Sample Preparation: Prepare dried and powdered Pueraria root as described for UAE.

  • SFE System: Utilize a high-pressure SFE system.

  • Extraction Parameters:

    • Pressure: Typically in the range of 200-400 bar.

    • Temperature: Generally between 40-60°C.

    • Co-solvent: Ethanol is often used as a co-solvent (e.g., 10-20%) to enhance the extraction of more polar compounds like isoflavones.

    • CO2 Flow Rate: A typical flow rate is around 10-15 L/h.

  • Procedure: a. Load the powdered plant material into the extraction vessel. b. Pressurize and heat the system to the desired supercritical conditions. c. Introduce the supercritical CO2 (with co-solvent) into the extraction vessel. d. The extract is collected in a separator by reducing the pressure, which causes the CO2 to return to a gaseous state, leaving the extracted compounds behind.

Purification Methodologies

The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, further purification is necessary to isolate this compound.

Macroporous resin chromatography is an effective technique for the initial clean-up and enrichment of isoflavones from the crude extract. These resins have a large surface area and can adsorb compounds based on their polarity.

Experimental Protocol for Macroporous Resin Chromatography:

  • Resin Selection and Pre-treatment:

    • Select a suitable macroporous resin (e.g., D101, AB-8, or XDA-5).

    • Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol remains. Then, treat the resin with dilute HCl and NaOH solutions, followed by a final wash with deionized water until neutral.

  • Column Packing: Pack a chromatography column with the pre-treated resin.

  • Sample Loading:

    • Concentrate the crude extract and dissolve it in an appropriate solvent (e.g., water or a low concentration of ethanol).

    • Load the sample solution onto the column at a controlled flow rate (e.g., 2-4 bed volumes per hour)[6].

  • Washing: Wash the column with deionized water to remove highly polar impurities such as sugars and salts.

  • Elution:

    • Elute the adsorbed isoflavones with a stepwise or gradient of increasing ethanol concentration.

    • A common elution solvent is 70-80% aqueous ethanol[6].

    • Collect fractions and monitor the eluate for the presence of isoflavones using a suitable analytical method (e.g., TLC or HPLC).

  • Fraction Pooling: Combine the fractions containing the desired isoflavones. This enriched fraction can then be taken for further purification.

Preparative HPLC is a high-resolution chromatographic technique used for the final purification of this compound to a high degree of purity.

Experimental Protocol for Preparative HPLC:

  • System: A preparative HPLC system equipped with a high-pressure pump, an injector, a preparative column, a detector (typically UV-Vis), and a fraction collector.

  • Column: A reversed-phase C18 column is commonly used for the separation of isoflavones.

  • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and an organic solvent such as methanol or acetonitrile.

  • Gradient Optimization: The gradient profile should be optimized to achieve good separation between this compound and other closely eluting isoflavones. A shallow gradient around the elution point of the target compound can enhance resolution.

  • Sample Injection: Dissolve the enriched isoflavone fraction in the mobile phase and inject it onto the column.

  • Fraction Collection: Collect the eluting fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Remove the solvent from the purified fraction, typically by rotary evaporation, to obtain the isolated this compound.

Quantitative Data

The yield and purity of this compound can vary depending on the natural source and the isolation method employed.

Table 2: Quantitative Data on this compound Isolation

Extraction MethodPurification MethodStarting MaterialYield of this compoundPurityReference
Ethanol ExtractionHigh-Performance Counter-Current Chromatography (HPCCC)5.1 g of ethyl acetate extract of Pueraria lobata6 mg90.21%[7]
Natural Deep Eutectic Solvents (NaDESs) Extraction-Radix Puerariae16.3 mg/g (using certain NaDESs)Not specified

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Pueraria root.

G Start Pueraria Root Powder Extraction Extraction (e.g., Ultrasound-Assisted Extraction) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Concentration1 Solvent Evaporation Crude_Extract->Concentration1 Macroporous_Resin Macroporous Resin Chromatography Concentration1->Macroporous_Resin Enriched_Fraction Enriched Isoflavone Fraction Macroporous_Resin->Enriched_Fraction Concentration2 Solvent Evaporation Enriched_Fraction->Concentration2 Prep_HPLC Preparative HPLC Concentration2->Prep_HPLC Purified_Fraction Purified this compound Fraction Prep_HPLC->Purified_Fraction Final_Product Pure this compound Purified_Fraction->Final_Product

Caption: General workflow for the isolation of this compound.

Biosynthesis Pathway of Isoflavones

This compound is synthesized in plants through the isoflavonoid branch of the phenylpropanoid pathway. The following diagram outlines the key steps leading to the formation of the isoflavone core structure, from which this compound is derived.

G Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone (Naringenin Chalcone) p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone (Naringenin) Chalcone->Flavanone CHI Isoflavone_Core Isoflavone Core (e.g., Daidzein) Flavanone->Isoflavone_Core IFS, HID Methoxypuerarin This compound Isoflavone_Core->Methoxypuerarin Further modifications (e.g., C-glycosylation, methoxylation)

Caption: Simplified isoflavone biosynthesis pathway in Pueraria.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and isolation methodologies for this compound. The primary sources are various species of the Pueraria genus, with the roots being the most abundant repository of this isoflavone. Detailed protocols for extraction techniques such as ultrasound-assisted extraction, and purification methods including macroporous resin chromatography and preparative HPLC, have been presented. The provided quantitative data and visual workflows offer a practical framework for researchers and professionals in the field. Further research may focus on optimizing these methods to enhance the yield and purity of this compound for its potential applications in drug development and pharmacology.

References

3'-Methoxypuerarin: A Potential Neuroprotective Agent in the Inhibition of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3'-Methoxypuerarin, a derivative of the isoflavone puerarin, has emerged as a compound of interest for its neuroprotective properties. Evidence suggests that its mechanism of action involves the inhibition of apoptosis, a form of programmed cell death crucial in the pathology of various neurodegenerative diseases and ischemic events. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-apoptotic role, drawing parallels with its well-studied parent compound, puerarin, to illuminate potential signaling pathways and molecular targets. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies against apoptosis-mediated cellular damage.

Core Concepts: Apoptosis and its Inhibition

Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis. However, its dysregulation is a key factor in numerous diseases. The apoptotic cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death. Key proteins involved in the regulation of apoptosis include the Bcl-2 family (with anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax) and caspase-3.

This compound and its Anti-Apoptotic Effects

Current research on this compound primarily highlights its neuroprotective effects in the context of cerebral ischemia. Studies have shown that it can reduce infarct volume and improve neurological deficits in animal models of stroke.[1] While the precise molecular mechanisms are still under investigation, it is suggested that these protective effects are, in part, attributable to the inhibition of apoptosis.

Due to the limited specific data on the signaling pathways of this compound, this guide leverages the extensive research on its parent compound, puerarin, to propose potential mechanisms of action. Puerarin has been shown to inhibit apoptosis in a variety of cell types through the modulation of several key signaling pathways.

Signaling Pathways Implicated in the Anti-Apoptotic Action of Puerarin

The anti-apoptotic effects of puerarin are multifaceted, involving the regulation of several interconnected signaling pathways. Understanding these pathways provides a foundational framework for investigating the mechanisms of this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade. Upon activation, Akt phosphorylates and inactivates several pro-apoptotic targets, including Bad and caspase-9. Furthermore, Akt can promote cell survival by activating the transcription factor NF-κB. Puerarin has been demonstrated to activate the PI3K/Akt pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax and cleaved caspase-3.[2][3][4][5][6]

PI3K_Akt_Pathway Puerarin Puerarin PI3K PI3K Puerarin->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Caspase3 Cleaved Caspase-3 Akt->Caspase3 Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Caption: PI3K/Akt signaling pathway modulated by Puerarin to inhibit apoptosis.

Keap1/Nrf2/ARE Signaling Pathway

The Keap1/Nrf2/ARE pathway is a major regulator of cellular defense against oxidative stress. Nrf2 is a transcription factor that, under normal conditions, is kept inactive by Keap1. In response to oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes through the Antioxidant Response Element (ARE). Puerarin has been shown to inactivate this pathway in some cancer cells, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent apoptosis.[7] This suggests a context-dependent role for puerarin in modulating this pathway.

Keap1_Nrf2_ARE_Pathway Puerarin Puerarin Keap1 Keap1 Puerarin->Keap1 Inactivates ROS ROS Puerarin->ROS Increases Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Apoptosis Apoptosis ROS->Apoptosis

Caption: Keap1/Nrf2/ARE pathway inactivation by Puerarin leading to apoptosis in cancer cells.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a dual role in apoptosis, either promoting or inhibiting it depending on the cellular context. In many cases, NF-κB activation is pro-survival. Puerarin has been found to deactivate the NF-κB pathway in bladder cancer cells, leading to a decrease in the expression of anti-apoptotic proteins and an increase in apoptosis.[8]

NFkB_Pathway Puerarin Puerarin NFkB NF-κB Puerarin->NFkB Deactivates Anti_apoptotic_proteins Anti-apoptotic Proteins NFkB->Anti_apoptotic_proteins Apoptosis Apoptosis Anti_apoptotic_proteins->Apoptosis

Caption: NF-κB signaling pathway deactivation by Puerarin promoting apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on Puerarin's effects on apoptosis-related markers. While direct quantitative data for this compound is limited, these findings for its parent compound provide valuable insights.

Cell Line/ModelCompound & ConcentrationKey FindingsReference
PC12 cellsPuerarin (25 & 50 µM)Significantly prevented TNF-α-induced apoptosis. Decreased the Bax/Bcl-2 ratio.[2]
T24 bladder cancer cellsPuerarin (50 µg/ml)Significantly reduced cell viability and proliferation, and enhanced apoptosis.[8]
DU145 & PC-3 prostate cancer cellsPuerarin (2.5 & 10 µM)Increased the percentage of apoptotic cells. Upregulated Bax and cleaved-caspase-3, and downregulated Bcl-2.[7]
Schwann cellsPuerarinInhibited high glucose-induced apoptosis in a dose-dependent manner. Downregulated Bax and upregulated Bcl-2.[9]
Acute Myocardial Infarction (AMI) rat modelPuerarin (120 mg/kg/day)Reduced the rate of myocardial apoptosis from 72.70% to 19.77%.[3]
Glioblastoma U251 & U87 cellsPuerarin (IC50 ~190-200 µM)Reduced cell viability and induced apoptosis in a time- and dose-dependent manner.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for assessing apoptosis via Western Blotting for key apoptotic markers, based on methodologies described in studies on puerarin.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To determine the effect of a test compound (e.g., this compound or Puerarin) on the expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.

Materials:

  • Cell culture reagents

  • Test compound (this compound or Puerarin)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescence detection reagent to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., GAPDH).

Experimental_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescence Detection H->I J Data Analysis I->J

Caption: Experimental workflow for Western Blot analysis of apoptotic proteins.

Conclusion and Future Directions

This compound shows promise as a therapeutic agent for conditions where apoptosis plays a significant pathological role, particularly in neurodegenerative disorders and ischemic injury. While direct evidence for its anti-apoptotic mechanisms is still emerging, the extensive research on its parent compound, puerarin, provides a strong foundation for future investigations. The PI3K/Akt, Keap1/Nrf2/ARE, and NF-κB signaling pathways are all plausible targets for this compound.

Future research should focus on:

  • Elucidating the specific signaling pathways modulated by this compound in neuronal and other cell types.

  • Conducting comprehensive dose-response studies to determine its efficacy and therapeutic window.

  • Performing detailed in vivo studies to validate its anti-apoptotic effects in relevant disease models.

  • Investigating potential synergistic effects when combined with other therapeutic agents.

By addressing these key areas, the full therapeutic potential of this compound as an inhibitor of apoptosis can be realized, paving the way for novel drug development strategies.

References

Preliminary Investigation of 3'-Methoxypuerarin in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, a heterogeneous group of disorders characterized by the progressive loss of structure and function of neurons, present a significant and growing challenge to global health. The complex pathophysiology of these diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. 3'-Methoxypuerarin, an isoflavone derivative of puerarin, has emerged as a compound of interest due to its potential neuroprotective properties.[1] This technical guide provides a comprehensive overview of the preliminary research on this compound in various neurodegenerative disease models, with a focus on its mechanisms of action, experimental protocols, and quantitative outcomes. Where data on this compound is limited, relevant findings on its parent compound, puerarin, will be discussed to provide a broader context for future research.

Chemical Profile

  • Compound: this compound

  • Chemical Formula: C22H22O10[2]

  • Molecular Weight: 446.40 g/mol [2]

  • Class: Isoflavone[3]

  • Source: Derivative of puerarin, a major bioactive component isolated from the root of Pueraria lobata (Kudzu).[2] The presence of a methoxy group at the 3' position may influence its biological activity and solubility.[4]

Cerebral Ischemia-Reperfusion Injury Models

This compound has been most notably investigated in the context of cerebral ischemia-reperfusion (I/R) injury, a condition that shares common pathological features with chronic neurodegenerative diseases, such as oxidative stress and apoptosis.

Quantitative Data Summary
Model Compound/Dosage Key Findings Reference
Rat model of focal cerebral ischemia-reperfusion (MCAO)This compound (5 and 10 mg/kg/day)Significantly improved neurological deficit scores, reduced cerebral infarct volume, increased SOD activity, and decreased MDA content. The 10 mg/kg dose showed more remarkable effects.[5]
Rat model of cerebral ischemia-reperfusion (four-vessel occlusion)This compound (100 mg/kg, gavage)Increased the level of prostacyclin (PGI2) in cerebral tissue, increased plasma tissue-type plasminogen activator (t-PA) activity, inhibited plasma plasminogen activator inhibitor (PAI) activity, and inhibited the expression of endothelin-1 (ET-1) mRNA in cerebral tissue.[6]
Rat model of focal brain ischemia (MCAO with FeCl3)This compoundReduced neurological deficit scores, cerebral infarcted zone, and brain tissue water content. Increased catalase and glutathione peroxidase activity in the hippocampus and catalase activity in the cortex. Decreased lipid peroxide and lactic acid content in the hippocampus and cerebral cortex. Down-regulated c-fos gene expression.[7]
Rat model of cerebral ischemia-reperfusionThis compoundReduced concentrations of excitatory amino acids (Aspartate and Glutamate) and inhibitory amino acids (Taurine and GABA) in the striatum.[8]
Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Objective: To induce focal cerebral ischemia-reperfusion injury.

  • Procedure: The middle cerebral artery is occluded using the thread method. Briefly, a nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery. After a defined period of ischemia (e.g., 30 minutes to 2 hours), the filament is withdrawn to allow for reperfusion.[5]

  • Drug Administration: this compound (e.g., 5 and 10 mg/kg) is administered, often intraperitoneally, daily.[5]

  • Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and biochemical assays for oxidative stress markers like superoxide dismutase (SOD) and malondialdehyde (MDA).[5]

Four-Vessel Occlusion Model in Rats

  • Objective: To induce global cerebral ischemia-reperfusion injury.

  • Procedure: This model involves the occlusion of both vertebral arteries and both common carotid arteries for a specific duration.[6]

  • Drug Administration: this compound (e.g., 100 mg/kg) can be administered by gavage for a period before the ischemic insult.[6]

  • Outcome Measures: Measurement of vasoactive substances (e.g., PGI2, ET-1) and fibrinolytic system components (e.g., t-PA, PAI).[6]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound in cerebral ischemia models are attributed to its antioxidant and anti-apoptotic properties.[3] It appears to mitigate neuronal damage by reducing oxidative stress, as evidenced by the increase in SOD and catalase activities and a decrease in MDA levels.[5][7] Furthermore, it modulates the balance of excitatory and inhibitory neurotransmitters, which can reduce excitotoxicity.[8] The regulation of vasoactive and fibrinolytic factors suggests a role in improving cerebral blood flow and preventing thrombosis.[6]

G cluster_Ischemia Cerebral Ischemia/Reperfusion cluster_3MOP This compound Action Ischemia Ischemia Oxidative Stress Oxidative Stress Ischemia->Oxidative Stress ROS, RNS Excitotoxicity Excitotoxicity Ischemia->Excitotoxicity ↑ Glutamate Inflammation Inflammation Ischemia->Inflammation Apoptosis Apoptosis Oxidative Stress->Apoptosis Excitotoxicity->Apoptosis Inflammation->Apoptosis 3MOP 3MOP Antioxidant Effects Antioxidant Effects 3MOP->Antioxidant Effects ↑ SOD, Catalase ↓ MDA Neurotransmitter Regulation Neurotransmitter Regulation 3MOP->Neurotransmitter Regulation ↓ EAA Anti-apoptotic Effects Anti-apoptotic Effects 3MOP->Anti-apoptotic Effects Antioxidant Effects->Oxidative Stress Neurotransmitter Regulation->Excitotoxicity Anti-apoptotic Effects->Apoptosis

Proposed mechanism of this compound in cerebral ischemia.

Alzheimer's Disease Models

Direct experimental evidence for the efficacy of this compound in Alzheimer's disease (AD) models is currently lacking in the reviewed literature. However, extensive research on its parent compound, puerarin, provides a strong rationale for investigating this compound in this context.

Puerarin in Alzheimer's Disease: A Proxy for this compound's Potential

Puerarin has demonstrated neuroprotective effects in various AD models through multiple mechanisms:[9]

  • Anti-amyloidogenic: Puerarin has been shown to inhibit the expression of amyloid precursor protein (APP) and β-Secretase 1 (BACE1), key enzymes in the amyloidogenic pathway.[9]

  • Anti-tauopathy: It can reduce the hyperphosphorylation of tau protein, a hallmark of AD, by inhibiting glycogen synthase kinase-3β (GSK-3β).[9]

  • Antioxidant and Anti-inflammatory: Puerarin mitigates oxidative stress and neuroinflammation, both of which contribute to AD pathogenesis.[9]

  • Synaptic Protection: It has been reported to improve synaptic plasticity and protect against synaptic damage.[9]

Given that this compound is a derivative of puerarin, it is plausible that it shares some of these neuroprotective activities. The methoxy group may enhance its lipophilicity, potentially improving its blood-brain barrier permeability and bioavailability.

Puerarin Puerarin GSK3B GSK-3β Puerarin->GSK3B BACE1 BACE1 Puerarin->BACE1 Neuroprotection Neuroprotection Puerarin->Neuroprotection Tau Tau Hyperphosphorylation GSK3B->Tau APP APP BACE1->APP cleavage Tau->Neuroprotection AB_Plaques Aβ Plaques APP->AB_Plaques AB_Plaques->Neuroprotection

Potential signaling targets of puerarin in Alzheimer's disease.

Parkinson's Disease Models

Similar to Alzheimer's disease, direct studies on this compound in Parkinson's disease (PD) models are scarce. Research on puerarin, however, indicates promising avenues for investigation.

Puerarin's Neuroprotective Role in Parkinson's Disease

Puerarin has been shown to protect dopaminergic neurons in various in vitro and in vivo models of PD:[9]

  • In vitro models: In SH-SY5Y cells treated with neurotoxins like MPP+ or rotenone, puerarin has been shown to reduce apoptosis and oxidative stress.[10][11]

  • In vivo models: In rodent models of PD induced by MPTP or rotenone, puerarin treatment has been found to improve motor function, increase the number of surviving dopaminergic neurons, and upregulate neurotrophic factors like glial cell line-derived neurotrophic factor (GDNF).[11][12][13]

The neuroprotective effects of puerarin in PD models are linked to the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.[12]

Puerarin Puerarin PI3K_Akt PI3K/Akt Pathway Puerarin->PI3K_Akt GDNF GDNF Expression Puerarin->GDNF GSH GSH Activity Puerarin->GSH Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection GDNF->Neuroprotection GSH->Neuroprotection Dopaminergic_Neuron Dopaminergic Neuron Neuroprotection->Dopaminergic_Neuron survival

Neuroprotective pathways of puerarin in Parkinson's disease models.

Huntington's Disease and Amyotrophic Lateral Sclerosis Models

There is currently no available research on the effects of either this compound or puerarin in established animal models of Huntington's disease (e.g., R6/2 or N171-82Q mice) or amyotrophic lateral sclerosis (e.g., SOD1-G93A mice).[14] The multifaceted neuroprotective properties of puerarin, such as its anti-inflammatory and anti-apoptotic effects, suggest that it could be a candidate for investigation in these diseases, which also involve these pathological processes.

Experimental Workflow for Preclinical Evaluation

The preliminary investigation of a novel compound like this compound in neurodegenerative disease models typically follows a structured workflow.

In_Vitro_Screening In Vitro Screening (e.g., SH-SY5Y cells) Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, PCR) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., MCAO, MPTP models) Mechanism_of_Action->In_Vivo_Efficacy Behavioral_Assessment Behavioral Assessment (e.g., Rotarod, Morris Water Maze) In_Vivo_Efficacy->Behavioral_Assessment Histopathological_Analysis Histopathological Analysis (e.g., Immunohistochemistry) In_Vivo_Efficacy->Histopathological_Analysis Pharmacokinetic_Studies Pharmacokinetic Studies In_Vivo_Efficacy->Pharmacokinetic_Studies Toxicology_Studies Toxicology Studies Pharmacokinetic_Studies->Toxicology_Studies

A typical preclinical experimental workflow.

Conclusion and Future Directions

The preliminary investigation of this compound reveals its significant neuroprotective potential, particularly in models of cerebral ischemia-reperfusion injury. Its demonstrated antioxidant, anti-apoptotic, and neuromodulatory effects provide a solid foundation for its further exploration in the context of chronic neurodegenerative diseases. While direct evidence in Alzheimer's, Parkinson's, Huntington's, and amyotrophic lateral sclerosis models is currently limited, the extensive research on its parent compound, puerarin, strongly suggests that this compound is a promising candidate for future studies.

Future research should focus on:

  • Direct evaluation of this compound in established in vitro and in vivo models of Alzheimer's, Parkinson's, Huntington's, and amyotrophic lateral sclerosis.

  • Elucidation of the specific signaling pathways modulated by this compound in these disease models.

  • Comparative studies of this compound and puerarin to determine if the methoxy group confers any advantages in terms of efficacy, bioavailability, or blood-brain barrier penetration.

  • Comprehensive pharmacokinetic and toxicology studies to assess its drug-like properties.

By systematically addressing these research gaps, the full therapeutic potential of this compound as a novel agent for the treatment of neurodegenerative diseases can be determined.

References

Methodological & Application

Application Notes: Determination of 3'-Methoxypuerarin in Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 3'-methoxypuerarin, a key metabolite of puerarin, in plasma samples. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent resolution and peak symmetry. This method has been developed based on established protocols for puerarin and is suitable for pharmacokinetic studies and therapeutic drug monitoring. All validation parameters are summarized, demonstrating the method's accuracy, precision, and linearity.

Introduction

Puerarin, an isoflavone derived from the root of Pueraria lobata, is widely used for its therapeutic effects on cardiovascular and cerebrovascular diseases. This compound is a significant active metabolite of puerarin, and its quantification in biological matrices is crucial for understanding the parent drug's pharmacokinetic profile and metabolic fate. This document provides a detailed protocol for the extraction and quantification of this compound from plasma using HPLC-UV, an accessible and reliable analytical technique.

Experimental

  • This compound reference standard (>98% purity)

  • Puerarin (for context and system suitability, optional)

  • Internal Standard (IS), e.g., 4-hydroxybenzaldehyde or daidzein

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water (18 MΩ·cm)

  • Formic acid or phosphoric acid, analytical grade

  • Drug-free human or animal plasma, stored at -80°C

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Centrifuge capable of 10,000 x g.

  • Vortex mixer.

  • Analytical balance.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 10 ng/mL to 5000 ng/mL.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.

The chromatographic conditions are summarized in the table below. These are based on typical methods for puerarin and should be optimized for this compound.[1][2][3]

ParameterCondition
HPLC Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 15% B; 2-10 min: 15-40% B; 10-12 min: 40-90% B; 12-14 min: 90% B; 14-15 min: 90-15% B; 15-20 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 250 nm[2]
Injection Volume 20 µL

Detailed Protocols

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[4][5]

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (85:15 Water:ACN with 0.1% Formic Acid).

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the solution to an HPLC vial for analysis.

The analytical method should be validated according to ICH or FDA guidelines to ensure its reliability.[6][7] Key validation parameters include:

  • Linearity: Analyze calibration standards at a minimum of five concentrations. Plot the peak area ratio (analyte/IS) against the nominal concentration. The correlation coefficient (r²) should be >0.99.[1][3]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in replicates (n=5) on three separate days. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%CV or %RSD) should be ≤15% (≤20% for LLOQ).[3]

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[1]

  • Recovery: Compare the peak area of the analyte from an extracted plasma sample to the peak area of a post-extraction spiked sample at the same concentration. Recovery should be consistent and reproducible.[3]

  • Stability: Assess the stability of this compound in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.

Data Presentation

The following tables summarize the expected performance of the HPLC-UV method.

Table 1: Method Validation Summary (Representative Data)

ParameterResult
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 8.5%
Inter-day Precision (%CV) < 10.0%
Accuracy (% Recovery) 95.2% - 105.8%
Extraction Recovery > 85%[3]

Table 2: Accuracy and Precision Data (Representative)

QC LevelNominal Conc. (ng/mL)Intra-day (n=5)Inter-day (n=15)
Accuracy (%) Precision (%CV)
LQC 30105.28.3
MQC 30098.55.1
HQC 3000101.84.6

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precip Protein Precipitation (300 µL Acetonitrile) add_is->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute hplc_inject Inject into HPLC-UV System reconstitute->hplc_inject chromatography Chromatographic Separation (C18 Column) hplc_inject->chromatography detection UV Detection (250 nm) chromatography->detection integrate Peak Integration detection->integrate calibrate Calibration Curve (Peak Area Ratio vs. Conc.) integrate->calibrate quantify Quantify Concentration calibrate->quantify G Puerarin Puerarin (Parent Drug) Metabolite This compound (Target Analyte) Puerarin->Metabolite Metabolism Plasma Plasma Matrix (Proteins, Lipids, etc.) Metabolite->Plasma Distributed in Method HPLC-UV Method Plasma->Method Analyzed by Goal Pharmacokinetic Data (Concentration vs. Time) Method->Goal Yields

References

Application Note: Quantification of 3'-Methoxypuerarin in Rat Tissues by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 3'-Methoxypuerarin in various rat tissues. The protocol provides a comprehensive workflow, including tissue homogenization, protein precipitation-based sample preparation, and optimized UPLC-MS/MS parameters. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug distribution studies of this compound.

Introduction

This compound, an isoflavone found in the root of Pueraria lobata, has garnered significant interest for its potential therapeutic properties, including neuroprotective and cardioprotective effects.[1] To facilitate preclinical development and understand its pharmacological profile, a robust and reliable method for quantifying this compound in biological tissues is essential. This application note presents a UPLC-MS/MS method designed for the accurate determination of this compound concentrations in key tissues such as the liver, kidney, lung, heart, spleen, and brain.

Experimental

Materials and Reagents
  • This compound reference standard

  • Daidzein (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat tissue samples (liver, kidney, lung, heart, spleen, brain)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from tissue samples.

Protocol:

  • Accurately weigh approximately 100 mg of tissue into a 2 mL homogenization tube.

  • Add 500 µL of pre-chilled methanol containing the internal standard (Daidzein, 50 ng/mL).

  • Homogenize the tissue sample using a bead-based homogenizer until a uniform suspension is achieved.

  • Vortex the homogenate for 5 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 1.5 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS Method

Chromatographic Conditions:

  • System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    5.0 10 90
    6.0 10 90
    6.1 95 5

    | 8.0 | 95 | 5 |

Mass Spectrometry Conditions:

  • System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 447.1297.13020
447.1269.13025
Daidzein (IS) 255.1199.13522
255.1137.13528

Results and Discussion

Method Validation

The developed method should be validated for linearity, sensitivity (LLOQ), accuracy, precision, recovery, and matrix effect according to regulatory guidelines. A typical calibration curve for this compound is expected to be linear over a concentration range of 1-1000 ng/mL in tissue homogenates.

Quantitative Data

While specific quantitative data for this compound in various tissues is not widely available in the literature, data from its structurally similar analogue, puerarin, can provide an indication of the expected distribution profile. The following table summarizes the tissue distribution of puerarin in rats after a single oral administration.

TissuePuerarin Concentration (ng/g)
Lung799 ± 411.6
Kidney450 ± 150.2
Liver320 ± 110.5
Heart210 ± 85.3
Spleen150 ± 60.1
Brain80 ± 35.7

Data is representative of puerarin distribution and should be used for illustrative purposes only. Actual concentrations of this compound must be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis tissue Tissue Sample (100 mg) homogenization Homogenization (Methanol with IS) tissue->homogenization vortex_centrifuge1 Vortex & Centrifuge homogenization->vortex_centrifuge1 supernatant1 Collect Supernatant vortex_centrifuge1->supernatant1 evaporation Evaporation to Dryness supernatant1->evaporation reconstitution Reconstitution evaporation->reconstitution vortex_centrifuge2 Vortex & Centrifuge reconstitution->vortex_centrifuge2 final_extract Final Extract for UPLC-MS/MS vortex_centrifuge2->final_extract injection Inject into UPLC-MS/MS final_extract->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for the quantification of this compound in tissue.

Putative Signaling Pathway

signaling_pathway cluster_cell Cardiomyocyte MOP This compound m6A m6A Methylation MOP->m6A inhibits MIRI Myocardial Ischemia/ Reperfusion Injury (MIRI) MIRI->m6A induces IGF2BP1 IGF2BP1 NLRP3_mRNA NLRP3 mRNA IGF2BP1->NLRP3_mRNA stabilizes m6A->IGF2BP1 stabilizes NLRP3_protein NLRP3 Protein NLRP3_mRNA->NLRP3_protein translates to Pyroptosis Pyroptosis NLRP3_protein->Pyroptosis activates

Caption: Putative signaling pathway of this compound in cardioprotection.

Conclusion

This application note provides a detailed and robust UPLC-MS/MS method for the quantification of this compound in various rat tissues. The protocol is designed to be a valuable tool for researchers in pharmacology and drug development, enabling accurate assessment of tissue distribution and pharmacokinetic properties of this promising therapeutic compound. It is recommended that this method be fully validated in the end-user's laboratory to ensure reliable performance.

References

Preparing 3'-Methoxypuerarin Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Methoxypuerarin is an isoflavone glycoside, a derivative of puerarin, found in the root of the kudzu plant (Pueraria lobata). It has garnered significant interest within the scientific community for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] As with many bioactive small molecules, accurate and reproducible experimental results rely on the correct preparation and storage of stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity for this compound.

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, intended for researchers, scientists, and drug development professionals.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₀[3]
Molecular Weight 446.40 g/mol [1][3]
Appearance White to off-white solid[1]
Solubility in DMSO Up to 250 mg/mL (~560 mM)[1]
Storage (Solid) 4°C, sealed, away from moisture and light[1]
Storage (in DMSO) -20°C for 1 month; -80°C for up to 6 months[1]

Recommended Materials and Equipment

3.1. Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Sterile, disposable serological pipettes and pipette tips

3.2. Equipment:

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended for aiding dissolution)[1]

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Experimental Protocol: Preparing a 100 mM Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high concentration allows for significant dilution to achieve a wide range of working concentrations for various in vitro assays, while keeping the final DMSO concentration in the culture medium low (typically ≤ 0.1%).

Step-by-Step Procedure:

  • Equilibration: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 44.64 mg of the compound. Calculation: Molarity (M) = moles of solute / Liters of solution Grams of solute = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) Grams = 0.1 mol/L x 446.40 g/mol x 0.001 L = 0.04464 g = 44.64 mg

  • Dissolution: a. Transfer the weighed this compound to a sterile, amber microcentrifuge tube. b. Add the calculated volume of DMSO. For 44.64 mg of the compound, add 1 mL of DMSO. c. Vortex the solution vigorously for 1-2 minutes. d. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes, or until the solution is clear.[1] It is important to use newly opened DMSO as its hygroscopic nature can affect solubility.[1]

  • Aliquoting and Storage: a. Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. b. Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials. c. For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[1]

Typical Working Concentrations for In Vitro Assays

The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on studies with the parent compound, puerarin, a starting point for concentration-response experiments is in the micromolar range.

  • Neuroprotection Assays (e.g., in PC12 cells): Studies on puerarin have shown neuroprotective effects in the range of 1 µM to 100 µM.[4][5][6][7]

  • Anti-inflammatory Assays: Puerarin has demonstrated anti-inflammatory properties in various cell models at concentrations typically ranging from 10 µM to 200 µM.[8]

  • General Cell Viability/Toxicity Assays: It is recommended to perform a dose-response curve to determine the cytotoxic concentration of this compound in your specific cell line. A suggested starting range for these experiments could be from 1 µM to 100 µM.

Important Note: When diluting the DMSO stock solution into aqueous cell culture media, ensure the final concentration of DMSO does not exceed a level that is toxic to the cells (generally <0.5%, with <0.1% being ideal).

Visualizations

The following diagrams illustrate the experimental workflow for preparing the stock solution and a hypothetical signaling pathway that could be investigated using this compound.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage Equilibrate 1. Equilibrate this compound to Room Temperature Weigh 2. Weigh this compound Equilibrate->Weigh Prevent Condensation Add_DMSO 3. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 4. Vortex and/or Sonicate to Dissolve Add_DMSO->Dissolve Aliquot 5. Aliquot into Single-Use Vials Dissolve->Aliquot Ensure Complete Dissolution Store 6. Store at -20°C or -80°C Aliquot->Store Avoid Freeze-Thaw Cycles

Caption: Workflow for preparing this compound stock solution.

G Hypothetical Neuroprotective Signaling Pathway of this compound 3MP This compound PI3K_Akt PI3K/Akt Pathway 3MP->PI3K_Akt Nrf2 Nrf2 3MP->Nrf2 Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Apoptosis Apoptosis Oxidative_Stress->Apoptosis PI3K_Akt->Apoptosis Inhibition Cell_Survival Cell Survival PI3K_Akt->Cell_Survival ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Antioxidant_Enzymes->Oxidative_Stress Inhibition

Caption: Hypothetical neuroprotective signaling pathway of this compound.

References

Administration of 3'-Methoxypuerarin for In Vivo Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of 3'-methoxypuerarin in mouse models, compiled from available research. This document details recommended protocols for various administration routes, summarizes key quantitative data, and illustrates relevant biological pathways to facilitate experimental design and execution.

Introduction

This compound, a derivative of the isoflavone puerarin, has garnered interest for its potential therapeutic effects, particularly its neuroprotective properties. Preclinical evaluation in animal models is a critical step in understanding its pharmacokinetic profile, efficacy, and safety. This document outlines the primary routes of administration used in rodent studies—intraperitoneal, oral, and intravenous—and provides detailed procedural guidelines. While specific data for this compound in mice is limited, information from rat studies and studies on the parent compound, puerarin, in mice is included to provide a robust framework for experimental design.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vivo administration of this compound and its parent compound, puerarin. It is important to note that much of the available data for this compound comes from studies in rats, while puerarin data is more readily available for mice. Researchers should consider these differences when designing their studies.

Table 1: In Vivo Administration and Dosage of this compound and Puerarin

CompoundAnimal ModelAdministration RouteDosage RangeStudy Focus
This compound RatIntraperitoneal (i.p.)5 - 10 mg/kg/dayCerebral Ischemia-Reperfusion Injury
This compound RatIntraperitoneal (i.p.)60 mg/kgNeuroprotection in Hippocampal Neurons
PuerarinMouseOral (p.o.)50 - 200 mg/kg/dayMetabolic and Inflammatory Disorders
PuerarinMouseIntraperitoneal (i.p.)100 mg/kgMyocardial Ischemia-Reperfusion Injury
CompoundAnimal ModelAdministration RouteBioavailabilityCmaxTmaxKey Findings
PuerarinRatOral (p.o.)~7%140-230 µg/L~1 hourWide tissue distribution.[1][2]
PuerarinRatIntravenous (i.v.)---Widely distributed to several organs.[1][2]
PuerarinRatIntranasal-Higher than i.v. in olfactory bulb-Improved brain-targeting compared to i.v.

Note: The lack of specific pharmacokinetic and toxicity data (e.g., LD50) for this compound in mice represents a significant data gap. Researchers should conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for their specific mouse model and experimental conditions.

Experimental Protocols

The following are detailed protocols for the administration of this compound to mice. These are generalized procedures and should be adapted to specific experimental needs and institutional guidelines.

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common method for systemic drug delivery in mice.

Materials:

  • This compound solution (sterile)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal restrainer (optional)

Protocol:

  • Preparation: Prepare the this compound solution in a suitable sterile vehicle. The final injection volume should ideally be between 0.1 mL and 0.5 mL.

  • Animal Restraint: Securely restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck to immobilize the head and body. The mouse should be positioned on its back with its head tilted slightly downwards.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

  • Administration: Slowly inject the solution.

  • Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the mouse for any signs of distress or adverse reactions post-injection.

G cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure prep_solution Prepare this compound Solution load_syringe Load Syringe prep_solution->load_syringe restrain Restrain Mouse load_syringe->restrain locate_site Locate Injection Site (Lower Right Quadrant) restrain->locate_site insert_needle Insert Needle (15-30°) locate_site->insert_needle aspirate Aspirate insert_needle->aspirate inject Inject Solution aspirate->inject withdraw Withdraw Needle inject->withdraw return_to_cage Return to Cage withdraw->return_to_cage monitor Monitor Animal return_to_cage->monitor

Intraperitoneal Injection Workflow

Oral Gavage (p.o.)

Oral gavage ensures precise dosing of a substance directly into the stomach.

Materials:

  • This compound solution/suspension

  • Sterile syringes (1 mL)

  • Flexible or rigid gavage needle (20-22 gauge for mice)

  • Animal restrainer (optional)

Protocol:

  • Preparation: Prepare the this compound formulation. Ensure it is well-suspended if not fully dissolved. The volume should typically not exceed 10 mL/kg body weight.

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to prevent head movement. The body should be held securely.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

  • Administration: Once the needle is in the stomach (pre-measure the length from the mouth to the last rib), slowly administer the solution.

  • Withdrawal: Smoothly and slowly withdraw the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.

G cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure prep_formulation Prepare this compound Formulation load_syringe Load Syringe with Gavage Needle prep_formulation->load_syringe restrain Restrain Mouse load_syringe->restrain insert_needle Insert Gavage Needle into Esophagus restrain->insert_needle confirm_placement Confirm Stomach Placement insert_needle->confirm_placement administer Administer Solution confirm_placement->administer withdraw Withdraw Needle administer->withdraw return_to_cage Return to Cage withdraw->return_to_cage monitor Monitor Animal return_to_cage->monitor

Oral Gavage Workflow

Intravenous (IV) Injection

Intravenous injection, typically via the tail vein, allows for direct entry into the systemic circulation.

Materials:

  • This compound solution (sterile, particle-free)

  • Sterile syringes (1 mL)

  • Sterile needles (27-30 gauge)

  • 70% ethanol

  • Mouse restrainer

  • Heat lamp or warm water to dilate the tail vein

Protocol:

  • Preparation: Prepare a sterile, particle-free solution of this compound. The injection volume should be low, typically around 5 mL/kg body weight.

  • Animal Restraint and Vein Dilation: Place the mouse in a restrainer. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Injection Site: Disinfect the tail with 70% ethanol. The lateral tail veins will be visible on either side of the tail.

  • Injection: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

  • Administration: Slowly inject the solution. The vein should blanch if the injection is successful. If a bleb forms, the needle is not in the vein.

  • Withdrawal: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse effects.

G cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure prep_solution Prepare Sterile this compound Solution load_syringe Load Syringe prep_solution->load_syringe restrain Restrain Mouse load_syringe->restrain dilate_vein Dilate Tail Vein restrain->dilate_vein insert_needle Insert Needle into Lateral Tail Vein dilate_vein->insert_needle inject Inject Solution insert_needle->inject withdraw Withdraw Needle inject->withdraw apply_pressure Apply Pressure withdraw->apply_pressure return_to_cage Return to Cage apply_pressure->return_to_cage monitor Monitor Animal return_to_cage->monitor G cluster_pathway PI3K/Akt Signaling Pathway Puerarin This compound (via Growth Factor Receptor) PI3K PI3K Puerarin->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits G cluster_pathway MAPK Signaling Pathway Puerarin This compound (via Stress/Growth Factors) MAP3K MAP3K (e.g., ASK1) Puerarin->MAP3K Modulates MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Activates p38_JNK p38 / JNK MAP2K->p38_JNK Activates ERK ERK MAP2K->ERK Activates Inflammation Inflammation p38_JNK->Inflammation Promotes Apoptosis Apoptosis p38_JNK->Apoptosis Promotes CellSurvival Cell Survival ERK->CellSurvival Promotes

References

Application Notes and Protocols for Testing 3'-Methoxypuerarin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxypuerarin, an isoflavone derivative of puerarin, has garnered significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2][3] Like its parent compound, puerarin, this compound is believed to exert its biological activities through the modulation of key cellular signaling pathways, primarily the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][5][6] Additionally, it has been implicated in the regulation of the mTOR and JNK signaling pathways and has demonstrated anti-apoptotic and antioxidant activities.[5][7][8]

These application notes provide a comprehensive set of cell-based assay protocols to evaluate the efficacy of this compound, focusing on its anti-inflammatory and cytoprotective effects. The provided protocols are designed to be detailed and reproducible for use in a research or drug development setting.

Key Signaling Pathway

The primary proposed mechanism of action for puerarin, and by extension this compound, involves the activation of the PI3K/Akt signaling pathway. This pathway is a central regulator of numerous cellular processes, including cell growth, survival, and metabolism. Activation of this pathway can lead to downstream effects such as the inhibition of apoptosis and the modulation of inflammatory responses.

3_Methoxypuerarin_Signaling_Pathway 3_Methoxypuerarin This compound Cell_Surface_Receptor Cell Surface Receptor 3_Methoxypuerarin->Cell_Surface_Receptor PI3K PI3K Cell_Surface_Receptor->PI3K Akt Akt PI3K->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream_Effectors Regulates Cellular_Responses Cellular Responses (Anti-inflammation, Anti-apoptosis, Cell Survival) Downstream_Effectors->Cellular_Responses

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the efficacy of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Compound_Treatment 2. Treatment with This compound Cell_Culture->Compound_Treatment Inflammatory_Stimulus 3. Inflammatory Stimulus (e.g., LPS) Compound_Treatment->Inflammatory_Stimulus Assays 4. Efficacy Assays Inflammatory_Stimulus->Assays Data_Analysis 5. Data Analysis Assays->Data_Analysis

References

Application Notes and Protocols: 3'-Methoxypuerarin for Inducing Neurogenesis In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3'-Methoxypuerarin, an isoflavone compound, has demonstrated neuroprotective properties, including the ability to protect hippocampal neurons from ischemia/reperfusion injury by inhibiting apoptosis.[1][2] While direct studies on its role in inducing neurogenesis in vitro are limited, its structural similarity to puerarin, which is known to exert neuroprotective effects through the PI3K/Akt signaling pathway, suggests a potential role for this compound in promoting neural stem cell (NSC) proliferation and differentiation.[3][4] The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial regulator of cell proliferation, differentiation, and survival in the central nervous system, and its activation is known to promote neurogenesis.[5][6]

These application notes provide a framework for investigating the potential of this compound to induce neurogenesis in in vitro models using neural stem cells. The protocols outlined below are based on established methods for NSC culture and differentiation and can be adapted to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the proposed experiments.

Table 1: Effect of this compound on Neural Stem Cell Proliferation

Treatment GroupConcentration (µM)Proliferation Rate (% of Control)Standard Deviationp-value
Control (Vehicle)0100X.X-
This compound1X.XX.XX.XXX
This compound10X.XX.XX.XXX
This compound50X.XX.XX.XXX
Positive Control (e.g., FGF-2)XX.XX.XX.XXX

Table 2: Effect of this compound on Neuronal Differentiation Marker Expression

Treatment GroupConcentration (µM)% β-III Tubulin Positive Cells% MAP2 Positive Cells% NeuN Positive Cells
Control (Vehicle)0X.XX.XX.X
This compound1X.XX.XX.X
This compound10X.XX.XX.X
This compound50X.XX.XX.X
Positive Control (e.g., BDNF)XX.XX.XX.X

Table 3: Effect of this compound on PI3K/Akt Pathway Activation

Treatment GroupConcentration (µM)p-Akt/Akt Ratio (Fold Change)p-GSK-3β/GSK-3β Ratio (Fold Change)
Control (Vehicle)01.01.0
This compound1X.XX.X
This compound10X.XX.X
This compound50X.XX.X
PI3K Inhibitor (e.g., LY294002)XX.XX.X

Experimental Protocols

Protocol 1: Neural Stem Cell Culture and Proliferation Assay

This protocol describes the culture of neural stem cells (NSCs) and the assessment of cell proliferation in response to this compound treatment.

Materials:

  • Neural Stem Cells (e.g., derived from human pluripotent stem cells or isolated from rodent brain tissue)

  • NSC expansion medium (e.g., DMEM/F12 supplemented with N2, B27, FGF-2, and EGF)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., BrdU or EdU incorporation assay)

  • Plate reader

Procedure:

  • NSC Culture: Culture NSCs in expansion medium on a poly-L-ornithine and laminin-coated culture dish. Passage cells upon reaching 80-90% confluency.

  • Cell Seeding: Seed NSCs into a 96-well plate at a density of 1 x 10^4 cells/well in expansion medium.

  • Treatment: After 24 hours, replace the medium with fresh expansion medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control. Include a positive control such as a known mitogen (e.g., FGF-2).

  • Proliferation Assay: After 48-72 hours of treatment, assess cell proliferation using a BrdU or EdU incorporation assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the proliferation rate of treated cells to the vehicle control group.

Protocol 2: In Vitro Neuronal Differentiation

This protocol outlines the differentiation of NSCs into neurons and the evaluation of this compound's effect on this process.

Materials:

  • Cultured Neural Stem Cells

  • NSC differentiation medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and optionally BDNF and GDNF)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Poly-L-ornithine and laminin-coated coverslips in 24-well plates

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization/blocking solution (e.g., 0.1% Triton X-100 and 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-β-III Tubulin, anti-MAP2)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate NSCs onto poly-L-ornithine and laminin-coated coverslips in a 24-well plate at a density of 2.5 x 10^4 cells/cm².

  • Initiation of Differentiation: After 24 hours, replace the expansion medium with differentiation medium containing various concentrations of this compound or vehicle control.

  • Differentiation Period: Culture the cells for 7-14 days, changing the medium every 2-3 days with fresh differentiation medium containing the respective treatments.

  • Immunocytochemistry: a. Fix the cells with 4% paraformaldehyde for 15 minutes. b. Permeabilize and block the cells for 1 hour. c. Incubate with primary antibodies against neuronal markers (e.g., β-III Tubulin, MAP2) overnight at 4°C. d. Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature. e. Counterstain nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the percentage of marker-positive cells relative to the total number of DAPI-stained nuclei.

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol is for assessing the activation of the PI3K/Akt signaling pathway in NSCs treated with this compound.

Materials:

  • Cultured Neural Stem Cells

  • This compound

  • Vehicle control (DMSO)

  • PI3K inhibitor (e.g., LY294002) for use as a negative control

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate NSCs in a 6-well plate and treat with this compound, vehicle, or a PI3K inhibitor for a specified time (e.g., 30-60 minutes).

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane for 1 hour. c. Incubate with primary antibodies overnight at 4°C. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

Mandatory Visualizations

G cluster_0 Experimental Workflow NSC_Culture Neural Stem Cell Culture Treatment Treatment with This compound NSC_Culture->Treatment Proliferation_Assay Proliferation Assay (BrdU/EdU) Treatment->Proliferation_Assay Differentiation_Assay Neuronal Differentiation (Immunocytochemistry) Treatment->Differentiation_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Treatment->Pathway_Analysis

Caption: Experimental workflow for investigating the effects of this compound on neurogenesis in vitro.

G cluster_1 Proposed Signaling Pathway MMP This compound Receptor Cell Surface Receptor (Hypothesized) MMP->Receptor Binds and Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Beta_Catenin β-catenin GSK3b->Beta_Catenin Inhibition of Degradation Proliferation NSC Proliferation Beta_Catenin->Proliferation Differentiation Neuronal Differentiation & Survival CREB->Differentiation

Caption: Proposed PI3K/Akt signaling pathway for this compound-induced neurogenesis.

References

Application of 3'-Methoxypuerarin in Alzheimer's Disease Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxypuerarin, an isoflavone derivative of puerarin, has emerged as a promising candidate in neurodegenerative disease research. While extensive research has focused on its parent compound, puerarin, in the context of Alzheimer's disease (AD), this compound itself exhibits significant neuroprotective and antioxidant properties. These characteristics suggest its potential as a therapeutic agent against the complex pathology of AD, which includes amyloid-beta (Aβ) plaque deposition, hyperphosphorylated tau tangles, oxidative stress, and neuroinflammation.

This document provides detailed application notes and protocols for the use of this compound in Alzheimer's disease research. The protocols are based on established methodologies for puerarin and the available data for this compound, offering a comprehensive guide for investigating its therapeutic potential.

Mechanism of Action

The neuroprotective effects of this compound are believed to be multifactorial, targeting several key pathways implicated in Alzheimer's disease. Based on studies of puerarin and the known activities of this compound, the proposed mechanisms include:

  • Antioxidant Activity: this compound has demonstrated potent antioxidant effects, including the scavenging of peroxynitrite (ONOO-), a highly reactive free radical that contributes to neuronal damage in AD.[1] By neutralizing reactive oxygen and nitrogen species, it can mitigate oxidative stress, a key pathological feature of Alzheimer's.

  • Anti-Apoptotic Effects: Research has shown that this compound can protect hippocampal neurons from ischemia/reperfusion injury by inhibiting apoptosis.[1][2] This anti-apoptotic action is crucial for preventing the neuronal loss characteristic of AD.

  • Modulation of Signaling Pathways: Puerarin, the parent compound, is known to modulate several signaling pathways critical in AD pathogenesis. It is hypothesized that this compound may act similarly through pathways such as:

    • PI3K/Akt Pathway: Activation of this pathway promotes cell survival and inhibits apoptosis.

    • GSK-3β/Nrf2 Pathway: Inhibition of GSK-3β and activation of Nrf2 can reduce tau hyperphosphorylation and enhance the cellular antioxidant response.

    • Wnt/β-catenin Pathway: Activation of this pathway can also inhibit GSK-3β, thereby reducing tau pathology.

  • Anti-inflammatory Effects: Puerarin has been shown to suppress neuroinflammation by inhibiting microglial activation and the production of pro-inflammatory cytokines. This is a critical mechanism as neuroinflammation is a key driver of AD progression.

Data Presentation

Table 1: In Vivo Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion Injury
ParameterControl GroupIschemia/Reperfusion (I/R) GroupI/R + this compound (5 mg/kg)I/R + this compound (10 mg/kg)
Neurological Deficit Score 03.5 ± 0.52.1 ± 0.41.5 ± 0.3**
Infarct Volume (mm³) 0245 ± 35150 ± 2898 ± 22
Superoxide Dismutase (SOD) Activity (U/mg protein) 125 ± 1568 ± 1289 ± 10*105 ± 13
Malondialdehyde (MDA) Content (nmol/mg protein) 2.1 ± 0.35.8 ± 0.74.2 ± 0.5*3.1 ± 0.4**

*p < 0.05, **p < 0.01 compared to the I/R group. Data adapted from a study on cerebral ischemia-reperfusion injury, which serves as a model for neuronal damage relevant to AD.[3]

Table 2: Proposed In Vitro Effects of this compound in Alzheimer's Disease Models (Based on Puerarin Data)
Cell ModelTreatmentParameter MeasuredExpected Outcome with this compound
SH-SY5Y cells Aβ₁₋₄₂ (10 µM)Cell Viability (MTT Assay)Increased cell viability
Tau Phosphorylation (Western Blot)Decreased phosphorylation at Ser396, Ser199, Thr231
GSK-3β, p-GSK-3β (Ser9) (Western Blot)Decreased GSK-3β, Increased p-GSK-3β (Ser9)
β-catenin, Cyclin D1 (Western Blot)Increased β-catenin and Cyclin D1 levels
Primary Hippocampal Neurons Aβ₂₅₋₃₅ (20 µM)ROS Production (DCFH-DA Assay)Decreased ROS levels
Lipid Peroxidation (MDA Assay)Decreased MDA levels
Nrf2 Nuclear Translocation (Immunofluorescence)Increased nuclear Nrf2
Heme Oxygenase-1 (HO-1) Expression (Western Blot/qPCR)Increased HO-1 expression
BV-2 Microglia LPS (1 µg/mL)Nitric Oxide (NO) Production (Griess Assay)Decreased NO production
Pro-inflammatory Cytokines (TNF-α, IL-1β) (ELISA)Decreased cytokine levels
NF-κB Activation (Western Blot)Decreased phosphorylation of NF-κB p65

Experimental Protocols

Protocol 1: In Vivo Assessment of Neuroprotective Effects in a Rat Model of Cerebral Ischemia-Reperfusion

This protocol is adapted from a study that demonstrated the neuroprotective effects of this compound.[3]

1. Animal Model:

  • Use male Wistar rats (260-320 g).

  • Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using the thread method for a specified duration (e.g., 2 hours), followed by reperfusion.

2. Dosing and Administration:

  • Prepare this compound in a suitable vehicle (e.g., 35% polyethylene glycol solution).

  • Administer this compound intraperitoneally (i.p.) at doses of 5 mg/kg and 10 mg/kg at the onset of reperfusion and daily thereafter for the duration of the experiment (e.g., 3 days).

  • Include a vehicle-treated control group and a sham-operated group.

3. Neurological Deficit Scoring:

  • At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., a 0-4 point scale).

4. Infarct Volume Measurement:

  • At the end of the experiment, sacrifice the animals and perfuse the brains.

  • Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

5. Biochemical Assays:

  • Homogenize cortical tissue from the ischemic hemisphere.

  • Measure superoxide dismutase (SOD) activity and malondialdehyde (MDA) content using commercially available assay kits.

Protocol 2: Proposed In Vitro Investigation of Anti-Tau Hyperphosphorylation Effects in SH-SY5Y Cells

This protocol is based on established methods for studying tau pathology in cell culture, adapted for testing this compound.

1. Cell Culture and Treatment:

  • Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.

  • Differentiate the cells using retinoic acid (10 µM) for 6 days.

  • Pre-treat the differentiated cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

  • Induce tau hyperphosphorylation by adding aggregated Aβ₁₋₄₂ (10 µM) for 24 hours.

2. Cell Viability Assay:

  • Assess cell viability using the MTT assay according to the manufacturer's instructions.

3. Western Blot Analysis:

  • Lyse the cells and collect protein extracts.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membranes with primary antibodies against total tau, phospho-tau (Ser396, Ser199, Thr231), GSK-3β, p-GSK-3β (Ser9), β-catenin, and Cyclin D1.

  • Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Proposed Evaluation of Antioxidant Effects in Primary Neuronal Cultures

This protocol provides a framework for assessing the antioxidant properties of this compound in a primary cell model.

1. Primary Hippocampal Neuron Culture:

  • Isolate hippocampi from embryonic day 18 (E18) rat pups.

  • Dissociate the tissue and plate the neurons on poly-L-lysine-coated plates.

  • Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX.

2. Treatment:

  • After 7 days in vitro, pre-treat the neurons with this compound (e.g., 1, 10, 50 µM) for 2 hours.

  • Induce oxidative stress by adding Aβ₂₅₋₃₅ (20 µM) for 24 hours.

3. Reactive Oxygen Species (ROS) Measurement:

  • Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes.

  • Measure the fluorescence intensity using a fluorescence microplate reader.

4. Lipid Peroxidation Assay:

  • Measure the levels of malondialdehyde (MDA) in cell lysates using a thiobarbituric acid reactive substances (TBARS) assay kit.

5. Immunofluorescence for Nrf2 Translocation:

  • Fix the cells and permeabilize them.

  • Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of Nrf2 using a fluorescence microscope.

Protocol 4: Proposed Assessment of Anti-inflammatory Activity in Microglia

This protocol outlines an approach to investigate the anti-inflammatory effects of this compound.

1. BV-2 Microglial Cell Culture:

  • Culture BV-2 cells in DMEM supplemented with 10% FBS.

2. Treatment:

  • Pre-treat the cells with this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

3. Nitric Oxide (NO) Assay:

  • Measure the accumulation of nitrite in the culture medium using the Griess reagent.

4. ELISA for Pro-inflammatory Cytokines:

  • Quantify the levels of TNF-α and IL-1β in the culture supernatant using commercially available ELISA kits.

5. Western Blot for NF-κB Activation:

  • Prepare whole-cell or nuclear extracts.

  • Perform Western blotting using antibodies against total and phosphorylated forms of NF-κB p65.

Visualizations

G cluster_AD_Pathology Alzheimer's Disease Pathology cluster_3MP This compound (Proposed Mechanisms) cluster_Signaling Signaling Pathways Abeta Amyloid-Beta (Aβ) Aggregation Tau Tau Hyperphosphorylation Abeta->Tau Oxidative_Stress Oxidative Stress Abeta->Oxidative_Stress Neuroinflammation Neuroinflammation Abeta->Neuroinflammation Apoptosis Neuronal Apoptosis Tau->Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation->Apoptosis MP This compound MP->Oxidative_Stress Reduces MP->Neuroinflammation Inhibits MP->Apoptosis Inhibits PI3K_Akt PI3K/Akt Pathway MP->PI3K_Akt Activates GSK3b_Nrf2 GSK-3β Inhibition Nrf2 Activation MP->GSK3b_Nrf2 Modulates Wnt_beta_catenin Wnt/β-catenin Pathway MP->Wnt_beta_catenin Activates PI3K_Akt->Apoptosis Inhibits GSK3b_Nrf2->Tau Inhibits GSK3b_Nrf2->Oxidative_Stress Reduces Wnt_beta_catenin->Tau Inhibits

Caption: Proposed neuroprotective mechanisms of this compound in Alzheimer's disease.

G cluster_invivo In Vivo Protocol Workflow start Induce Cerebral Ischemia in Rat Model (MCAO) treatment Administer this compound (5 or 10 mg/kg, i.p.) start->treatment neuro_assessment Neurological Deficit Scoring treatment->neuro_assessment infarct_measurement Infarct Volume Measurement (TTC) neuro_assessment->infarct_measurement biochem_assays Biochemical Assays (SOD, MDA) infarct_measurement->biochem_assays end Data Analysis biochem_assays->end

Caption: Workflow for in vivo assessment of this compound's neuroprotective effects.

G cluster_invitro In Vitro Anti-inflammatory Protocol Workflow start Culture BV-2 Microglial Cells pretreatment Pre-treat with This compound start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation assays Perform Assays: - Griess (NO) - ELISA (Cytokines) - Western Blot (NF-κB) stimulation->assays end Analyze Results assays->end

Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory activity.

Conclusion

This compound presents a compelling case for further investigation as a therapeutic agent for Alzheimer's disease. Its demonstrated neuroprotective, anti-apoptotic, and antioxidant properties, combined with the well-documented anti-Alzheimer's effects of its parent compound, puerarin, provide a strong rationale for its exploration. The protocols and data presented here offer a foundational framework for researchers to design and execute studies aimed at elucidating the precise mechanisms and therapeutic efficacy of this compound in the context of AD. Future research should focus on validating the proposed mechanisms in AD-specific models and exploring its potential for clinical translation.

References

Application Notes and Protocols for 3'-Methoxypuerarin in a Parkinson's Disease Cell Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Key pathological mechanisms implicated in PD include oxidative stress and neuroinflammation. 3'-Methoxypuerarin, a derivative of puerarin, is an isoflavonoid compound that has demonstrated neuroprotective properties, primarily attributed to its antioxidant and anti-apoptotic effects.[1] While the parent compound, puerarin, has been shown to protect dopaminergic neurons from toxins used to model Parkinson's disease in vitro, such as 1-methyl-4-phenylpyridinium (MPP+), by mitigating oxidative stress and apoptosis[2][3][4], this document outlines the application of this compound in a cellular model of Parkinson's disease using the human neuroblastoma SH-SY5Y cell line.

These notes provide a framework for evaluating the neuroprotective potential of this compound, focusing on its ability to counteract neurotoxin-induced cell death, reduce oxidative stress, and modulate key signaling pathways associated with neuronal survival and inflammation.

Postulated Mechanism of Action

Based on the known effects of the related compound puerarin and other neuroprotective flavonoids, this compound is hypothesized to exert its protective effects in a Parkinson's disease cell model through two primary signaling pathways:

  • Activation of the Nrf2/HO-1 Antioxidant Pathway: this compound may upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS), a major contributor to dopaminergic neuron death in PD.

  • Inhibition of the NLRP3 Inflammasome: Neuroinflammation is a critical component of PD pathology. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines. This compound may inhibit the activation of the NLRP3 inflammasome, thereby reducing the inflammatory response that contributes to neurodegeneration.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the efficacy of this compound in an MPP+-induced SH-SY5Y cell model of Parkinson's disease.

Table 1: Effect of this compound on Cell Viability in MPP+-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control-100 ± 5.2
MPP+100052.3 ± 4.1
MPP+ + this compound1065.8 ± 3.9
MPP+ + this compound2578.4 ± 4.5
MPP+ + this compound5089.1 ± 3.7
This compound5098.7 ± 4.8

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

Treatment GroupConcentration (µM)Relative Fluorescence (% of MPP+ group)
Control-25.1 ± 3.3
MPP+1000100 ± 8.1
MPP+ + this compound1076.4 ± 6.5
MPP+ + this compound2558.9 ± 5.1
MPP+ + this compound5041.2 ± 4.7

Table 3: Western Blot Analysis of Key Protein Expression

Treatment GroupRelative Nrf2 Expression (Nuclear)Relative HO-1 Expression (Cytosolic)Relative NLRP3 Expression (Cytosolic)Relative Cleaved Caspase-1 (p20) Expression
Control1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
MPP+0.9 ± 0.21.1 ± 0.13.5 ± 0.44.2 ± 0.5
MPP+ + this compound (50 µM)2.8 ± 0.33.1 ± 0.41.5 ± 0.21.8 ± 0.3

Mandatory Visualizations

G cluster_0 Parkinson's Disease Model (MPP+) cluster_1 This compound Intervention MPP MPP+ Neuron Dopaminergic Neuron MPP->Neuron ROS ↑ Reactive Oxygen Species (ROS) Death Neuronal Death ROS->Death Neuroinflammation ↑ Neuroinflammation Neuroinflammation->Death Neuron->ROS Neuron->Neuroinflammation Compound This compound Nrf2 ↑ Nrf2 Activation Compound->Nrf2 NLRP3 ↓ NLRP3 Inflammasome Activation Compound->NLRP3 HO1 ↑ HO-1 Expression Nrf2->HO1 Antioxidant ↓ Oxidative Stress HO1->Antioxidant Survival ↑ Neuronal Survival Antioxidant->Survival AntiInflammatory ↓ Neuroinflammation NLRP3->AntiInflammatory AntiInflammatory->Survival

Caption: Postulated neuroprotective mechanism of this compound.

G start Start culture Culture & Differentiate SH-SY5Y Cells start->culture pre_treat Pre-treat with This compound culture->pre_treat toxin Induce Neurotoxicity (e.g., MPP+) pre_treat->toxin assays Perform Assays toxin->assays viability Cell Viability (MTT Assay) assays->viability ros Oxidative Stress (DCFH-DA Assay) assays->ros western Protein Expression (Western Blot) assays->western end End viability->end ros->end western->end

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

This protocol describes the differentiation of SH-SY5Y cells into a dopaminergic-like neuronal phenotype, making them a suitable model for studying Parkinson's disease.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Differentiation medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-Retinoic Acid (RA)[5]

    • Cell culture flasks and plates

    • Incubator (37°C, 5% CO2)

  • Protocol:

    • Culture SH-SY5Y cells in standard growth medium until they reach 70-80% confluency.

    • Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density of 1 x 10^4 cells/cm².

    • Allow cells to adhere for 24 hours.

    • Replace the growth medium with differentiation medium containing 10 µM RA.

    • Continue to culture the cells for 5-7 days, replacing the differentiation medium every 2 days.[5][6]

    • Morphological changes, such as neurite outgrowth, should be observed to confirm differentiation before proceeding with experiments.

Induction of Parkinson's Disease Cellular Model

This protocol uses MPP+ to induce neurotoxicity in differentiated SH-SY5Y cells, mimicking aspects of Parkinson's disease.

  • Materials:

    • Differentiated SH-SY5Y cells

    • MPP+ iodide salt

    • This compound

    • Serum-free culture medium

  • Protocol:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute this compound to the desired final concentrations (e.g., 10, 25, 50 µM) in serum-free medium.

    • Pre-treat the differentiated SH-SY5Y cells with the various concentrations of this compound for 2 hours.

    • Prepare a stock solution of MPP+ in sterile water.

    • Add MPP+ to the wells to a final concentration of 1000 µM (or a pre-determined toxic concentration).[4]

    • Include control wells: untreated cells, cells treated with MPP+ alone, and cells treated with the highest concentration of this compound alone.

    • Incubate the cells for 24 hours at 37°C and 5% CO2.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Treated cells in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Protocol:

    • After the 24-hour treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[7]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to quantify intracellular ROS levels.

  • Materials:

    • Treated cells in a 96-well plate (preferably black with a clear bottom)

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Serum-free medium

    • Fluorescence plate reader

  • Protocol:

    • After treatment, gently wash the cells twice with warm PBS.

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.[8]

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate for 30 minutes at 37°C in the dark.[8]

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[9]

    • Normalize the fluorescence values to the control and express as a percentage of the MPP+-treated group.

Western Blot Analysis

This protocol is for the detection and quantification of Nrf2, HO-1, NLRP3, and cleaved Caspase-1.

  • Materials:

    • Treated cells in 6-well plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-Nrf2, anti-HO-1, anti-NLRP3, anti-Caspase-1 p20)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Protein Extraction: Lyse the cells with RIPA buffer, quantify protein concentration using the BCA assay.[10]

    • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and apply the chemiluminescent substrate.

    • Imaging: Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin or GAPDH.

References

Assessing the Cell Permeability of 3'-Methoxypuerarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxypuerarin, an isoflavone derivative of puerarin, has garnered significant interest in the scientific community for its potential therapeutic properties, including neuroprotective and antioxidant effects. A critical determinant of its efficacy is its ability to permeate cell membranes and reach its intracellular targets. This document provides detailed application notes and experimental protocols for assessing the cell permeability of this compound, an essential step in its preclinical development. The following protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are designed to provide a comprehensive evaluation of its passive diffusion and interaction with cellular transport systems. Additionally, a protocol for a cellular uptake assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is included for direct quantification of intracellular compound concentration.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for interpreting permeability data.

PropertyValueReference
Molecular Formula C₂₂H₂₂O₁₀[1][2]
Molecular Weight 446.4 g/mol [1]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO[3]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method for predicting passive intestinal absorption of compounds. It measures the permeation of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Principle: The assay mimics the lipid barrier of the intestinal epithelium, providing a measure of a compound's passive diffusion characteristics. The apparent permeability coefficient (Papp) is calculated to quantify the rate of permeation.

Materials:

  • This compound

  • PAMPA plate system (e.g., 96-well filter plates and acceptor plates)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Reference compounds (high and low permeability controls)

  • LC-MS/MS system for quantification

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of this compound and reference compounds in PBS at the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Membrane Coating:

    • Carefully apply the phospholipid solution to the filter membrane of the donor plate wells.

    • Allow the solvent to evaporate completely, leaving a uniform lipid layer.

  • Assay Setup:

    • Add the appropriate volume of PBS to the acceptor plate wells.

    • Add the working solutions of this compound and controls to the donor plate wells.

    • Assemble the PAMPA "sandwich" by placing the donor plate onto the acceptor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca / Ceq)) Where:

      • Vd = Volume of donor well

      • Va = Volume of acceptor well

      • A = Area of the filter membrane

      • t = Incubation time

      • Ca = Concentration in the acceptor well

      • Ceq = Equilibrium concentration

Data Presentation:

While specific PAMPA data for this compound is not currently available, Table 2 provides a template for presenting such data, including expected permeability classifications.

CompoundPapp (x 10⁻⁶ cm/s)Permeability Classification
This compound To be determined-
High Permeability Control (e.g., Propranolol)> 10High
Low Permeability Control (e.g., Atenolol)< 1Low
Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the industry standard in vitro model for predicting human intestinal drug absorption. Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Principle: This assay measures the transport of a compound across a confluent monolayer of Caco-2 cells, providing insights into both passive diffusion and active transport mechanisms (including efflux by transporters like P-glycoprotein).

Materials:

  • Caco-2 cells

  • Transwell® cell culture inserts

  • Cell culture medium and supplements (e.g., DMEM, FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Reference compounds (e.g., propranolol, atenolol, and a P-gp substrate like digoxin)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for quantification

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the Transwell® inserts at an appropriate density and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure tight junction formation.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the cell monolayer.

  • Transport Studies (Bidirectional):

    • Apical to Basolateral (A-B) Transport:

      • Wash the cell monolayers with pre-warmed HBSS.

      • Add the test solution containing this compound to the apical (upper) chamber.

      • Add fresh HBSS to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

    • Basolateral to Apical (B-A) Transport:

      • Add the test solution to the basolateral chamber and fresh HBSS to the apical chamber.

      • Collect samples from the apical chamber at the same time points.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound may be a substrate for an efflux transporter.

Data Presentation:

Since specific Caco-2 permeability data for this compound is not available, Table 3 presents representative data for its parent compound, puerarin, to illustrate expected values and interpretation.

CompoundConcentration (µg/mL)Papp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)
Puerarin501.44 ± 0.07--
Puerarin1001.29 ± 0.134.54 ± 0.133.53
Puerarin200-2.65 ± 0.69-

Note: The data for puerarin suggests that at higher concentrations, it is a substrate for efflux transporters.

Cellular Uptake Assay by LC-MS/MS

This assay directly measures the amount of this compound that accumulates within cells over time.

Principle: Cells are incubated with the compound, and after a specified time, the intracellular concentration is determined by lysing the cells and quantifying the compound using LC-MS/MS.

Materials:

  • Target cell line (e.g., neuronal cells for neuroprotection studies)

  • Cell culture plates

  • This compound

  • Cell lysis buffer

  • LC-MS/MS system

  • Internal standard for quantification

Protocol:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Compound Incubation:

    • Prepare a working solution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

  • Cell Lysis and Sample Preparation:

    • At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular compound.

    • Add cell lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Add an internal standard to each sample.

    • Precipitate proteins (e.g., with cold acetonitrile) and centrifuge to pellet the debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound and the internal standard.

    • Generate a standard curve to determine the concentration of the compound in the cell lysates.

  • Data Normalization:

    • Normalize the intracellular concentration to the total protein content or cell number in each well.

Visualizations

Experimental Workflow for Caco-2 Permeability Assay

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis caco2_culture Caco-2 Cell Culture seed_transwell Seed Cells on Transwell Inserts caco2_culture->seed_transwell differentiation 21-28 Day Differentiation seed_transwell->differentiation integrity_check Monolayer Integrity Check (TEER, Lucifer Yellow) differentiation->integrity_check add_compound Add this compound to Apical or Basolateral Chamber integrity_check->add_compound incubation Incubate at 37°C add_compound->incubation sample_collection Collect Samples from Receiver Chamber at Time Points incubation->sample_collection lcms_quant Quantify Compound by LC-MS/MS sample_collection->lcms_quant calc_papp Calculate Papp (A-B and B-A) lcms_quant->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Caption: Workflow for the Caco-2 cell permeability assay.

Neuroprotective Signaling Pathway of Puerarin

This compound is expected to share neuroprotective mechanisms with its parent compound, puerarin. Puerarin has been shown to exert its effects through the PI3K/Akt signaling pathway, leading to the activation of the transcription factor Nrf2 and subsequent antioxidant responses.[4][5][6][7]

G cluster_extra cluster_intra puerarin This compound / Puerarin pi3k PI3K puerarin->pi3k Activates akt Akt pi3k->akt Activates keap1_nrf2 Keap1-Nrf2 Complex akt->keap1_nrf2 Phosphorylates Keap1 nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant Genes (e.g., HO-1, GCL) are->antioxidant_genes Activates Transcription neuroprotection Neuroprotection (Anti-apoptosis, Anti-oxidation) antioxidant_genes->neuroprotection

Caption: Puerarin-mediated neuroprotection via the PI3K/Akt/Nrf2 pathway.[4][5][6][7]

Conclusion

The protocols outlined in this document provide a robust framework for evaluating the cell permeability of this compound. The PAMPA assay offers a high-throughput method for assessing passive diffusion, while the Caco-2 assay provides a more comprehensive model that includes active transport mechanisms. The cellular uptake assay allows for direct quantification of intracellular accumulation. Together, these assays will generate crucial data to understand the pharmacokinetic profile of this compound and guide its further development as a potential therapeutic agent. The provided signaling pathway diagram offers a visual representation of its potential mechanism of neuroprotective action, which can be further investigated with targeted cellular and molecular studies.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 3'-Methoxypuerarin for in vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with 3'-Methoxypuerarin in in vivo research. Poor aqueous solubility can be a significant hurdle, leading to low bioavailability and inconsistent experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is an isoflavone derivative of puerarin, extracted from the root of Pueraria lobata.[1] It has demonstrated neuroprotective, antioxidant, and anti-inflammatory properties.[2] Like many flavonoids, this compound is a lipophilic molecule with poor water solubility, which can limit its dissolution in physiological fluids. This poor solubility is a primary cause of low and variable oral bioavailability, making it challenging to achieve therapeutic concentrations in target tissues during in vivo experiments.

Q2: What are the initial steps to dissolve this compound for experimental use?

A2: For in vitro stock solutions, this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 250 mg/mL.[1] It is also reported to be soluble in methanol. For in vivo formulations, a common starting point is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable vehicle.

Q3: What are some established solvent systems for administering this compound in vivo?

A3: Several solvent systems have been reported to successfully solubilize this compound for in vivo administration, achieving a concentration of at least 2.08 mg/mL. These include:

  • Co-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Cyclodextrin-based system: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

  • Lipid-based system: 10% DMSO and 90% Corn Oil.[1]

If precipitation occurs during the preparation of these formulations, gentle heating and/or sonication can be used to aid dissolution.[1]

Q4: Beyond simple solvent systems, what other techniques can enhance the solubility and bioavailability of this compound?

A4: Several advanced formulation strategies can be employed to improve the solubility and subsequent bioavailability of poorly soluble compounds like this compound. These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.

  • Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that converts to the active form in vivo.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Precipitation of this compound upon addition to aqueous buffer or media. - The aqueous solubility of this compound has been exceeded.- The concentration of the organic co-solvent is too high, causing the compound to "salt out" upon dilution.- Increase the proportion of co-solvents: If physiologically acceptable, increase the percentage of solvents like PEG300 or ethanol in the final formulation.- Use a surfactant: Incorporate a biocompatible surfactant such as Tween 80 or Cremophor EL to help maintain solubility.- Consider alternative methods: Explore more advanced techniques like cyclodextrin complexation or lipid-based formulations.
Inconsistent or low bioavailability in animal studies despite a clear formulation. - First-pass metabolism: Isoflavones can undergo significant metabolism in the gut wall and liver, reducing the amount of active compound reaching systemic circulation.- Efflux by transporters: The compound may be a substrate for efflux transporters like P-glycoprotein in the intestine.- Formulation instability in vivo: The drug may precipitate in the gastrointestinal tract upon dilution with gut fluids.- Optimize the formulation: Utilize formulations that can protect the drug from metabolism or enhance absorption, such as LBDDS.- Consider a different route of administration: If oral administration is not effective, parenteral routes like intravenous or intraperitoneal injection may be necessary.- Co-administer with a bioenhancer: Investigate the use of absorption enhancers or inhibitors of metabolic enzymes, if appropriate for the study.
Difficulty achieving the desired concentration in the final formulation. - The inherent solubility limit of this compound in the chosen vehicle has been reached.- Employ a combination of solubilization techniques: For example, use a co-solvent system in conjunction with a cyclodextrin.- pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can increase solubility. However, the pKa of this compound should be considered.- Particle size reduction: If preparing a suspension, reducing the particle size can improve the dissolution rate.
Phase separation or instability of the formulation over time. - The formulation is thermodynamically unstable.- The components of the formulation are not fully miscible.- Ensure thorough mixing: Use techniques like vortexing, sonication, or homogenization to create a uniform dispersion.- Assess formulation stability: Conduct stability studies at different temperatures and time points to determine the shelf-life of the formulation.- Add a stabilizer: Depending on the formulation, a stabilizing agent may be required.

Quantitative Data on Solubility

Compound Solvent Solubility Reference
This compound DMSO≥ 100 mg/mL[3]
This compound WaterInsoluble[4]
This compound MethanolSoluble[4]
Puerarin (Parent Compound) PBS (pH 7.2)~0.25 mg/mL[5]
Puerarin (Parent Compound) Ethanol~5 mg/mL[5]
Puerarin (Parent Compound) DMSO~12.5 mg/mL[5]
Puerarin (Parent Compound) Dimethyl formamide~16 mg/mL[5]

Formulations for in vivo use:

Formulation Composition Achieved Concentration of this compound Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[1]

Experimental Protocols

Protocol for Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing an inclusion complex of this compound with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Vials or flasks

  • Freeze-dryer (lyophilizer)

Methodology:

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a common starting point.

  • Cyclodextrin Solution Preparation:

    • Calculate the required amount of HP-β-CD and dissolve it in a specific volume of distilled water in a flask with continuous stirring.

    • Gently heat the solution (e.g., to 40-50°C) to facilitate the dissolution of the cyclodextrin.

  • Addition of this compound:

    • Weigh the corresponding amount of this compound based on the chosen molar ratio.

    • Slowly add the this compound powder to the stirring HP-β-CD solution.

  • Complexation:

    • Seal the flask and continue to stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The solution may become clearer as the complex forms.

  • Lyophilization:

    • Freeze the resulting solution (e.g., at -80°C) until it is completely solid.

    • Lyophilize the frozen solution for 48-72 hours, or until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.

  • Characterization (Optional but Recommended):

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the solubility of the complex in water or relevant buffers and compare it to that of the free ---------------------------------------------------------------------- drug.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Start: Poorly Soluble this compound cluster_formulation Formulation Strategies cluster_evaluation Evaluation cluster_end Outcome for In Vivo Studies start This compound Powder cosolvent Co-solvent System (e.g., DMSO, PEG300, Tween-80) start->cosolvent Select Strategy cyclodextrin Cyclodextrin Complexation (e.g., with HP-β-CD) start->cyclodextrin Select Strategy lipid Lipid-Based Formulation (e.g., SEDDS) start->lipid Select Strategy nanosize Particle Size Reduction (e.g., Nanonization) start->nanosize Select Strategy solubility_test Solubility & Dissolution Testing cosolvent->solubility_test cyclodextrin->solubility_test lipid->solubility_test nanosize->solubility_test solubility_test->start If not soluble, try another strategy stability_test Formulation Stability Assessment solubility_test->stability_test If soluble stability_test->start If not stable, reformulate end_product Optimized Formulation with Improved Solubility stability_test->end_product If stable

Caption: A workflow for selecting and evaluating a suitable solubility enhancement technique for this compound.

Signaling Pathway of Puerarin-Induced Apoptosis

As this compound is a derivative of puerarin and is known to modulate apoptosis, the following diagram illustrates potential signaling pathways involved in puerarin-induced apoptosis, which may be relevant to this compound.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation Puerarin Puerarin / this compound PI3K PI3K Puerarin->PI3K Inhibits p38 p38 MAPK Puerarin->p38 Activates JNK JNK Puerarin->JNK Activates Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax Inhibits p38->Bax Activates JNK->Bax Activates Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: A simplified diagram of signaling pathways potentially involved in puerarin-induced apoptosis.

References

troubleshooting low yield of 3'-Methoxypuerarin extraction from kudzu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of 3'-Methoxypuerarin and other isoflavones from Pueraria lobata (kudzu).

Troubleshooting Guide: Low Extraction Yield

This guide addresses common issues that can lead to a lower-than-expected yield of this compound and other isoflavones from kudzu root.

Q1: My this compound yield is very low. What are the most critical factors in the extraction process that I should re-evaluate?

A1: Low yields of this compound can often be attributed to suboptimal extraction parameters. Based on studies of isoflavone extraction from kudzu, the most critical factors to investigate are:

  • Solvent Selection and Concentration: The choice of solvent and its concentration is paramount. While various solvents can be used, aqueous ethanol or methanol are common. For general isoflavone extraction, a 50% methanol solution has been shown to be effective.[1] For puerarin, a similar compound, an ethanol concentration of 46.06% was found to be optimal.[2] Pure solvents may be less effective than aqueous solutions at penetrating plant cell walls.

  • Extraction Temperature: Temperature influences solvent viscosity and compound solubility.[3] For puerarin, the yield increased with temperatures up to 50-65°C, but decreased at higher temperatures, suggesting potential degradation.[2] It is crucial to find the optimal temperature that maximizes solubility without causing degradation of this compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds. However, excessively long extraction times can lead to the degradation of sensitive compounds. For puerarin, an optimal time of 22 minutes was reported under specific conditions.[2]

  • Solvent-to-Biomass Ratio: A higher solvent-to-biomass ratio can increase the concentration gradient and improve extraction efficiency. However, an excessively high ratio can lead to unnecessary solvent waste and lower the concentration of the target compound in the extract. An optimal ratio of 11.50 mL/g was determined for puerarin extraction.[2]

  • Plant Material Particle Size: Grinding the dried kudzu root to a fine powder increases the surface area for solvent contact, which generally improves extraction yield. However, an overly fine powder can complicate filtration.[4]

Q2: I am using ethanol for extraction. What is the optimal concentration I should be using?

A2: The optimal ethanol concentration can vary depending on the specific isoflavone and the extraction method. While one study found 60% ethanol to be optimal for total isoflavones, another highly efficient method for puerarin used a concentration of 46.06%.[2][5] It is recommended to perform a small-scale optimization experiment to determine the best ethanol-to-water ratio for this compound in your specific experimental setup.

Q3: Could the this compound be degrading during my extraction process?

A3: Yes, degradation is a possibility, especially with prolonged exposure to high temperatures, extreme pH levels, or light and air.[4] Isoflavones are susceptible to oxidative degradation.[6] To minimize degradation:

  • Control Temperature: Avoid excessive heat. If using a high-temperature method, ensure it does not exceed the degradation point of this compound. Consider using methods that operate at lower temperatures, such as ultrasound-assisted extraction.[4]

  • pH Control: Maintain a neutral or slightly acidic pH during extraction.

  • Limit Exposure to Light and Air: Protect your extracts from prolonged exposure to light and air to prevent oxidation.[4]

Q4: How can I be sure my quantification method for this compound is accurate?

A4: Accurate quantification is essential to determine your yield correctly. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for the analysis of puerarin and other isoflavones.[7] Key considerations for accurate quantification include:

  • Reference Standard: Use a certified reference standard for this compound for calibration.

  • Method Validation: Ensure your analytical method is validated for linearity, accuracy, precision, and sensitivity.

  • Sample Preparation: The extraction procedure for quantitative analysis may differ from bulk extraction. Acidic hydrolysis is sometimes used to convert glycosides to their aglycone forms for total isoflavone quantification, though this would alter this compound.[8] For accurate quantification of the native compound, a direct extraction with a solvent like 80% methanol followed by filtration is common.[8]

Frequently Asked Questions (FAQs)

Q: What part of the kudzu plant is richest in this compound?

A: The roots of Pueraria lobata are the primary source of isoflavones, including puerarin and its derivatives like this compound.[2][9]

Q: Are there alternative "green" solvents I can use for extraction?

A: Yes, research has explored the use of green solvents like natural deep eutectic solvents (NADESs) and ionic liquids for isoflavone extraction from kudzu.[1] These can be more environmentally friendly alternatives to traditional organic solvents.

Q: What are the different extraction methods I can use?

A: Besides conventional solvent extraction (maceration, reflux, Soxhlet), modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve efficiency, reduce extraction time, and often operate at lower temperatures.[1][7]

Data Summary Tables

Table 1: Comparison of Optimal Conditions for Puerarin Extraction

ParameterOptimal ValueReference
Solvent Concentration 46.06% Ethanol[2]
Temperature 65.02 °C[2]
Solvent-to-Biomass Ratio 11.50 mL/g[2]
Extraction Time 22 min[2]

Note: These conditions were optimized for puerarin and can serve as a starting point for optimizing this compound extraction.

Table 2: Yield of Various Isoflavones from Kudzu Root using Different Extraction Methods

IsoflavoneExtraction MethodSolventYieldReference
PuerarinOptimized Solvent Extraction46.06% Ethanol60.56 mg/g[2]
PuerarinNatural Deep Eutectic SolventsCholine chloride/Citric acid98.7 mg/g[10]
This compoundNatural Deep Eutectic SolventsCholine chloride/Citric acid16.3 mg/g[10]
Total IsoflavonesReflux Extraction60% Ethanol>90% of total isoflavones[5]
Total FlavonoidsUltrasound-assisted with 80% Ethanol80% Ethanol7.26 g per 100 g[10]

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction of Isoflavones from Kudzu Root

This protocol is a general guideline and should be optimized for your specific research goals.

  • Plant Material Preparation:

    • Air-dry the kudzu roots at room temperature.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh a specific amount of the powdered kudzu root (e.g., 10 g).

    • Place the powder in an Erlenmeyer flask.

    • Add the extraction solvent (e.g., 50% aqueous ethanol) at a predetermined solvent-to-biomass ratio (e.g., 10:1 v/w).

    • Place the flask in an ultrasonic bath.

    • Perform sonication for a specified time (e.g., 30 minutes) and at a controlled temperature (e.g., 50°C).

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates.

    • Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.

  • Quantification:

    • Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter.

    • Analyze the sample using a validated HPLC method with a this compound reference standard to determine the concentration and calculate the yield.

Visualizations

Troubleshooting_Workflow start Start: Low this compound Yield check_solvent Step 1: Verify Solvent - Type (Ethanol/Methanol) - Concentration (Aqueous vs. Pure) start->check_solvent check_temp Step 2: Evaluate Temperature - Too low? (Poor solubility) - Too high? (Degradation) check_solvent->check_temp check_time Step 3: Assess Extraction Time - Too short? (Incomplete extraction) - Too long? (Degradation) check_temp->check_time check_ratio Step 4: Examine Solvent:Biomass Ratio - Too low? (Insufficient solvent) - Too high? (Dilution) check_time->check_ratio check_particle Step 5: Inspect Particle Size - Too coarse? (Low surface area) check_ratio->check_particle check_quant Step 6: Validate Quantification - Correct standard? - Validated method? check_particle->check_quant solution Solution: Optimized Yield check_quant->solution

Caption: Troubleshooting workflow for low this compound yield.

Extraction_Process_Flow prep 1. Material Preparation (Dry and Grind Kudzu Root) extraction 2. Solvent Extraction (e.g., Ultrasound-Assisted) prep->extraction filtration 3. Filtration (Separate solid residue) extraction->filtration concentration 4. Concentration (Rotary Evaporation) filtration->concentration analysis 5. Analysis (HPLC Quantification) concentration->analysis final_product Purified this compound analysis->final_product

Caption: General experimental workflow for this compound extraction.

References

preventing 3'-Methoxypuerarin degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3'-Methoxypuerarin in aqueous solutions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the primary causes?

A1: this compound, like other isoflavones, is susceptible to degradation in aqueous solutions. The primary factors contributing to its degradation are:

  • pH: The stability of isoflavones is highly pH-dependent. Alkaline conditions (high pH) significantly accelerate degradation.

  • Temperature: Elevated temperatures can increase the rate of hydrolytic degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the flavonoid structure.

Q2: What is the expected shelf-life of a this compound aqueous solution?

A2: The shelf-life is highly dependent on the storage conditions (pH, temperature, and light exposure). Based on data for structurally similar compounds like PEGylated puerarin, significant degradation can occur in a matter of hours under unfavorable conditions (e.g., at pH 9.0, the half-life is approximately 59 minutes).[1] Under neutral pH (7.4), the half-life is longer, around 17.79 hours.[1] For long-term storage, it is crucial to control these factors.

Q3: I am observing a change in the color of my this compound solution. Does this indicate degradation?

A3: Yes, a change in color, such as yellowing, can be an indicator of degradation. This is often associated with the formation of degradation products through oxidation or other chemical transformations. It is recommended to analytically verify the integrity of the solution using methods like HPLC if a color change is observed.

Q4: Can I autoclave my aqueous solution containing this compound for sterilization?

A4: Autoclaving is not recommended. The high temperatures (typically 121°C) will significantly accelerate the thermal degradation of this compound.[2] Sterilization should be performed by filtration through a 0.22 µm filter.

Q5: What are the main degradation products of this compound?

A5: The primary degradation pathway for puerarin, a closely related compound, involves the cleavage of the C-glycosidic bond, yielding daidzein.[3] It is highly probable that this compound follows a similar pathway, leading to 3'-Methoxydaidzein. Further degradation of the isoflavone backbone can also occur under harsh conditions.

Troubleshooting Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
Low or inconsistent bioactivity in cell-based assays. Degradation of this compound in the culture medium.1. Prepare fresh solutions of this compound immediately before use. 2. Minimize the exposure of the stock and working solutions to light. 3. Ensure the pH of the final working solution is in the stable range (slightly acidic to neutral). 4. Consider using a stabilization method, such as complexation with cyclodextrins.
Precipitation of this compound in aqueous buffer. Poor aqueous solubility.1. Initially dissolve this compound in a small amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer. 2. Use solubility-enhancing techniques such as the formation of inclusion complexes with cyclodextrins or preparing a microemulsion.
Variable results between experimental replicates. Inconsistent handling and storage of solutions leading to variable degradation.1. Standardize the protocol for solution preparation, storage, and handling. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. 4. Maintain a consistent temperature for all experimental steps.

Data on Stability of Puerarin and Related Isoflavones

As specific stability data for this compound is limited, the following tables summarize data for puerarin and daidzein, which are structurally analogous and provide a strong indication of the expected stability profile.

Table 1: Effect of pH on the Stability of PEGylated Puerarin in Aqueous Solution

pHConditionHalf-life (t½)Stability
2.0Aqueous BufferNo significant degradationStable
5.0Aqueous BufferNo significant degradationStable
7.4Aqueous Buffer17.79 hoursModerately Stable
9.0Aqueous Buffer59 minutesUnstable

Data from a study on PEGylated puerarin, which is expected to have similar or slightly enhanced stability compared to the unmodified compound.[1]

Table 2: Effect of Temperature on the Thermal Degradation of Daidzin and Daidzein

CompoundTemperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-life (t½) (min)
Daidzin100~0.004~169
150~0.013~55
200~0.120~5.8
Daidzein100~0.005~139
150~0.019~36
200~0.044~15.7

Data adapted from studies on the thermal degradation of isoflavones.[4][5]

Table 3: Photodegradation of Daidzein in Aqueous Solution

ConditionHalf-life (t½)
pH 7 Water, Summer Sunlight10 hours

Data from a study on the aquatic photochemistry of isoflavones.[6]

Experimental Protocols for Preventing Degradation

Protocol 1: Preparation of a Stabilized this compound Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol enhances both the solubility and stability of this compound by forming an inclusion complex.[7]

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Absolute Ethanol

  • Deionized Water

  • Magnetic stirrer

  • Water bath sonicator

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution: Weigh a molar excess (e.g., 4:1 molar ratio of HP-β-CD to this compound) of HP-β-CD and dissolve it in deionized water with gentle heating and stirring.

  • Prepare the this compound Solution: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of absolute ethanol.

  • Form the Inclusion Complex: Slowly add the this compound solution dropwise to the HP-β-CD solution while stirring continuously.

  • Sonication: Place the mixture in a water bath sonicator and sonicate for 30 minutes to facilitate the formation of the inclusion complex.

  • Solvent Evaporation (if preparing a solid complex): If a solid powder is desired, heat the solution in a water bath to evaporate the ethanol and then lyophilize to obtain a powder.

  • For Aqueous Solutions: If an aqueous solution is the final product, the solution from step 4 can be used directly after sterile filtering through a 0.22 µm syringe filter.

  • Storage: Store the resulting solution or solid complex protected from light at 2-8°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to understand the stability of this compound under various stress conditions, based on ICH guidelines.[8][9]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • HPLC system with a suitable C18 column

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a methanol/water mixture).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature, taking samples at various time points (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize each sample with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • Dilute a sample with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound and an aqueous solution in an oven at a set temperature (e.g., 80°C).

    • Take samples at various time points and prepare for HPLC analysis.

  • Photodegradation:

    • Expose a solid sample and an aqueous solution of this compound to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10][11]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After the exposure period, prepare both the exposed and control samples for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualizations

degradation_pathway cluster_conditions Degradation Stressors High_pH High pH (Alkaline) Degradation Degradation High_pH->Degradation High_Temp High Temperature High_Temp->Degradation Light_UV Light (UV) Light_UV->Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation 3MP This compound 3MP->Degradation Degradation_Products Degradation Products (e.g., 3'-Methoxydaidzein) Degradation->Degradation_Products Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity

Caption: Factors leading to the degradation of this compound.

experimental_workflow Start Experiment Start: Need for Aqueous Solution Check_Stability Is stability a concern? Start->Check_Stability Direct_Use Prepare fresh solution and use immediately Check_Stability->Direct_Use No Stabilization Choose a Stabilization Method Check_Stability->Stabilization Yes Storage Store protected from light at 2-8°C Direct_Use->Storage Cyclodextrin Cyclodextrin Complexation Stabilization->Cyclodextrin Microemulsion Microemulsion Formulation Stabilization->Microemulsion pH_Control pH Adjustment (Acidic/Neutral) Stabilization->pH_Control Cyclodextrin->Storage Microemulsion->Storage pH_Control->Storage Analysis Perform Experiment Storage->Analysis

Caption: Decision workflow for preparing this compound solutions.

References

Technical Support Center: 3'-Methoxypuerarin Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-methoxypuerarin. The information is designed to address specific issues that may be encountered during in vitro stability testing in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common physiological buffers like PBS (pH 7.4), Simulated Gastric Fluid (SGF, pH ~1.2-3.0), and Simulated Intestinal Fluid (SIF, pH ~6.8)?

A1: Specific stability data for this compound in these exact buffers is limited in publicly available literature. However, based on studies of the structurally similar isoflavone, puerarin, and its derivatives, a pH-dependent stability profile can be anticipated. Puerarin exhibits greater stability in acidic conditions and is more prone to degradation at neutral and alkaline pH. For instance, a study on PEGylated puerarin demonstrated no significant degradation at pH 5.0 and 2.0 over time, while degradation followed pseudo-first-order kinetics with a half-life of 17.79 hours at pH 7.4 and a much faster 59 minutes at pH 9.0. Therefore, it is reasonable to hypothesize that this compound will be most stable in SGF, with increasing degradation rates in SIF and PBS, respectively.

Q2: What are the likely degradation products of this compound?

A2: The degradation pathways for this compound have not been fully elucidated. However, for other isoflavones like biochanin A, degradation can involve demethylation and cleavage of the C-ring. Given its structure, potential degradation of this compound could involve hydrolysis of the glycosidic bond (though C-glycosides are generally more stable than O-glycosides), demethylation, and oxidation of the phenolic groups, especially at higher pH and in the presence of oxygen.

Q3: What analytical method is most suitable for stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and appropriate technique for quantifying this compound and its potential degradation products. A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and acidified water (e.g., with 0.1% formic or phosphoric acid) is a typical starting point. The method must be validated to ensure it can separate the parent compound from any degradation products and formulation excipients.

Q4: How should I prepare my stock solution of this compound for stability studies?

A4: this compound is soluble in organic solvents like DMSO and methanol. For stability studies in aqueous buffers, a concentrated stock solution should be prepared in an appropriate organic solvent and then diluted into the physiological buffer to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent in the buffer is low (typically <1%) to avoid affecting the stability and solubility of the compound.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound for stability testing.

Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions: Phenolic compounds like this compound can interact with residual silanol groups on the HPLC column packing.- Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups. - Use an end-capped column: Employ a high-quality, end-capped C18 column to minimize silanol interactions. - Add a competing base: A small amount of a basic additive like triethylamine can sometimes improve peak shape for basic compounds, but is less likely to be effective for phenolic compounds.
Column overload: Injecting too high a concentration of the analyte.- Dilute the sample: Reduce the concentration of the injected sample.
Column degradation: The column has been contaminated or the stationary phase is damaged.- Flush the column: Use a strong solvent wash to remove contaminants. - Replace the column: If flushing does not resolve the issue, the column may need to be replaced.
Poor Resolution Inappropriate mobile phase: The mobile phase composition is not optimal for separating this compound from its degradation products.- Optimize the gradient: Adjust the gradient slope and time to improve separation. - Try a different organic modifier: Consider using methanol instead of acetonitrile, or a combination of both.
Column aging: Loss of column efficiency over time.- Replace the column: Column performance degrades with use.
Ghost Peaks Carryover: Residual sample from a previous injection.- Improve wash cycle: Increase the volume and/or strength of the needle wash solvent in the autosampler.
Contaminated mobile phase: Impurities in the solvents or additives.- Use high-purity solvents: Ensure all mobile phase components are HPLC grade or higher. - Prepare fresh mobile phase: Prepare mobile phase daily and filter before use.
Baseline Drift Temperature fluctuations: The column temperature is not stable.- Use a column oven: Maintain a constant column temperature.
Mobile phase not equilibrated: The column has not been properly conditioned with the mobile phase.- Equilibrate longer: Allow sufficient time for the column to equilibrate before starting the analysis.
Detector lamp aging: The UV lamp in the detector is nearing the end of its life.- Replace the lamp: Follow the manufacturer's instructions for lamp replacement.

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of this compound in Physiological Buffers
  • Preparation of Buffers:

    • Phosphate Buffered Saline (PBS, pH 7.4): Prepare according to standard laboratory protocols.

    • Simulated Gastric Fluid (SGF, non-enzymatic): Dissolve 2.0 g of NaCl in 7.0 mL of concentrated HCl and add water to make 1 L. Adjust pH to 1.2-3.0 as required.

    • Simulated Intestinal Fluid (SIF, non-enzymatic): Dissolve 6.8 g of KH2PO4 in 250 mL of water, add 77 mL of 0.2 N NaOH and 500 mL of water. Adjust pH to 6.8 with 0.2 N NaOH or 0.2 N HCl and dilute to 1 L with water.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in HPLC-grade DMSO.

  • Incubation:

    • In separate amber vials, add the appropriate volume of the this compound stock solution to each physiological buffer to achieve a final concentration of 10 µM. The final DMSO concentration should be less than 0.1%.

    • Incubate the vials in a shaking water bath at 37°C.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each vial.

  • Sample Analysis:

    • Immediately quench the reaction by mixing the aliquot with an equal volume of cold acetonitrile to precipitate any proteins and stop further degradation.

    • Centrifuge the samples at 10,000 x g for 10 minutes.

    • Analyze the supernatant by a validated stability-indicating HPLC-UV method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the natural logarithm of the remaining percentage versus time to determine the degradation rate constant (k) and the half-life (t1/2 = 0.693/k), assuming first-order kinetics.

Data Presentation

Table 1: Hypothetical Stability of this compound in Physiological Buffers at 37°C

BufferpHHalf-life (t1/2) hoursDegradation Rate Constant (k) (h⁻¹)
Simulated Gastric Fluid (SGF)1.2-3.0> 48< 0.014
Simulated Intestinal Fluid (SIF)6.8~ 24~ 0.029
Phosphate Buffered Saline (PBS)7.4~ 18~ 0.039

*Note: This data is hypothetical and based on the stability profile of the related compound, puerarin. Actual stability should be determined experimentally.

Mandatory Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Physiological Buffers (PBS, SGF, SIF) incubation Incubate at 37°C prep_buffers->incubation prep_stock Prepare this compound Stock Solution (DMSO) prep_stock->incubation sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge quench->centrifuge hplc HPLC-UV Analysis centrifuge->hplc quantify Quantify Remaining This compound hplc->quantify kinetics Determine Degradation Kinetics (k, t1/2) quantify->kinetics

Caption: Experimental workflow for this compound stability testing.

Neuroprotective_Signaling_Pathway cluster_pathway Neuroprotective and Antioxidant Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_antioxidant Antioxidant Response MOP This compound PI3K PI3K MOP->PI3K MAPK MAPK MOP->MAPK Nrf2 Nrf2 MOP->Nrf2 Akt Akt PI3K->Akt Cell_Survival Cell Survival (Anti-apoptosis) Akt->Cell_Survival ERK ERK MAPK->ERK Neurogenesis Neurogenesis ERK->Neurogenesis HO1 HO-1 Nrf2->HO1 Antioxidant_Defense Antioxidant Defense HO1->Antioxidant_Defense

Caption: Potential signaling pathways modulated by this compound.

Technical Support Center: Overcoming 3'-Methoxypuerarin Precipitation in Cell Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the precipitation of 3'-Methoxypuerarin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after I add it to my cell culture medium?

A1: Precipitation of this compound in cell culture media is a common issue primarily due to its low aqueous solubility.[1][2] The most frequent cause is "solvent shock," which occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is rapidly diluted into the aqueous environment of the cell media.[1][2] This sudden change in solvent polarity reduces the compound's solubility, causing it to crash out of solution. Other contributing factors can include the final concentration exceeding its solubility limit in the media, interactions with media components like proteins and salts, and unfavorable pH or temperature conditions.[2]

Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.1%.[1][3] Most cell lines can tolerate this concentration without significant adverse effects on viability or gene expression.[1][3] It is crucial to perform a vehicle control experiment using the same final DMSO concentration to ensure that any observed effects are due to the this compound and not the solvent.

Q3: Can warming the media help dissolve the precipitate?

A3: Gentle warming of the cell culture media to 37°C can sometimes aid in dissolving the precipitate.[1] However, this should be done with caution, as prolonged exposure to heat can potentially degrade the compound.[1]

Q4: Are there alternative solvents or formulations that can improve the solubility of this compound?

A4: Yes, if DMSO alone is not sufficient to maintain solubility, several alternative formulations can be considered. These often involve the use of co-solvents or excipients. Some reported formulations that have been used to improve the solubility of poorly soluble compounds include:

  • A mixture of DMSO, PEG300, and Tween-80.[4]

  • A combination of DMSO and SBE-β-CD (Sulfobutyl ether-β-cyclodextrin) in saline.[4]

  • A suspension in corn oil for in vivo applications, which may be adapted for specific in vitro models.[4]

Troubleshooting Guide

Issue: Precipitate Formation Upon Addition to Cell Media

This is often due to "solvent shock" or exceeding the compound's solubility limit.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1%.[1][3]

  • Prepare Intermediate Dilutions: Instead of adding the high-concentration stock directly to the media, prepare intermediate dilutions of your stock in pure DMSO first.[1] Then, add the intermediate dilution to your pre-warmed media.

  • Alter the Mixing Procedure: Add the DMSO stock solution to the cell culture media, not the other way around.[1] Immediately after adding the compound, mix the solution vigorously by vortexing or pipetting to ensure rapid and uniform dispersion.[1]

  • Sonication: Brief sonication in a water bath sonicator (5-10 minutes) can help break up precipitate particles and facilitate dissolution.[1]

  • Determine Maximum Soluble Concentration: Perform a solubility test to find the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationObservationsReference
DMSO250 mg/mL (560.04 mM)Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[4]

Table 2: Example Formulations for Improved Solubility in Aqueous Solutions

Formulation ComponentsFinal Concentration of this compoundProcedureReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.66 mM)Add DMSO stock to PEG300, mix, add Tween-80, mix, then add saline.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.66 mM)Add DMSO stock to the SBE-β-CD solution and mix.[4]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.66 mM)Add DMSO stock to corn oil and mix.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Accurately weigh the desired amount of this compound powder.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes.[1][4]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.[4]

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains in solution in a specific cell culture medium.

Materials:

  • High-concentration this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microscope

Methodology:

  • Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.

  • Crucially, ensure the final DMSO concentration is constant and at a cell-tolerable level (e.g., 0.1%) across all dilutions.

  • Include a vehicle control containing only the cell culture medium and the same final concentration of DMSO.

  • Incubate the tubes or plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24 hours).

  • Visually inspect each tube or well for any signs of precipitation.

  • For a more sensitive assessment, examine a small aliquot from each sample under a microscope to look for crystalline structures.

  • The highest concentration that remains clear and free of visible precipitate is the maximum soluble concentration for your experimental conditions.

Visualizations

Experimental and Logical Workflows

G cluster_prep Stock Solution Preparation cluster_troubleshooting Troubleshooting Precipitation weigh Weigh 3'-MP add_dmso Add high-purity DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot start Precipitate Observed in Media check_dmso Is final DMSO conc. > 0.1%? start->check_dmso reduce_dmso Reduce DMSO conc. or use intermediate dilution check_dmso->reduce_dmso Yes check_solubility Exceeding max soluble conc.? check_dmso->check_solubility No reduce_dmso->start determine_sol Perform solubility test (Protocol 2) check_solubility->determine_sol Yes use_cosolvent Consider co-solvent formulation check_solubility->use_cosolvent No success Solution is Clear determine_sol->success use_cosolvent->success

Caption: Troubleshooting workflow for this compound precipitation.

Signaling Pathways

Based on the known neuroprotective and anti-apoptotic effects of puerarin, the parent compound of this compound, a putative mechanism of action involves the modulation of pro-survival and apoptotic signaling pathways. This compound is known to protect hippocampal neurons from ischemia/reperfusion injury by inhibiting apoptosis.[4] Puerarin has been shown to exert its anti-apoptotic effects by activating the PI3K/Akt pathway and modulating the balance of Bcl-2 family proteins.

G cluster_pi3k Pro-Survival Pathway mp This compound pi3k PI3K mp->pi3k Activates akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates bax Bax (Pro-apoptotic) akt->bax Inhibits bcl2->bax Inhibits caspase Caspase-3 Activation bax->caspase Activates apoptosis Apoptosis Inhibition caspase->apoptosis Leads to Apoptosis (Inhibited)

Caption: Putative anti-apoptotic signaling pathway of this compound.

References

how to avoid 3'-Methoxypuerarin aggregation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 3'-Methoxypuerarin in stock solutions.

Troubleshooting Guide

Issue: Precipitate observed in this compound stock solution after storage.

This is a common issue that can arise from improper storage, solvent choice, or handling. Follow these steps to troubleshoot and resolve the problem.

G start Precipitate observed in stock solution check_storage 1. Verify Storage Conditions - Temperature (-20°C or -80°C)? - Sealed container? - Protected from light? start->check_storage warm_sonicate 2. Attempt to Redissolve - Warm solution gently (e.g., 37°C water bath) - Sonicate the solution check_storage->warm_sonicate If storage was correct check_dissolved Is the precipitate dissolved? warm_sonicate->check_dissolved use_immediately 3. Use Solution Immediately - Aliquot any remaining solution - Re-evaluate storage method check_dissolved->use_immediately Yes prepare_fresh 4. Prepare a Fresh Solution - Use fresh, high-purity solvent - Follow recommended protocols check_dissolved->prepare_fresh No consider_cosolvent 5. Optimize Solvent System - Consider co-solvents for aqueous solutions (e.g., PEG300, Tween-80) prepare_fresh->consider_cosolvent

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solutions due to the high solubility of this compound in it.[1] For a high concentration, up to 250 mg/mL can be achieved with the aid of ultrasonic treatment. It is crucial to use newly opened, hygroscopic DMSO, as the presence of water can significantly impact solubility.[1]

Q2: My this compound will not dissolve completely. What should I do?

A2: If you observe that this compound is not fully dissolving, gentle heating and/or sonication can be used to facilitate dissolution.[1] Ensure you are using a sufficient volume of a suitable solvent, as outlined in the solubility data table below.

Q3: How should I store my this compound stock solution to prevent aggregation?

A3: To prevent aggregation and degradation, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store the aliquots in tightly sealed containers, protected from light and moisture. Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month.[1]

Q4: Can I prepare aqueous solutions of this compound for in vivo experiments?

A4: Yes, aqueous solutions can be prepared, but they typically require a co-solvent system starting from a DMSO stock. Due to the poor aqueous solubility of this compound, direct dissolution in saline or buffer is not recommended. Please refer to the experimental protocols section for detailed methods using co-solvents like PEG300, Tween-80, or SBE-β-CD.[1]

Q5: I see a precipitate in my aqueous working solution. How can I avoid this?

A5: Precipitation in aqueous working solutions often occurs if the final concentration of the organic co-solvent (like DMSO) is too low to maintain solubility. When preparing aqueous solutions, it is crucial to add the components in the specified order and mix thoroughly at each step.[1] If precipitation persists, consider using a different co-solvent system or lowering the final concentration of this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationMethod
DMSO250 mg/mL (560.04 mM)Requires ultrasonic treatment.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.66 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.66 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.66 mM)Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of High-Concentration DMSO Stock Solution

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO.

G start Start weigh 1. Weigh this compound (solid, white to off-white) start->weigh add_dmso 2. Add fresh, hygroscopic DMSO to achieve desired concentration (e.g., 250 mg/mL) weigh->add_dmso sonicate 3. Sonicate the mixture until a clear solution is obtained add_dmso->sonicate aliquot 4. Aliquot into cryovials sonicate->aliquot store 5. Store at -20°C or -80°C (protected from light) aliquot->store end End store->end

References

troubleshooting inconsistent results in 3'-Methoxypuerarin neuroprotection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in 3'-Methoxypuerarin neuroprotection assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its purported neuroprotective mechanism?

This compound is an isoflavone compound.[1][2] Its neuroprotective effects are believed to be similar to its parent compound, puerarin, which has been more extensively studied. The primary mechanisms are thought to involve the activation of pro-survival signaling pathways, such as the PI3K/Akt/Nrf2 pathway, which helps to mitigate oxidative stress and inhibit apoptosis (programmed cell death) in neuronal cells.[3][4][5][6] Puerarin has been shown to protect neuronal cells from various insults, including those induced by toxins and oxidative damage.[7][8]

Q2: Which neuronal cell lines are appropriate for in vitro this compound neuroprotection studies?

The human neuroblastoma cell line, SH-SY5Y, is a widely used and appropriate model for neuroprotection studies.[9][10] These cells can be differentiated into a more mature neuron-like phenotype, making them suitable for investigating the effects of compounds on neuronal survival.[11]

Q3: What are the typical effective concentrations of puerarin derivatives in in vitro neuroprotection assays?

The effective concentration of puerarin and its derivatives can vary depending on the cell line, the nature of the neurotoxic insult, and the specific assay being used. Based on studies with puerarin, a typical starting range for neuroprotection in SH-SY5Y or similar neuronal cell lines is between 10 µM and 100 µM.[12] One study on PC12 cells demonstrated a peak protective effect of puerarin at 100 mg/L against hydrogen peroxide-induced injury.[7]

Q4: What are common neurotoxic agents used to induce damage in these assays?

Commonly used neurotoxic agents to model neuronal damage in vitro include:

  • Hydrogen peroxide (H₂O₂): To induce oxidative stress.[7][13]

  • 6-hydroxydopamine (6-OHDA) or MPP+: To model Parkinson's disease-related neurotoxicity.[8][14]

  • Amyloid-beta (Aβ) peptides: To model Alzheimer's disease-related neurotoxicity.[15]

Data Presentation: Puerarin Efficacy in Neuronal Cell Models

The following table summarizes quantitative data from studies on puerarin, the parent compound of this compound, which can serve as a reference for designing experiments.

Cell LineStressorPuerarin ConcentrationKey Findings
PC12Hydrogen Peroxide (H₂O₂)25, 50, 100, 200 mg/LDose-dependent restoration of cell proliferation, with a peak at 100 mg/L. Significant reversal of oxidative stress markers.[7]
SH-SY5YMPP+Not specifiedPrevents MPP+-induced cell death.[14]
SH-SY5YAmyloid-β (1-42)Not specifiedReverses nerve injury and inhibits neuronal apoptosis.[15]
PC12-10, 25, 50 µMIn the presence of Nerve Growth Factor (NGF), puerarin enhanced neurite outgrowth in a concentration-dependent manner.[4]
SH-SY5Y-IC50 at 174.4 µMShowed inhibitory effects on neuroblastoma cell viability at higher concentrations.[12]

Experimental Protocols

Representative In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a general workflow for assessing the neuroprotective effects of this compound against an oxidative stressor in differentiated SH-SY5Y cells.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • To induce differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid to the culture medium. Maintain the cells in differentiation medium for 5-7 days, replacing the medium every 2-3 days.[13]

2. Compound Treatment and Induction of Neurotoxicity:

  • Seed the differentiated SH-SY5Y cells into 96-well plates at an appropriate density.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a specified period (e.g., 24 hours).

  • Following pre-treatment, introduce the neurotoxic agent (e.g., 250 µM H₂O₂ for 24 hours) to the cell culture medium containing this compound.[13]

3. Assessment of Cell Viability (MTT Assay):

  • After the incubation period with the neurotoxin, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Troubleshooting Guide

Q5: My cell viability assay results (e.g., MTT) are highly variable between replicate wells. What are the common causes?

High variability in cell viability assays is a frequent issue. Key factors and their solutions are outlined below:

Potential CauseTroubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells.
Edge Effects The outer wells of a 96-well plate are prone to evaporation. To minimize this, fill the perimeter wells with sterile PBS or media and do not use them for experimental samples.[2]
Inaccurate Compound Dilutions Prepare fresh serial dilutions of this compound for each experiment. Ensure pipettes are properly calibrated to prevent errors in concentration.
Cell Health and Passage Number Use cells that are in the exponential growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic changes and altered responses to stimuli.[2] Regularly test for mycoplasma contamination.
Contamination Visually inspect cultures for signs of bacterial or fungal contamination. If suspected, discard the culture and start with a fresh vial of cells.

Q6: I am observing lower-than-expected neuroprotection or no dose-response with this compound. What could be the problem?

Potential CauseTroubleshooting Steps
Compound Solubility This compound, like many isoflavones, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Check for precipitation in the final medium.
Inappropriate Concentration of Neurotoxin The concentration of the neurotoxic agent may be too high, causing overwhelming cell death that cannot be rescued by the compound. Perform a dose-response experiment with the neurotoxin alone to determine a concentration that causes approximately 50% cell death (IC50).
Incubation Times The pre-incubation time with this compound or the exposure time to the neurotoxin may not be optimal. A time-course experiment can help determine the ideal incubation periods.
Assay Interference Natural compounds can sometimes interfere with the chemistry of viability assays (e.g., direct reduction of MTT). Run a cell-free control with this compound and the MTT reagent to check for direct reduction. If interference is observed, consider an alternative viability assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[1]

Q7: My Western blot results for signaling pathway proteins are inconsistent. What should I check?

Potential CauseTroubleshooting Steps
Unequal Protein Loading Perform a protein quantification assay (e.g., BCA assay) to ensure equal amounts of protein are loaded in each lane. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control to verify equal loading.
Poor Antibody Performance Use antibodies that have been validated for the specific application (Western blotting) and species. Titrate the primary and secondary antibodies to determine the optimal concentrations.
Inefficient Protein Transfer Optimize the transfer time and voltage for your specific protein of interest and gel percentage. Ensure good contact between the gel and the membrane during transfer.

Visualizations

Signaling Pathway of this compound (based on Puerarin)

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_survival Cellular Response 3_MOP This compound PI3K PI3K 3_MOP->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Nrf2_c Nrf2 Akt->Nrf2_c Phosphorylates & Activates Keap1 Keap1 Nrf2_c->Keap1 Dissociates from Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates to Nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Promotes Transcription Neuroprotection Neuroprotection (Cell Survival, Reduced Oxidative Stress) Antioxidant_Genes->Neuroprotection

Caption: Putative signaling pathway for this compound neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

G A 1. Culture & Differentiate SH-SY5Y Cells B 2. Seed Cells in 96-well Plate A->B C 3. Pre-treat with This compound B->C D 4. Add Neurotoxic Agent (e.g., H2O2) C->D E 5. Incubate D->E F 6. Perform Cell Viability Assay (e.g., MTT) E->F G 7. Measure Absorbance & Analyze Data F->G

Caption: General experimental workflow for a neuroprotection assay.

Troubleshooting Decision Tree for Inconsistent Viability Assays

G Start Inconsistent Viability Assay Results Q1 High variability between replicates? Start->Q1 A1_Yes Check: 1. Cell Seeding Technique 2. Edge Effects 3. Mycoplasma Contamination Q1->A1_Yes Yes Q2 Low/No neuroprotective effect observed? Q1->Q2 No A1_Yes->Q2 A2_Yes Check: 1. Compound Solubility 2. Neurotoxin Concentration (IC50) 3. Incubation Times Q2->A2_Yes Yes Q3 Suspect compound interference with assay? Q2->Q3 No A2_Yes->Q3 A3_Yes Run cell-free control. If interference is confirmed, use alternative assay (e.g., SRB). Q3->A3_Yes Yes End Results are now consistent Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for inconsistent results.

References

long-term storage and stability of 3'-Methoxypuerarin powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and handling of 3'-Methoxypuerarin powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For optimal long-term stability, this compound powder should be stored at -20°C. For short-term storage, 4°C is acceptable.[1][2] The powder should be kept in a tightly sealed container to protect it from moisture and light.[1]

Q2: How long can I store this compound powder?

While specific long-term stability data for this compound powder is not extensively published, recommendations from suppliers suggest that when stored at -20°C, the powder should be used within one month, and for storage up to 6 months, -80°C is recommended for solutions.[1] For the solid powder, proper storage at -20°C should ensure stability for at least a year, but it is crucial to perform quality control checks if stored for extended periods.

Q3: What are the main factors that can cause degradation of this compound powder?

Based on studies of the parent compound, puerarin, and other isoflavones, the main factors contributing to the degradation of this compound are:

  • High Temperature: Elevated temperatures can accelerate the degradation of isoflavones.[3][4][5][6]

  • Humidity/Moisture: Moisture can lead to hydrolysis and other degradation pathways.[1][3]

  • Light: Exposure to light can cause photodegradation.[3]

Q4: How can I tell if my this compound powder has degraded?

Visual inspection for changes in color or texture can be an initial indicator. However, the most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of the powder. A significant decrease in the main peak area or the appearance of new peaks would suggest degradation.

Q5: Are there any known degradation products of this compound?

Specific degradation products of this compound are not well-documented in publicly available literature. However, based on the structure (an isoflavone glycoside), potential degradation pathways could involve hydrolysis of the glycosidic bond, leading to the formation of the aglycone and glucose, or oxidation of the phenolic groups.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (temperature, light, and moisture protection).2. Assess the purity of the powder using HPLC.3. Prepare fresh stock solutions for each experiment.4. If using a stock solution, ensure it has been stored correctly (e.g., -80°C for up to 6 months) and aliquot to avoid repeated freeze-thaw cycles.[1]
Unexpected peaks in HPLC chromatogram. 1. Contamination of the sample or solvent.2. Degradation of the this compound powder.1. Use fresh, high-purity solvents and a clean HPLC system.2. Compare the chromatogram to a reference standard or a freshly opened batch of the compound.3. If degradation is suspected, review storage and handling procedures.
Inconsistent experimental results. 1. Inaccurate weighing of the powder due to its hygroscopic nature.2. Incomplete dissolution of the powder.3. Degradation of stock solutions.1. Allow the container to equilibrate to room temperature before opening to minimize moisture absorption.2. Use an appropriate solvent (e.g., DMSO) and ensure complete dissolution, using sonication if necessary.[1]3. Prepare fresh stock solutions and store them in small aliquots to minimize freeze-thaw cycles.

Stability Data Summary

The following tables summarize stability information for this compound and related isoflavones.

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid Powder (Short-term) 4°CWeeksSealed container, protected from light and moisture.[1]
Solid Powder (Long-term) -20°CMonths to a yearSealed container, protected from light and moisture.[2]
In Solvent -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]
In Solvent -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1]

Table 2: Factors Affecting Stability of Puerarin and Other Isoflavones

Factor Effect on Stability Supporting Evidence
High Temperature Significant degradation.PEGylated puerarin showed severe degradation at high temperatures.[3] Isoflavone content in soy products decreases with increasing storage temperature.[4][6]
High Humidity Significant degradation.PEGylated puerarin was severely degraded under high humidity.[3]
Light Exposure Significant degradation.PEGylated puerarin showed severe degradation upon exposure to light.[3]
Storage at 4°C Generally stable.Puerarin in methanol was stable for at least 30 days at 4°C.[7] Isoflavones in steamed black soybeans showed the highest stability at 4°C with a deoxidant and desiccant.[8]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is a representative method based on common practices for analyzing puerarin and other isoflavones.[7][9]

  • Preparation of Standard Solution:

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., DMSO, methanol) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Stability Samples:

    • Store aliquots of this compound powder under different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, light exposure).

    • At specified time points (e.g., 0, 1, 3, 6 months), prepare a solution of the stored powder at a known concentration (e.g., 50 µg/mL) in the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 252 nm (based on puerarin).[7]

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Data Analysis:

    • Generate a calibration curve from the standard solutions.

    • Quantify the amount of this compound remaining in the stability samples at each time point.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of degradation over time for each storage condition.

Visualizations

Storage_Recommendations cluster_conditions Storage Conditions cluster_short_term Short-Term cluster_long_term Long-Term Powder Powder 4C 4°C Powder->4C Weeks minus20C -20°C Powder->minus20C Months Protection Protect from: - Light - Moisture Powder->Protection In_Solvent In Solvent minus20C_1mo -20°C (1 month) In_Solvent->minus20C_1mo minus80C -80°C (6 months) In_Solvent->minus80C In_Solvent->Protection Aliquot to avoid freeze-thaw

Caption: Recommended storage conditions for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Start Start: Stability Samples (Different Conditions & Timepoints) Weigh Accurately Weigh Powder Start->Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 252 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Peak Area (vs. Standard Curve) Chromatogram->Quantify Degradation Calculate % Degradation Quantify->Degradation Report Stability Report Degradation->Report

Caption: Workflow for HPLC-based stability testing.

References

Validation & Comparative

3'-Methoxypuerarin and Puerarin: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents for neurological disorders, isoflavonoids derived from the kudzu root (Pueraria lobata) have garnered significant attention. Among these, puerarin and its derivative, 3'-methoxypuerarin, have emerged as promising candidates due to their demonstrated neuroprotective properties. This guide provides a detailed comparison of the neuroprotective efficacy of this compound and puerarin, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors. While direct comparative studies are limited, this document synthesizes findings from various independent investigations to offer a comprehensive overview.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound and puerarin. It is crucial to note that these data are compiled from different studies with varying experimental models and conditions.

Table 1: Neuroprotective Effects of this compound in Cerebral Ischemia Models

ParameterExperimental ModelTreatmentResultReference
Neurological Deficit ScoreMCAO/R ratsThis compound (10 mg/kg)Significant improvement in neurological symptoms[1]
Infarct VolumeMCAO/R ratsThis compound (10 mg/kg)Significant reduction in infarct volume[1]
Superoxide Dismutase (SOD) ActivityMCAO/R ratsThis compound (10 mg/kg)Increased SOD activity in the cortex[1][2]
Malondialdehyde (MDA) ContentMCAO/R ratsThis compound (10 mg/kg)Reduced MDA content in the cortex[1][2]
Neuronal SurvivalHippocampal CA1 region (Ischemia/Reperfusion)This compoundIncreased number of surviving neurons[3]
Apoptotic Pyramidal NeuronsHippocampal CA1 region (Ischemia/Reperfusion)This compoundMarkedly reduced number of apoptotic neurons[2][3]

MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion

Table 2: Neuroprotective Effects of Puerarin in Various Neurological Disease Models

ParameterExperimental ModelTreatmentResultReference
Apoptosis RateMCAO/R ratsPuerarin (100 mg/kg)Reduced from 48.5% to 19.7%[4]
Bax/GAPDH RatioMCAO/R ratsPuerarinSignificantly decreased[4]
Bcl-2/GAPDH RatioMCAO/R ratsPuerarinSignificantly increased[4]
SOD, GSH, GSH-px LevelsMCAO/R and OGD/R modelsPuerarinSignificantly improved expression[4]
Dopaminergic Neuron SurvivalMPTP-induced Parkinson's model (mice)PuerarinEnhanced survival[5]
Glutathione (GSH) ActivityMPTP-induced Parkinson's model (mice)PuerarinEnhanced GSH activity[5]

OGD/R: Oxygen-Glucose Deprivation/Reperfusion; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the neuroprotective effects of these compounds.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

This surgical model is widely used to mimic focal cerebral ischemia in rodents.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.

  • Vessel Occlusion: The right middle cerebral artery (MCA) is occluded by inserting a nylon monofilament into the internal carotid artery.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • Drug Administration: this compound or puerarin is administered at specified doses and time points (e.g., intraperitoneally at the onset of reperfusion).

  • Assessment: After a set duration of reperfusion (e.g., 24 or 72 hours), neurological deficit scores, infarct volume (often measured by TTC staining), and biochemical markers are assessed.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This in vitro model simulates ischemic conditions in cultured neuronal cells.

  • Cell Culture: Primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured under standard conditions.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration.

  • Reperfusion: The OGD medium is replaced with normal culture medium, and the cells are returned to normoxic conditions.

  • Treatment: The compound of interest is added to the culture medium before, during, or after OGD.

  • Analysis: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining, flow cytometry for Annexin V), and protein expression (e.g., Western blot) are measured.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and puerarin are mediated through the modulation of various signaling pathways.

Antioxidant Stress Pathway

Both compounds exhibit antioxidant properties, which are critical for mitigating neuronal damage caused by oxidative stress during ischemic events.

G cluster_stress Oxidative Stress cluster_compounds Intervention cluster_defense Cellular Defense cluster_outcome Outcome Ischemia/Reperfusion Ischemia/Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia/Reperfusion->ROS MDA MDA Levels ROS->MDA increases Compound This compound or Puerarin SOD SOD Activity Compound->SOD increases Compound->MDA decreases Nrf2 Nrf2 Pathway Compound->Nrf2 activates SOD->ROS scavenges Neuroprotection Neuroprotection SOD->Neuroprotection MDA->Neuroprotection Nrf2->SOD upregulates Nrf2->Neuroprotection

Caption: Antioxidant mechanism of this compound and puerarin.

Anti-Apoptotic Pathway

Inhibition of apoptosis is a key mechanism by which these compounds protect neurons from cell death. Puerarin, in particular, has been shown to modulate the PI3K/Akt signaling pathway.

G cluster_stimulus Apoptotic Stimulus cluster_intervention Therapeutic Intervention cluster_pathway PI3K/Akt Signaling Pathway cluster_outcome Cellular Outcome Ischemic Insult Ischemic Insult Bcl2 Bcl-2 Ischemic Insult->Bcl2 downregulates Bax Bax Ischemic Insult->Bax upregulates Puerarin Puerarin PI3K PI3K Puerarin->PI3K activates Akt Akt PI3K->Akt activates Akt->Bcl2 upregulates Akt->Bax inhibits Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Neuronal Survival Neuronal Survival Apoptosis->Neuronal Survival

Caption: Puerarin's anti-apoptotic action via the PI3K/Akt pathway.

Comparative Discussion

While a direct, side-by-side experimental comparison of this compound and puerarin is not yet available in the literature, some inferences can be drawn from the existing data. This compound is reported to possess higher liposolubility and antioxidant activity compared to puerarin, which could theoretically enhance its bioavailability in the central nervous system and its free radical scavenging capacity.[2][6] The available data for this compound primarily focuses on its efficacy in cerebral ischemia models, demonstrating its ability to reduce infarct size and protect neurons through anti-oxidative and anti-apoptotic mechanisms.[1][2][3]

Puerarin, on the other hand, has been more extensively studied across a broader range of neurological disease models, including Alzheimer's and Parkinson's diseases, in addition to cerebral ischemia.[5][7][8][9] Its neuroprotective mechanisms are well-documented and involve a complex interplay of anti-inflammatory, anti-oxidative, anti-apoptotic, and pro-neurogenic activities, often mediated by signaling pathways such as PI3K/Akt and Nrf2.[4][7][8]

Conclusion

Both this compound and puerarin are potent neuroprotective agents with significant therapeutic potential. This compound's enhanced lipophilicity and antioxidant activity make it a particularly interesting candidate for further investigation. However, puerarin's broader evidence base across multiple disease models and well-elucidated mechanisms of action provide a strong foundation for its continued development. Future research should include direct comparative studies to definitively establish the relative neuroprotective efficacy of these two promising isoflavonoids. Such studies will be invaluable in guiding the selection and optimization of lead compounds for the treatment of debilitating neurological disorders.

References

Comparative Analysis of 3'-Methoxypuerarin and Daidzein Antioxidant Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

Daidzein is a well-studied isoflavone with demonstrated antioxidant activity through both direct radical scavenging and indirect cellular mechanisms. Its ability to activate the Nrf2 signaling pathway is a key aspect of its protective effects against oxidative stress. In contrast, 3'-Methoxypuerarin, a derivative of puerarin, has been identified to possess specific radical scavenging properties, particularly against peroxynitrite. However, comprehensive quantitative data on its antioxidant capacity across various assays is limited. This guide provides the available quantitative data for daidzein and a qualitative assessment for this compound, alongside detailed experimental protocols and pathway diagrams to facilitate further research.

Data Presentation: Quantitative Antioxidant Activity

The following table summarizes the available quantitative data on the radical scavenging activities of daidzein. Data for this compound is presented qualitatively based on existing literature.

CompoundAssayIC50 ValueSource
Daidzein DPPH Radical Scavenging2.81 mM[1]
Hydroxyl Radical (•OH) Scavenging0.702 mM[1]
Superoxide Anion (O₂•⁻) Scavenging1.924 mM[1]
Nitric Oxide (NO•) Scavenging35.68 µg/mL[2]
This compound Peroxynitrite (ONOO⁻) ScavengingActivity noted, IC50 not reported[3]
Nitric Oxide (NO•) ScavengingWeak activity noted, IC50 not reported[3]
Superoxide Anion (O₂•⁻) ScavengingWeak activity noted, IC50 not reported[3]

Note: IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The direct comparison of IC50 values between different assays and from different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below to support the replication and expansion of these findings.

Peroxynitrite (ONOO⁻) Scavenging Activity Assay

This assay is crucial for evaluating the specific scavenging activity of this compound.

Principle: This method utilizes the non-fluorescent probe Dihydrorhodamine 123 (DHR 123), which is oxidized by peroxynitrite to the highly fluorescent rhodamine 123. The reduction in fluorescence in the presence of an antioxidant compound indicates its peroxynitrite scavenging capacity.[4][5]

Procedure:

  • Reagent Preparation:

    • DHR 123 Stock Solution (10 mM): Dissolve Dihydrorhodamine 123 in deoxygenated dimethyl sulfoxide (DMSO). Store in aliquots at -20°C, protected from light.

    • Working Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Peroxynitrite (ONOO⁻) Solution: Prepare a stock solution of authentic peroxynitrite in 0.1 M NaOH. Determine the concentration spectrophotometrically at 302 nm (ε = 1670 M⁻¹cm⁻¹). Prepare fresh dilutions in the working buffer before use.

  • Assay Protocol (96-well plate format):

    • Add 50 µL of the test compound (this compound or daidzein at various concentrations) or control to each well of a black, clear-bottom 96-well plate.

    • Prepare a DHR 123 working solution (e.g., 20 µM in working buffer).

    • Add 50 µL of the DHR 123 working solution to each well.

    • Add 50 µL of the peroxynitrite solution to initiate the reaction.

    • Incubate the plate at room temperature for 10-20 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 500 nm and an emission wavelength of approximately 536 nm.

  • Data Analysis:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO•) Radical Scavenging Assay

Principle: This assay relies on the generation of nitric oxide from sodium nitroprusside in an aqueous solution at physiological pH. The liberated nitric oxide interacts with oxygen to form nitrite ions, which can be quantified using the Griess reagent. The presence of a nitric oxide scavenger reduces the amount of nitrite formed.[2]

Procedure:

  • Reagent Preparation:

    • Sodium Nitroprusside Solution (10 mM): Prepare in phosphate-buffered saline (pH 7.4).

    • Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in water.

  • Assay Protocol:

    • Mix 2 mL of the sodium nitroprusside solution with 0.5 mL of the test compound (at various concentrations) or control.

    • Incubate the mixture at 25°C for 150 minutes.

    • After incubation, add 0.5 mL of the Griess reagent to 0.5 mL of the reaction mixture.

    • Allow the color to develop for 5-10 minutes.

    • Measure the absorbance at 546 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage of scavenging is calculated based on the reduction in absorbance compared to the control.

    • The IC50 value is determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. In the presence of an antioxidant that can donate a hydrogen atom, the purple color of the stable DPPH radical solution fades to a yellow color, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Prepare in methanol.

  • Assay Protocol:

    • Add 1 mL of the DPPH solution to 1 mL of the test compound (at various concentrations) or control.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • The percentage of DPPH radical scavenging is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Daidzein: Activation of the Nrf2 Signaling Pathway

Daidzein's antioxidant effects are not solely dependent on direct radical scavenging. A significant component of its protective mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like daidzein, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase. This cellular defense mechanism enhances the overall antioxidant capacity of the cell.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Daidzein Daidzein Nrf2_Keap1 Nrf2-Keap1 Complex Daidzein->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Normal Conditions Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Maf Maf Nrf2_n->Maf Binds to Nrf2_Maf Nrf2-Maf Complex ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, Catalase) ARE->Antioxidant_Genes Activates Transcription

Caption: Daidzein-induced activation of the Nrf2 signaling pathway.

This compound: Mechanism of Action

The specific signaling pathways through which this compound exerts its antioxidant effects have not been extensively elucidated in the available literature. Its demonstrated activity against peroxynitrite suggests a direct scavenging mechanism. Further research is required to determine if it also engages in indirect antioxidant pathways, similar to other isoflavones.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the antioxidant activity of test compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compounds (this compound, Daidzein) Reaction Incubate Test Compounds with Assay Reagents Compound_Prep->Reaction Reagent_Prep Prepare Assay Reagents (DPPH, Griess Reagent, DHR 123, etc.) Reagent_Prep->Reaction Measurement Measure Absorbance or Fluorescence Reaction->Measurement Calculation Calculate % Scavenging Activity Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: General experimental workflow for antioxidant activity assays.

Conclusion

This comparative analysis indicates that daidzein is a versatile antioxidant with both direct and indirect mechanisms of action, supported by a larger body of quantitative data. Its ability to upregulate endogenous antioxidant enzymes through the Nrf2 pathway is a significant finding for its potential therapeutic applications. This compound has been identified as a scavenger of specific reactive nitrogen species, notably peroxynitrite. This specificity warrants further investigation to quantify its potency and to explore its full mechanistic profile. Researchers are encouraged to use the provided protocols and data as a foundation for future studies aimed at directly comparing these and other isoflavones under standardized conditions to better elucidate their structure-activity relationships and therapeutic potential.

References

Synergistic Potential of 3'-Methoxypuerarin in Combination with Other Isoflavones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of natural compounds is increasingly focusing on the synergistic interactions between phytochemicals to enhance efficacy and overcome limitations of single-agent therapies. This guide provides a comparative analysis of the isoflavone 3'-Methoxypuerarin and its potential synergistic effects when combined with other prominent isoflavones such as puerarin, daidzein, and genistein. While direct experimental evidence for the synergistic action of this compound with other isoflavones is limited, this document synthesizes the known biological activities and mechanisms of action of these individual compounds to postulate potential synergistic outcomes. This analysis is supported by data from studies on other isoflavone combinations that have demonstrated synergistic effects, offering a framework for future research and drug development.

Comparative Analysis of Individual Isoflavone Activities

Understanding the individual pharmacological profiles of this compound and other key isoflavones is crucial for predicting their potential synergistic interactions. The following table summarizes their primary biological effects and mechanisms of action.

IsoflavoneKey Biological ActivitiesMechanism of ActionReferences
This compound Neuroprotective, Antioxidant, HepatoprotectiveScavenges peroxynitrite (ONOO-), weak nitric oxide (NO•) and superoxide (O2-) scavenging activity; protects hippocampal neurons from ischemia/reperfusion injury by inhibiting apoptosis. All compounds isolated from the water extract of the dried roots of Pueraria lobata, including this compound, showed statistically significant hepatoprotective effects on HepG2 cells.[1][2]
Puerarin Cardioprotective, Neuroprotective, Anti-inflammatory, AntioxidantRegulates multiple signaling pathways including NF-κB, PI3K/Akt, BCL-2, and BAX.[3]
Daidzein Antithrombotic, Antiallergic, Neuroprotective, Antioxidant, Anti-inflammatory, EstrogenicMetabolite of puerarin and daidzin produced by human intestinal microflora; inhibits ADP- and collagen-induced platelet aggregation. Exerts effects through estrogen receptor modulation, activation of antioxidant pathways, and regulation of inflammatory mediators.[4][5]
Genistein Anticancer, Antioxidant, Anti-inflammatory, EstrogenicInhibits proliferation of prostate and breast cancer cells; modulates estrogen receptor (ER)-dependent and independent pathways; induces apoptosis and cell cycle arrest. Can enhance the anticancer properties of the steroidal aromatase inhibitor Exemestane.[6][7]

Postulated Synergistic Effects and Underlying Mechanisms

Based on the individual mechanisms of action, several potential synergistic interactions can be hypothesized.

Neuroprotection:

This compound's established neuroprotective effects, primarily through apoptosis inhibition in hippocampal neurons, could be potentiated by other isoflavones that act on complementary neuroprotective pathways.[1] For instance, daidzein has also been shown to have neuroprotective effects.[5] A combination could therefore target multiple aspects of neuronal damage in conditions like ischemic stroke.

Antioxidant and Anti-inflammatory Synergy:

Many chronic diseases are underpinned by oxidative stress and inflammation. This compound's antioxidant activity, particularly its peroxynitrite scavenging ability, could complement the broader antioxidant and anti-inflammatory effects of puerarin, daidzein, and genistein, which are known to modulate key inflammatory pathways like NF-κB.[1][3][5] The combination of isoflavones and probiotics has been shown to inhibit lipid peroxidation and have a hepatocurative effect on CCl4-induced oxidative stress in rats.[8]

Experimental Workflow for Assessing Antioxidant Synergy

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis A Prepare individual isoflavone solutions (this compound, Daidzein, Genistein) C DPPH Radical Scavenging Assay A->C D ABTS Radical Cation Decolorization Assay A->D E Cell-based ROS Measurement (e.g., using DCFH-DA) A->E B Prepare isoflavone combination solutions (e.g., 1:1, 1:2 ratios) B->C B->D B->E F Calculate IC50 values for individual compounds and combinations C->F D->F E->F G Determine Combination Index (CI) (CI < 1: Synergy, CI = 1: Additive, CI > 1: Antagonism) F->G

Figure 1: Experimental workflow for evaluating antioxidant synergy of isoflavone combinations.

Anticancer Activity:

The anticancer potential of genistein is well-documented, acting through both estrogen receptor-dependent and independent pathways.[6] Phytoestrogens have been shown to exert a plethora of effects through multiple synergistic signaling pathways.[9] A combination of genistein, quercetin, and biochanin A was found to be more potent in inhibiting the growth of prostate cancer cells than individual compounds.[6] It is plausible that this compound, if it possesses cytotoxic or anti-proliferative properties, could act synergistically with genistein by targeting different aspects of cancer cell survival and proliferation. For example, one compound might induce cell cycle arrest while the other promotes apoptosis.

Signaling Pathways in Synergistic Anticancer Action

G cluster_0 Isoflavone Combination cluster_1 Cellular Targets cluster_2 Cellular Outcome I1 This compound P1 Apoptosis Pathways (e.g., Caspase activation) I1->P1 I2 Genistein P2 Cell Cycle Regulation (e.g., Cyclin/CDK inhibition) I2->P2 P3 ER-dependent & ER-independent pathways I2->P3 O1 Synergistic Inhibition of Cancer Cell Proliferation P1->O1 P2->O1 P3->O1

Figure 2: Postulated signaling pathways for synergistic anticancer effects of an isoflavone combination.

Experimental Protocols for Key Experiments

Detailed methodologies are essential for the replication and validation of findings. Below are protocols for experiments relevant to assessing the synergistic effects of isoflavones.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of individual isoflavones (this compound, daidzein, genistein) and their combinations for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the IC50 concentrations of individual isoflavones and their combinations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Conclusion and Future Directions

While direct evidence of synergistic effects between this compound and other isoflavones remains to be established through dedicated experimental studies, the analysis of their individual mechanisms of action strongly suggests a high potential for such interactions. The precedents set by synergistic combinations of other phytoestrogens in preclinical models for cancer and other diseases provide a strong rationale for investigating this compound in combination therapies.

Future research should focus on in vitro and in vivo studies designed to systematically evaluate the synergistic potential of this compound with other isoflavones. Such studies should employ robust methods for assessing synergy, such as the Combination Index (CI) analysis, and aim to elucidate the underlying molecular mechanisms through transcriptomic, proteomic, and metabolomic approaches. The findings from such research could pave the way for the development of novel, more effective isoflavone-based therapeutic strategies.

References

A Comparative Guide to the Bioavailability of 3'-Methoxypuerarin and Puerarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of 3'-Methoxypuerarin and its parent compound, puerarin. While extensive research has been conducted on the pharmacokinetics of puerarin, data on this compound is limited. This comparison synthesizes the available experimental data for puerarin and offers a theoretical analysis of the potential bioavailability of this compound based on its chemical structure and the known metabolic pathways of flavonoids.

Executive Summary

Puerarin, a major isoflavonoid glycoside from the kudzu root, exhibits a range of pharmacological activities. However, its clinical application is hampered by poor oral bioavailability, primarily due to low aqueous solubility and extensive first-pass metabolism. This compound, a methoxylated derivative of puerarin, is hypothesized to possess improved bioavailability. The presence of a methoxy group can protect the molecule from rapid conjugation, a primary metabolic route for puerarin, potentially leading to increased plasma concentrations and enhanced therapeutic efficacy. This guide will delve into the available data and theoretical considerations supporting this hypothesis.

Data Presentation: Pharmacokinetic Parameters

Due to the lack of direct comparative studies, this section presents the reported pharmacokinetic parameters of puerarin from various in vivo studies and offers a qualitative, theoretical comparison for this compound.

Pharmacokinetic ParameterPuerarin (Experimental Data)This compound (Theoretical Projection)Rationale for Projection
Oral Bioavailability (%) Low (typically <10%)Potentially HigherThe methoxy group at the 3' position is expected to sterically hinder and reduce the susceptibility of the adjacent 4'-hydroxyl group to glucuronidation and sulfation, which are major metabolic pathways for puerarin. This increased metabolic stability would likely lead to a greater fraction of the administered dose reaching systemic circulation.[1][2]
Maximum Plasma Concentration (Cmax) Variable, generally lowPotentially HigherReduced first-pass metabolism would result in a higher concentration of the parent drug reaching the systemic circulation after oral administration.
Time to Maximum Plasma Concentration (Tmax) Rapid (typically 0.5 - 2 hours)Likely similar to puerarinThe rate of absorption is influenced by factors such as dissolution and intestinal permeability. While methoxylation may slightly increase lipophilicity, a dramatic change in Tmax is not necessarily expected without specific formulation strategies.
Area Under the Curve (AUC) LowPotentially HigherA higher AUC would be a direct consequence of increased bioavailability, reflecting a greater overall exposure to the drug over time.
Metabolism Extensive first-pass metabolism, primarily through glucuronidation and sulfation of the hydroxyl groups. The major metabolite is puerarin-7-O-glucuronide.[3]Expected to be less extensiveThe methoxy group blocks a key site of conjugation. While other hydroxyl groups are still available for metabolism, the overall rate and extent of metabolism are likely to be reduced.

Experimental Protocols

The following is a detailed methodology for a typical oral bioavailability study for puerarin, which could be adapted for a comparative study including this compound.

Objective: To determine and compare the oral bioavailability and pharmacokinetic profiles of puerarin and this compound in a rat model.

Materials and Methods:

  • Test Animals: Male Sprague-Dawley rats (200-250 g) will be used. Animals will be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. They will be fasted overnight before drug administration.

  • Drug Administration:

    • Intravenous (IV) Group: Puerarin and this compound will be dissolved in a suitable vehicle (e.g., a mixture of propylene glycol, ethanol, and water) and administered as a single bolus injection via the tail vein at a dose of 10 mg/kg.

    • Oral (PO) Group: Puerarin and this compound will be suspended in a 0.5% carboxymethylcellulose sodium solution and administered by oral gavage at a dose of 100 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.3 mL) will be collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Plasma Preparation: Plasma will be separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of puerarin and this compound will be determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

    • Chromatographic Conditions: A C18 column will be used with a mobile phase consisting of a gradient of acetonitrile and water containing 0.1% formic acid.

    • Mass Spectrometry: Detection will be performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive or negative ion mode. Multiple Reaction Monitoring (MRM) will be used for quantification.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%), will be calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin). Oral bioavailability will be calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Mandatory Visualization

Bioavailability_Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Data Interpretation Animal_Selection Select Male Sprague-Dawley Rats Acclimatization Acclimatize Animals Animal_Selection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting IV_Group Intravenous (IV) Administration (10 mg/kg) PO_Group Oral (PO) Administration (100 mg/kg) Blood_Sampling Serial Blood Sampling IV_Group->Blood_Sampling PO_Group->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage HPLC_MS_MS HPLC-MS/MS Analysis Storage->HPLC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) HPLC_MS_MS->PK_Analysis Comparison Compare Bioavailability PK_Analysis->Comparison

Caption: Experimental workflow for a comparative bioavailability study.

Metabolic_Pathway_Comparison cluster_puerarin Puerarin Metabolism cluster_3MOP This compound Metabolism (Hypothesized) Puerarin Puerarin (4',7-dihydroxy-8-C-glucosylisoflavone) Puerarin_Metabolites Puerarin-7-O-glucuronide Puerarin-4'-O-glucuronide Daidzein Puerarin->Puerarin_Metabolites UGTs, Sulfotransferases, CYP450s Excretion Excretion Puerarin_Metabolites->Excretion Excretion MOP This compound (3'-methoxy-4',7-dihydroxy-8-C-glucosylisoflavone) MOP_Metabolites Reduced formation of 4'-O-conjugates Metabolism at 7-OH group still possible MOP->MOP_Metabolites UGTs, Sulfotransferases (Reduced activity at 4'-OH) MOP_Metabolites->Excretion Excretion

Caption: Comparative metabolic pathways of puerarin and this compound.

References

3'-Methoxypuerarin: A Comparative Guide to its Antioxidant Activity via DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of 3'-Methoxypuerarin, validated through the widely recognized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and antioxidant therapeutics.

Executive Summary

Comparative Antioxidant Activity

A direct comparison of the 50% inhibitory concentration (IC50) of this compound in the DPPH assay with other common antioxidants is crucial for evaluating its potency. Although a specific IC50 value for this compound is not available in the reviewed literature, data for its parent compound, Puerarin, and standard antioxidants are presented below to serve as a benchmark.

CompoundDPPH Radical Scavenging Activity (IC50)Reference Standard
This compound Data not available in cited literature-
Puerarin~27.56% inhibition (concentration not specified)Ascorbic Acid
Ascorbic Acid>24.29% inhibition (concentration not specified)-
TroloxBenchmark antioxidant-

Note: The provided data for Puerarin and Ascorbic Acid indicates the percentage of DPPH radical inhibition, but the corresponding concentrations are not specified in the available source. A lower IC50 value indicates a higher antioxidant potency.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a detailed methodology for the DPPH assay, which can be employed to determine the antioxidant activity of this compound. This protocol is based on established methods for testing flavonoids.

Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH free radicals (IC50).

Materials and Reagents:

  • This compound

  • Puerarin (for comparison)

  • Trolox or Ascorbic Acid (as a positive control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test and Control Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the stock solution to obtain a range of concentrations to be tested.

    • Prepare solutions of Puerarin and the positive control (Trolox or Ascorbic Acid) at the same concentrations as the test compound.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compound, Puerarin, and the positive control to the respective wells.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol (without DPPH).

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the DPPH solution without the test sample.

    • A_sample is the absorbance of the DPPH solution with the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The IC50 is the concentration of the sample that causes a 50% decrease in the initial DPPH concentration.

Visualizing the Experimental Workflow

The logical flow of the DPPH assay can be visualized as follows:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with Samples, Control, and Blank in Microplate prep_dpph->mix prep_samples Prepare Serial Dilutions of This compound, Puerarin, & Control prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow of the DPPH Radical Scavenging Assay.

Potential Antioxidant Signaling Pathways of Isoflavones

While the direct signaling pathways of this compound's antioxidant activity are not yet fully elucidated, isoflavones, in general, are known to exert their antioxidant effects through various mechanisms. These can be broadly categorized as direct radical scavenging and indirect cellular effects.

Isoflavone_Antioxidant_Pathway cluster_direct Direct Antioxidant Action cluster_indirect Indirect Cellular Effects isoflavone Isoflavones (e.g., this compound) scavenging Radical Scavenging isoflavone->scavenging isoflavone_cell Isoflavones ros Reactive Oxygen Species (ROS) (e.g., DPPH radical) ros->scavenging neutralized_ros neutralized_ros scavenging->neutralized_ros Neutralized ROS nrf2 Nrf2 Activation isoflavone_cell->nrf2 are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, CAT, GPx) are->antioxidant_enzymes

Caption: Potential Antioxidant Mechanisms of Isoflavones.

Isoflavones can directly neutralize free radicals by donating a hydrogen atom or an electron. Additionally, they may indirectly enhance the cellular antioxidant defense system by activating the Nrf2 signaling pathway, which leads to the increased expression of various antioxidant enzymes. Further research is required to specifically delineate the signaling pathways modulated by this compound.

A Comparative Guide to the Neuroprotective Effects of 3'-Methoxypuerarin and Genistein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of two isoflavonoid compounds, 3'-methoxypuerarin and genistein. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms and potential therapeutic applications in promoting neuronal survival.

At a Glance: this compound vs. Genistein

FeatureThis compoundGenistein
Primary Research Focus Cerebral ischemia-reperfusion injuryNeurodegenerative diseases (Alzheimer's, Parkinson's)
Key Neuroprotective Mechanisms Antioxidant, anti-apoptotic, regulation of neurotransmitter levelsAntioxidant, anti-inflammatory, anti-apoptotic, estrogenic
Primary Signaling Pathways Not extensively detailed in available researchNrf2/HO-1, NF-κB, PI3K/Akt
Direct Comparative Data Not available in the reviewed literatureNot available in the reviewed literature

Quantitative Data on Neuroprotective Effects

Due to the absence of head-to-head comparative studies, the following tables summarize quantitative findings for each compound from separate research endeavors. This allows for an indirect comparison based on their performance in various experimental models.

Table 1: Neuroprotective Effects of this compound
Experimental ModelParameter MeasuredTreatmentResult
Rat model of focal cerebral ischemia-reperfusionInfarct volume10 mg/kg this compoundSignificant reduction[1]
Rat model of focal cerebral ischemia-reperfusionNeurological deficit score5 and 10 mg/kg this compoundSignificant improvement[1]
Rat model of focal cerebral ischemia-reperfusionSuperoxide dismutase (SOD) activity in cortex10 mg/kg this compoundSignificant increase[1]
Rat model of focal cerebral ischemia-reperfusionMalondialdehyde (MDA) content in cortex10 mg/kg this compoundSignificant reduction[1]
Rat model of ischemia/reperfusionNumber of surviving neurons (hippocampal CA1 region)This compoundIncreased[2]
Rat model of ischemia/reperfusionNumber of apoptotic pyramidal neuronsThis compoundMarkedly reduced[2]
Table 2: Neuroprotective Effects of Genistein
Experimental ModelParameter MeasuredTreatmentResult
Ovariectomized ratsApoptotic neurons in hippocampusGenisteinDecrease[3]
Ovariectomized ratsBcl-2 protein expression in hippocampusGenisteinUpregulation[3]
Ovariectomized ratsBax protein expression in hippocampusGenisteinDownregulation[3]
Aβ25-35-treated PC12 cellsCell viabilityGenisteinAttenuated cytotoxicity[4]
Aβ25-35-treated PC12 cellsApoptotic cellsGenisteinPartially prevented apoptosis[4]
Aβ25-35-treated SH-SY5Y cellsCell survival rate10, 30, and 50 µM genisteinSignificant increase[5]
Rotenone-treated SH-SY5Y cells overexpressing A53T mutant α-synucleinBCL-2 levels20 µM genisteinMarkedly higher[2]

Signaling Pathways in Neuroprotection

This compound

The precise signaling pathways through which this compound exerts its neuroprotective effects are not as extensively elucidated in the available literature as those for genistein. However, its parent compound, puerarin, has been shown to modulate the PI3K/Akt pathway and the Bcl-2/Bax apoptotic cascade.

three_methoxypuerarin_pathway 3_MP This compound Bcl2_Bax ↑ Bcl-2 / ↓ Bax Ratio 3_MP->Bcl2_Bax (Puerarin data) Survival Neuronal Survival 3_MP->Survival Ischemic_Stress Ischemic/Reperfusion Injury ROS ↑ Reactive Oxygen Species Ischemic_Stress->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis Apoptosis->Survival Bcl2_Bax->Apoptosis

Figure 1. Postulated anti-apoptotic pathway of this compound.

Genistein

Genistein's neuroprotective effects are mediated through multiple, well-documented signaling pathways. It is known to activate the Nrf2/HO-1 pathway, leading to an antioxidant response, and inhibit the pro-inflammatory NF-κB pathway. Furthermore, it modulates the PI3K/Akt survival pathway and the Bcl-2 family of proteins to inhibit apoptosis.

genistein_pathway cluster_genistein Genistein cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome Genistein Genistein Nrf2_HO1 ↑ Nrf2/HO-1 Pathway Genistein->Nrf2_HO1 NFkB ↓ NF-κB Pathway Genistein->NFkB PI3K_Akt ↑ PI3K/Akt Pathway Genistein->PI3K_Akt Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2_HO1 Inflammation Neuroinflammation Inflammation->NFkB Antioxidant_Response Antioxidant Response Nrf2_HO1->Antioxidant_Response Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Anti_Apoptosis ↓ Apoptosis (↑ Bcl-2/↓ Bax) PI3K_Akt->Anti_Apoptosis Neuronal_Survival Neuronal Survival Antioxidant_Response->Neuronal_Survival Anti_inflammatory->Neuronal_Survival Anti_Apoptosis->Neuronal_Survival

Figure 2. Multifaceted signaling pathways of genistein in neuroprotection.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.

Cell Viability and Proliferation Assays

1. MTT Assay (for Genistein)

  • Cell Seeding: Plate PC12 or SH-SY5Y cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of genistein or vehicle control for the desired duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

2. EdU Assay (for Genistein)

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with genistein as described for the MTT assay.

  • EdU Incorporation: Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture medium and incubate for a few hours to allow incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide to detect the incorporated EdU.

  • Nuclear Staining: Counterstain the nuclei with a DNA stain such as Hoechst 33342.

  • Imaging: Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry (for Genistein)

  • Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and induce apoptosis with a relevant stimulus in the presence or absence of genistein.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

2. TUNEL Assay (for this compound)

  • Tissue Preparation: For in vivo studies, perfuse the animal and prepare brain sections. For in vitro studies, grow cells on coverslips.

  • Fixation and Permeabilization: Fix the samples with paraformaldehyde and permeabilize with a solution containing Triton X-100 and sodium citrate.

  • TUNEL Reaction: Incubate the samples with the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP.

  • Washing and Counterstaining: Wash the samples to remove unincorporated nucleotides and counterstain the nuclei with a DNA stain like DAPI.

  • Microscopy: Visualize the samples under a fluorescence microscope. TUNEL-positive nuclei indicate apoptotic cells.

Western Blotting for Apoptosis-Related Proteins (Bcl-2 and Bax)
  • Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Concluding Remarks

Both this compound and genistein demonstrate significant neuroprotective potential through various mechanisms, primarily centered around mitigating oxidative stress and inhibiting apoptosis. Genistein has been more extensively studied, with its effects on multiple signaling pathways well-characterized in the context of chronic neurodegenerative diseases. This compound shows promise, particularly in acute neuronal injury models like cerebral ischemia, by reducing infarct size and preserving neuronal function.

The lack of direct comparative studies necessitates further research to definitively establish the relative potency and efficacy of these two compounds. Future investigations should aim to evaluate this compound and genistein side-by-side in standardized in vitro and in vivo models of neuronal injury. Such studies will be crucial for guiding the selection of the most promising candidate for further preclinical and clinical development in the pursuit of novel neuroprotective therapies. Researchers are encouraged to utilize the experimental protocols outlined in this guide to build upon the existing knowledge and bridge the current gaps in our understanding of these two promising isoflavonoids.

References

Cross-Validation of 3'-Methoxypuerarin's Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxypuerarin, an isoflavone derived from the medicinal plant Pueraria lobata (Kudzu), has garnered interest in the scientific community for its potential therapeutic properties. This guide provides a comparative analysis of the biological activity of this compound across various cell lines, focusing on its anti-proliferative and pro-apoptotic effects. The information presented herein is a synthesis of available preclinical data, intended to support further research and drug development efforts. While comprehensive comparative studies on this compound are limited, this guide collates existing data on its precursor, puerarin, to provide a foundational understanding and highlight the need for further specific investigation into the methoxylated form.

Data Presentation: Anti-Proliferative Activity

The anti-proliferative activity of a compound is a key indicator of its potential as an anticancer agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available IC50 values for puerarin in various cancer cell lines. It is important to note that these values are for the parent compound, puerarin, and further studies are required to determine the specific IC50 values for this compound.

Cell LineCancer TypeIC50 (µM) of Puerarin
DU145Prostate CancerNot explicitly quantified, but significant growth inhibition observed at 2.5, 5, and 10 µM
PC-3Prostate CancerNot explicitly quantified, but significant growth inhibition observed at 2.5, 5, and 10 µM
LNCaPProstate CancerSlight growth inhibitory effect at 10 µM after 72h
A549Non-Small Cell Lung CancerSignificant inhibitory effect at >80 µmol/L

Note: The data for DU145, PC-3, and LNCaP cells is based on observed inhibitory effects at given concentrations rather than a precise IC50 value[1][2]. The data for A549 cells indicates a threshold for significant inhibition[1].

Experimental Protocols

Standardized experimental protocols are crucial for the reproducibility and comparison of scientific findings. Below are detailed methodologies for key experiments used to assess the activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting

Western blotting is used to detect specific proteins in a sample and can elucidate the signaling pathways affected by the compound.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are still under investigation, studies on its parent compound, puerarin, provide valuable insights into its potential mechanisms of action.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Puerarin has been shown to inhibit this pathway in various cancer cells, leading to decreased cell viability and induction of apoptosis[3][4]. This is a promising area of investigation for this compound.

PI3K_Akt_mTOR_Pathway 3_Methoxypuerarin 3_Methoxypuerarin PI3K PI3K 3_Methoxypuerarin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Inhibition of the PI3K/Akt/mTOR Pathway
ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation and survival. Puerarin has been observed to inhibit the phosphorylation of ERK in A549 lung cancer cells, suggesting that this compound may also exert its anti-proliferative effects through this pathway.

ERK_Signaling_Pathway 3_Methoxypuerarin 3_Methoxypuerarin ERK ERK 3_Methoxypuerarin->ERK Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation

Inhibition of the ERK Signaling Pathway
Apoptosis Induction

Puerarin has been shown to induce apoptosis in prostate cancer cells by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2[1][2]. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and subsequent programmed cell death. It is plausible that this compound induces apoptosis through a similar mechanism.

Apoptosis_Induction cluster_0 Mitochondrial Pathway 3_Methoxypuerarin 3_Methoxypuerarin Bcl-2 Bcl-2 3_Methoxypuerarin->Bcl-2 Bax Bax 3_Methoxypuerarin->Bax Caspase Activation Caspase Activation Bcl-2->Caspase Activation Bax->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Mechanism of Apoptosis Induction

Conclusion

The available evidence, primarily from studies on its parent compound puerarin, suggests that this compound holds promise as a bioactive molecule with potential anti-cancer properties. Its demonstrated ability to inhibit key signaling pathways involved in cell proliferation and survival, and to induce apoptosis, warrants further investigation. A critical next step is to conduct comprehensive studies to determine the specific IC50 values of this compound across a panel of cancer cell lines and to elucidate its precise mechanisms of action. This will provide a clearer picture of its therapeutic potential and guide future drug development efforts. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data.

References

A Comparative Analysis of the Anti-Apoptotic Mechanisms of 3'-Methoxypuerarin and Puerarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the anti-apoptotic mechanisms of 3'-Methoxypuerarin and Puerarin. Both are isoflavones derived from the root of the Pueraria vine (Kudzu), with Puerarin being the major bioactive component and this compound being a derivative. While both compounds exhibit protective effects against apoptosis, or programmed cell death, their specific mechanisms and the extent of scientific investigation into these pathways differ significantly. This guide synthesizes available experimental data to offer a clear comparison for research and drug development purposes.

Quantitative Data on Anti-Apoptotic Effects

The following table summarizes the quantitative effects of Puerarin on key apoptotic markers. Currently, there is a lack of comparable quantitative data for this compound in the reviewed literature.

CompoundModel SystemKey Apoptotic MarkerEffectReference
Puerarin Acute Myocardial Infarction (Rat Model)Apoptotic RateDecreased from 72.70 ± 6.10% to 19.77 ± 6.21%[1]
Cleaved Caspase-3Decreased Expression[1]
BaxDecreased Expression[1]
Bcl-2Increased Expression[1]
Bcl-2/Bax RatioSignificantly Increased[1]
Bladder Cancer Cells (T24)ApoptosisIncreased[2]
Cleaved Caspase-3Upregulated[2]
Cleaved Caspase-9Upregulated[2]
BaxUpregulated[2]
Bcl-2Downregulated[2]
Prostate Cancer Cells (DU145 and PC-3)ApoptosisIncreased (from 3.94% to up to 41.0% in DU145)[3]
Cleaved Caspase-3Upregulated[3]
BaxUpregulated[3]
Bcl-2Downregulated[3]
This compound Ischemia/Reperfusion (Rat Hippocampal Neurons)Number of Apoptotic Pyramidal NeuronsMarkedly Reduced[4]

Signaling Pathways

Puerarin's Anti-Apoptotic Signaling Pathways

Puerarin has been shown to exert its anti-apoptotic effects through multiple signaling pathways, most notably the PI3K/Akt pathway. This pathway is a critical regulator of cell survival. Upon activation by Puerarin, PI3K activates Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins such as Bad. This allows the anti-apoptotic protein Bcl-2 to inhibit the pro-apoptotic protein Bax, thereby preventing the release of cytochrome c from the mitochondria and subsequent caspase activation.[1]

Another identified pathway involves the Keap1/Nrf2/ARE system. Puerarin has been observed to inactivate this pathway in prostate cancer cells, leading to the induction of apoptosis through the upregulation of Bax and cleaved-caspase-3, and the downregulation of Bcl-2.[3]

Puerarin_Anti_Apoptotic_Pathway Puerarin Puerarin PI3K PI3K Puerarin->PI3K Activates Keap1_Nrf2 Keap1/Nrf2/ARE Pathway Puerarin->Keap1_Nrf2 Inactivates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Keap1_Nrf2->Apoptosis

Caption: Puerarin's Anti-Apoptotic Signaling Pathways.
This compound's Anti-Apoptotic Signaling Pathway

The molecular signaling pathways underlying the anti-apoptotic effects of this compound are not as well-elucidated as those for Puerarin. Current research primarily indicates its ability to reduce the number of apoptotic neurons in the context of ischemia/reperfusion injury.[4] While the precise upstream and downstream effectors have not been extensively detailed, it is hypothesized to involve the modulation of key apoptotic regulators.

Methoxy_Puerarin_Anti_Apoptotic_Pathway Methoxy_Puerarin This compound Unknown_Pathway Molecular Pathway (Hypothesized) Methoxy_Puerarin->Unknown_Pathway Inhibits Apoptotic_Stimuli Apoptotic Stimuli (e.g., Ischemia) Apoptosis Neuronal Apoptosis Apoptotic_Stimuli->Apoptosis Unknown_Pathway->Apoptosis

Caption: Hypothesized Anti-Apoptotic Action of this compound.

Experimental Protocols

Western Blot Analysis for Apoptotic Proteins

This protocol is a generalized procedure for detecting the expression levels of apoptotic proteins such as Bcl-2, Bax, and cleaved caspase-3.

  • Cell Lysis:

    • Treat cells with the compound of interest (Puerarin or this compound) at various concentrations and for specific durations.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a Bradford or BCA (Bicinchoninic acid) protein assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibodies.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Electrotransfer Electrotransfer to Membrane SDS_PAGE->Electrotransfer Blocking Blocking Electrotransfer->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Analysis Detection->Analysis Densitometry

Caption: General Workflow for Western Blot Analysis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

The TUNEL assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

  • Sample Preparation:

    • Fix cells or tissue sections with a cross-linking agent such as paraformaldehyde.

    • Permeabilize the samples to allow entry of the labeling reagents.

  • Labeling Reaction:

    • Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a modified nucleotide (e.g., BrdUTP or dUTP conjugated to a fluorophore).

    • TdT catalyzes the addition of the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Detection:

    • If a fluorescently labeled nucleotide is used, the apoptotic cells can be directly visualized using fluorescence microscopy.

    • If a hapten-labeled nucleotide (e.g., BrdUTP) is used, an additional step with a fluorescently labeled anti-hapten antibody is required.

  • Analysis:

    • Image the samples using a fluorescence microscope.

    • Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (often determined by a nuclear counterstain like DAPI).

TUNEL_Assay_Workflow cluster_0 Sample Preparation cluster_1 Labeling cluster_2 Detection & Analysis Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization TdT_Labeling TdT Enzyme & labeled dUTP Incubation Permeabilization->TdT_Labeling Visualization Fluorescence Microscopy TdT_Labeling->Visualization Quantification Quantification Visualization->Quantification

Caption: General Workflow for TUNEL Assay.

Conclusion

Puerarin is a well-studied isoflavone with demonstrated anti-apoptotic effects across various models. Its mechanisms are primarily linked to the modulation of the PI3K/Akt signaling pathway and the regulation of the Bcl-2 family of proteins, leading to the inhibition of the intrinsic apoptotic cascade. In contrast, while this compound shows promise as a neuroprotective agent with anti-apoptotic properties, particularly in ischemia/reperfusion injury, the molecular details of its mechanism of action remain largely unexplored.

For researchers and drug development professionals, Puerarin presents a compound with a more defined anti-apoptotic profile, offering multiple points for further investigation and therapeutic targeting. This compound represents a promising but less characterized derivative. Future research should focus on elucidating the specific signaling pathways and molecular targets of this compound to fully understand its therapeutic potential and to enable a more direct and comprehensive comparison with Puerarin.

References

A Comparative Guide to Confirming the Purity of Synthesized 3'-Methoxypuerarin using HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity and structural integrity of a synthesized compound is a critical step in ensuring reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for confirming the purity of synthesized 3'-Methoxypuerarin. We present supporting experimental protocols and data to illustrate the strengths of each method.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[1] For isoflavones like this compound, reversed-phase HPLC is particularly effective. The method's high sensitivity allows for the detection of even trace impurities, providing a quantitative measure of purity expressed as a percentage of the main compound's peak area relative to the total peak area.

Comparative HPLC Purity Analysis

The purity of a synthesized batch of this compound can be compared against its parent compound, puerarin, and a potential starting material or side-product, daidzein. The following table illustrates typical results from an HPLC analysis.

CompoundRetention Time (min)Purity (%)Major Impurity (%)
Synthesized this compound 12.5 99.2 0.5 (Puerarin)
Puerarin (Reference Standard)10.899.90.1 (Unknown)
Daidzein (Potential Impurity)15.299.80.2 (Unknown)

Note: Data is illustrative and may vary based on specific experimental conditions.

Experimental Protocol: HPLC

This protocol is adapted from established methods for puerarin analysis.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might start at 20% A and increase to 80% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 250 nm, as this is an optimal wavelength for puerarin and related isoflavonoids.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: The synthesized this compound is dissolved in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While HPLC is excellent for quantifying purity, NMR spectroscopy provides definitive structural confirmation of the synthesized molecule.[3] ¹H and ¹³C NMR spectra offer a detailed map of the molecule's atomic framework, confirming the presence of the methoxy group and the correct substitution pattern on the aromatic rings. Furthermore, quantitative NMR (qNMR) can be used for an absolute purity assessment without the need for a specific reference standard of the analyte itself.[4][5]

Comparative NMR Data for Structural Elucidation

The key to confirming the synthesis of this compound is the identification of the methoxy group signal in both the ¹H and ¹³C NMR spectra, which would be absent in the spectra of puerarin.

NucleusThis compound (Expected Chemical Shift, δ ppm)Puerarin (Reference)Key Structural Information
¹H NMR ~3.9 (singlet, 3H)AbsentConfirms presence of -OCH₃ group
Aromatic ProtonsAromatic ProtonsConfirms isoflavone core structure
Sugar ProtonsSugar ProtonsConfirms C-glycosidic linkage
¹³C NMR ~56AbsentConfirms presence of -OCH₃ carbon
Aromatic CarbonsAromatic CarbonsConfirms isoflavone core structure
Sugar CarbonsSugar CarbonsConfirms C-glycosidic linkage

Note: Chemical shifts are approximate and can vary based on the solvent and instrument.

Experimental Protocol: NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are common choices for dissolving isoflavonoids.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structure.[6]

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for purity confirmation and the logical relationship between the information provided by HPLC and NMR.

G cluster_synthesis Synthesis & Work-up cluster_analysis Purity & Structural Confirmation cluster_results Data Interpretation cluster_conclusion Final Assessment synthesis Synthesized this compound hplc HPLC Analysis synthesis->hplc nmr NMR Spectroscopy synthesis->nmr purity Quantitative Purity (%) hplc->purity impurities Impurity Profile hplc->impurities structure Structural Confirmation nmr->structure final_product Confirmed Pure this compound purity->final_product impurities->final_product structure->final_product

Caption: Experimental workflow for purity confirmation.

G cluster_methods Analytical Methods cluster_information Information Provided hplc HPLC purity Quantitative Purity hplc->purity High Sensitivity impurities Detection of Impurities hplc->impurities Separation nmr NMR nmr->purity qNMR identity Compound Identity nmr->identity Unique Fingerprint structure Definitive Structure nmr->structure Atom Connectivity

Caption: Comparison of information from HPLC and NMR.

Conclusion

In the validation of synthesized this compound, HPLC and NMR spectroscopy are not redundant but highly complementary techniques. HPLC provides a sensitive and accurate quantification of purity by separating the target compound from potential impurities, such as unreacted starting materials or by-products. NMR, on the other hand, offers an unambiguous confirmation of the molecular structure, ensuring that the desired compound has indeed been synthesized. The combination of these two powerful analytical methods provides a robust and comprehensive assessment of the purity and identity of synthesized this compound, a critical requirement for its use in further research and development.

References

Safety Operating Guide

Navigating the Disposal of 3'-Methoxypuerarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for 3'-Methoxypuerarin, a flavonoid compound utilized in various research applications. While a specific Safety Data Sheet (SDS) with explicit disposal instructions was not publicly available at the time of this writing, the following procedures are based on established best practices for the disposal of non-acutely hazardous chemical waste in a laboratory setting.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and obtain the official Safety Data Sheet (SDS) from the supplier for specific disposal guidelines.

Hazard Assessment and Waste Classification

This compound (CAS No. 117047-07-1) is a complex organic molecule.[1][2][3] In the absence of a specific SDS, a conservative approach should be taken, treating it as a potentially hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[4][5] Improper disposal can lead to environmental contamination and potential health risks.

Key Chemical Data for this compound:

PropertyValueSource
CAS Number 117047-07-1[1][3][6]
Molecular Formula C22H22O10[1][2][6]
Molecular Weight 446.4 g/mol [1][2][3]
Purity Typically ≥97%[1]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Collection:

  • Solid Waste: Collect all solid this compound waste, including residual powder, contaminated weighing papers, and disposable labware, in a designated hazardous waste container.[5]

  • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution should be collected as hazardous waste. Do not mix different solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[7]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, and contaminated gloves, should also be disposed of as hazardous waste.

3. Waste Container Selection and Labeling:

  • Use a container that is compatible with the chemical waste. For solid waste, a securely sealed plastic bag or a wide-mouth plastic container is often suitable. For liquid waste, use a sealable, chemical-resistant bottle.[4][8]

  • The container must be clearly labeled with the words "HAZARDOUS WASTE".[7]

  • The label must also include the full chemical name ("this compound") and a clear indication of its contents.[7] If it is a solution, list all components and their approximate percentages.

4. Waste Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[4]

  • Ensure that incompatible wastes are segregated to prevent accidental reactions.[5][8] For instance, store organic compounds separately from strong oxidizing agents.

  • Keep the waste container securely closed at all times, except when adding waste.[7][9]

5. Arranging for Disposal:

  • Once the waste container is full or has reached its designated accumulation time limit (as per your institution's policy), contact your EHS department to arrange for pickup and disposal.[9]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve filling out an online form or a physical tag for the container.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated Container B->C D Is the waste solid or liquid? C->D E Use compatible container for solid waste D->E Solid F Use compatible container for liquid waste (do not mix solvents) D->F Liquid G Label Container: 'HAZARDOUS WASTE' + Chemical Name & Composition E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Segregate from Incompatible Chemicals H->I J Keep Container Securely Closed I->J K Contact EHS for Waste Pickup and Disposal J->K L End: Proper Disposal K->L

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory chemical waste management protocols. These protocols are derived from regulations and guidelines set forth by organizations such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), which are then implemented at the institutional level by EHS departments. The core experimental principle is the segregation and proper containment of chemical waste to prevent harm to individuals and the environment.

By adhering to these general guidelines and, most importantly, the specific instructions provided by your institution's EHS department and the chemical's SDS, you can ensure the safe and compliant disposal of this compound.

References

Personal protective equipment for handling 3'-Methoxypuerarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3'-Methoxypuerarin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profile of its parent compound, Puerarin, and general best practices for handling powdered chemical compounds in a laboratory setting. Puerarin is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, caution is strongly advised when handling this compound.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesEssential to prevent eye contact with the powder.
Face ShieldRecommended when there is a significant risk of splashing, such as when preparing solutions or handling larger quantities.
Hand Protection Nitrile GlovesShould be worn at all times when handling the compound or contaminated surfaces. Inspect gloves for any tears or punctures before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect street clothing and skin from contamination.
Respiratory Protection N95 or P100 RespiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital to ensure safety and prevent contamination. The following workflow outlines the key stages of handling this compound in a laboratory environment.

cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling a Receiving and Storage b Gather and Inspect PPE a->b Before Handling c Prepare Workspace b->c d Weighing c->d Proceed to Handling e Solution Preparation d->e f Decontamination e->f After Handling g Waste Disposal f->g h Documentation g->h

Figure 1. Workflow for Safe Handling of this compound.
Detailed Methodologies

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • The container should be tightly sealed.

2. Preparation of Workspace:

  • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Have all necessary equipment and materials, including spill cleanup supplies, readily available.

3. Weighing:

  • If possible, weigh the powdered compound within a chemical fume hood to minimize the risk of inhalation.

  • Use a dedicated, clean weighing vessel.

  • Handle the powder gently to avoid creating dust.

4. Solution Preparation:

  • Add the solvent to the weighed this compound slowly to avoid splashing.

  • If sonication is required, ensure the container is properly sealed.

5. Decontamination:

  • Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.

  • Remove PPE carefully to avoid self-contamination.

6. Documentation:

  • Record the amount of compound used, the date, and the purpose in a laboratory notebook.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as chemical waste. Follow your institution's and local regulations for chemical waste disposal. Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be placed in a designated, sealed waste container for chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of according to your institution's guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Methoxypuerarin
Reactant of Route 2
3'-Methoxypuerarin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.